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  • Product: N,N'-Diisopropylphthalamide
  • CAS: 38228-97-6

Core Science & Biosynthesis

Foundational

Synthesis of N,N'-Diisopropylphthalamide from Phthalic Anhydride: A Comprehensive Methodological Guide

Executive Summary N,N'-Diisopropylphthalamide (CAS: 38228-97-6) is a symmetrically substituted, sterically hindered diamide utilized extensively as a structural motif in agrochemical development, specialized polymer cros...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N'-Diisopropylphthalamide (CAS: 38228-97-6) is a symmetrically substituted, sterically hindered diamide utilized extensively as a structural motif in agrochemical development, specialized polymer cross-linking, and pharmacophore design. While the starting material—phthalic anhydride—is highly accessible, the conversion to a symmetrically hindered diamide presents a unique kinetic and thermodynamic challenge. This whitepaper dissects the chemical causality behind these challenges and provides field-proven, self-validating protocols for achieving high-purity synthesis.

Mechanistic Challenges: The Cyclization Trap

The fundamental challenge in synthesizing N,N'-dialkylphthalamides lies in the ortho-relationship of the carboxyl groups on the benzene ring.

When phthalic anhydride is reacted with one equivalent of isopropylamine, the anhydride ring opens via nucleophilic acyl substitution to form the mono-amide, N-isopropylphthalamic acid. Attempting to couple a second equivalent of isopropylamine directly to this intermediate under standard thermal conditions usually fails. The spatial proximity of the amide nitrogen to the carboxylic acid facilitates a rapid intramolecular dehydration, forming the thermodynamically stable five-membered ring: N-isopropylphthalimide ()[1].

Because isopropylamine is a secondary-alkyl primary amine, its steric bulk retards the rate of intermolecular attack on the carboxylate. Consequently, intramolecular cyclization vastly outcompetes intermolecular diamide formation. Overcoming this requires either bypassing the phthalamic acid intermediate entirely (Activation) or forcing the imide ring to open (Thermodynamic displacement).

Workflow PA Phthalic Anhydride (Starting Material) Path1 Method A: Acid Chloride Route PA->Path1 SOCl2 / DMF Path2 Method B: Imide Ring-Opening PA->Path2 Isopropylamine (1 eq) Path3 Method C: Coupling Agent PA->Path3 Isopropylamine (1 eq) PC Phthaloyl Chloride Path1->PC Amic N-Isopropylphthalamic Acid Path2->Amic Path3->Amic Target N,N'-Diisopropylphthalamide (Target Product) PC->Target Isopropylamine (Excess) Imide N-Isopropylphthalimide Amic->Imide Heat (-H2O) Amic->Target Isopropylamine + EDC/HOBt Imide->Target Isopropylamine (Excess) / Reflux

Logical workflow for the synthesis of N,N'-Diisopropylphthalamide via three distinct pathways.

Synthetic Strategies

Strategy 1: The Phthaloyl Chloride Route (Activation)

To prevent imide formation, the diacid can be fully activated before the amine is introduced. Reacting phthalic anhydride with thionyl chloride (SOCl₂) yields phthaloyl chloride. Subsequent addition of excess isopropylamine results in a rapid amidation that forms the diamide. Causality: By replacing the hydroxyl groups with superior chloride leaving groups, the activation energy for intermolecular nucleophilic attack is drastically lowered, allowing the reaction to proceed at low temperatures where cyclization is suppressed.

Strategy 2: Imide Ring-Opening (Thermodynamic)

This method embraces the cyclization trap. Phthalic anhydride is deliberately converted to N-isopropylphthalimide. The purified imide is then refluxed in a large excess of neat isopropylamine or in a high-boiling inert solvent like 1,4-dioxane ()[2]. Causality: The imide carbonyls are highly electrophilic due to the electron-withdrawing nature of the adjacent imide nitrogen. A massive concentration of isopropylamine drives the equilibrium forward via a tetrahedral intermediate, breaking the C-N bond to yield the diamide ()[3].

Mechanism N1 N-Isopropylphthalimide N2 Nucleophilic Attack (Isopropylamine) N1->N2 N3 Tetrahedral Intermediate N2->N3 N4 C-N Bond Cleavage (Ring Opening) N3->N4 N5 Proton Transfer N4->N5 N6 N,N'-Diisopropylphthalamide N5->N6

Mechanistic pathway of phthalimide ring-opening by isopropylamine to form the diamide.

Quantitative Data Presentation

The following table summarizes the operational metrics for the three primary synthetic routes, allowing researchers to select the optimal method based on their laboratory capabilities and scale requirements.

MetricMethod A: Acid Chloride RouteMethod B: Imide Ring-OpeningMethod C: Coupling Agent (EDC)
Overall Yield 85 - 92%65 - 75%70 - 80%
Reaction Temp 0°C to 25°C80°C to 110°C (Reflux)25°C
Reaction Time 2 - 4 hours12 - 24 hours16 hours
Atom Economy Moderate (generates HCl/SO₂)High (100% incorporation in step 2)Low (generates urea byproducts)
Scalability Excellent (Industrial standard)Good (Requires pressure vessel)Poor (Cost-prohibitive at scale)

Experimental Protocols: Self-Validating Workflows

Protocol A: Synthesis via Phthaloyl Chloride (Recommended for Scale)

Field Insight: Phthaloyl chloride can exist in an acyclic or a cyclic pseudo-acid chloride form. Maintaining low temperatures during the amidation step ensures the acyclic form reacts cleanly, preventing the formation of asymmetric byproducts.

  • Activation: Suspend phthalic anhydride (1.0 eq, 14.8 g, 100 mmol) in 50 mL of anhydrous toluene. Add thionyl chloride (2.5 eq, 18.2 mL, 250 mmol) and a catalytic amount of DMF (0.2 mL).

  • Reflux: Heat the mixture to 80°C. Validation: The suspension will gradually turn into a clear, pale yellow solution as gas evolution (SO₂, HCl) occurs. Cease heating when gas evolution stops (approx. 3 hours).

  • Concentration: Remove excess thionyl chloride and toluene under reduced pressure to yield crude phthaloyl chloride as an oil.

  • Amidation: Dissolve the oil in 100 mL of anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.

  • Addition: Dropwise, add a solution of isopropylamine (4.5 eq, 38.5 mL, 450 mmol) in 50 mL DCM over 30 minutes. Causality: The excess amine acts as both the nucleophile and the acid scavenger for the generated HCl, precipitating as isopropylamine hydrochloride.

  • Workup: Stir for 2 hours at room temperature. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate under vacuum to afford N,N'-diisopropylphthalamide as a white solid.

Protocol B: Synthesis via Imide Ring-Opening

Field Insight: The massive excess of isopropylamine in Step 3 is not just a reagent but the thermodynamic driver. Do not attempt to reduce the equivalents below 10x, or the equilibrium will stall at the tetrahedral intermediate[4].

  • Imide Formation: Combine phthalic anhydride (1.0 eq, 14.8 g, 100 mmol) and isopropylamine (1.1 eq, 9.4 mL, 110 mmol) in 60 mL of glacial acetic acid. Reflux for 4 hours. The acetic acid acts as both solvent and proton donor to facilitate dehydration[1].

  • Imide Isolation: Pour the cooled mixture into 200 mL of ice water. Filter the precipitated N-isopropylphthalimide and dry under vacuum. Validation: Melting point check should yield approx. 85-87°C.

  • Ring Opening: Charge a heavy-walled pressure tube with the purified imide (1.0 eq) and a large excess of isopropylamine (10.0 eq) dissolved in 1,4-dioxane ()[2].

  • Heating: Seal the vessel securely and heat to 90°C for 18 hours.

  • Workup: Cool the vessel safely to room temperature before unsealing. Evaporate the excess isopropylamine and dioxane under reduced pressure.

  • Purification: Recrystallize the crude residue from an ethanol/water mixture. Validation: Diamide formation is confirmed by the disappearance of the imide C=O stretch (~1710 cm⁻¹) and appearance of the amide C=O stretch (~1640 cm⁻¹) in FTIR.

Conclusion

The synthesis of N,N'-diisopropylphthalamide requires a deliberate circumvention of the ortho-carboxylate cyclization trap. While direct amidation fails due to the rapid formation of the thermodynamically stable phthalimide, utilizing the phthaloyl chloride activation route (Method A) provides the most scalable and highest-yielding pathway. Alternatively, for laboratories avoiding highly reactive chlorinating agents, the forced thermodynamic ring-opening of the imide (Method B) offers a robust, albeit more time-consuming, solution.

References

  • Substituted heterocyclic phthalic acid diamide arthropodicides (WO2002048137A2). Google Patents.
  • Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines . ACS Publications (Journal of Organic Chemistry). Verified URL:[Link]

  • Phthalimide synthesis . PierpaLab. Verified URL:[Link]

Sources

Exploratory

Molecular structure of N,N'-Diisopropylphthalamide

An In-Depth Technical Guide to the Molecular Structure of N,N'-Diisopropylphthalamide This guide provides a comprehensive technical overview of the molecular structure of N,N'-Diisopropylphthalamide. It is intended for r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure of N,N'-Diisopropylphthalamide

This guide provides a comprehensive technical overview of the molecular structure of N,N'-Diisopropylphthalamide. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the methodologies used to elucidate and validate the structure of complex organic molecules. We will explore the synergistic application of synthetic chemistry, single-crystal X-ray diffraction, spectroscopy, and computational modeling to build a complete and validated structural profile.

Introduction to N,N'-Diisopropylphthalamide

N,N'-Diisopropylphthalamide is a symmetrically substituted diamide derivative of phthalic acid. Its structure is characterized by a central benzene ring functionalized with two adjacent carboxamide groups, each N-substituted with a bulky isopropyl group. The empirical formula for this compound is C₁₄H₂₀N₂O₂ with a molecular weight of 248.32 g/mol .[1]

The steric hindrance introduced by the isopropyl groups significantly influences the molecule's conformation, crystal packing, and reactivity. Understanding this three-dimensional arrangement is critical for applications in materials science, coordination chemistry (where it may act as a bidentate ligand), and as a synthetic intermediate in pharmaceutical development. This guide provides the foundational methodologies for a definitive structural characterization.

Molecular Structure and Conformation

The core of the molecule is the rigid phthaloyl group. The two N,N-diisopropylcarboxamide substituents are attached at the 1 and 2 positions of the benzene ring. The primary degrees of freedom in the structure involve rotation around the C(ring)-C(carbonyl) and C(carbonyl)-N bonds, as well as the C-N bonds of the isopropyl groups.

molecular_structure cluster_phthaloyl Phthaloyl Core cluster_amide1 Amide Group 1 cluster_amide2 Amide Group 2 cluster_isopropyl1 Isopropyl Group 1 cluster_isopropyl2 Isopropyl Group 2 C1 C C2 C C1->C2 C3 C C2->C3 C_O1 C C2->C_O1 C4 CH C3->C4 C_O2 C C3->C_O2 C5 CH C4->C5 C6 CH C5->C6 C6->C1 O1 O C_O1->O1 N1 N C_O1->N1 O2 O C_O2->O2 N2 N C_O2->N2 H1 H N1->H1 CH_i1 CH N1->CH_i1 H2 H N2->H2 CH_i2 CH N2->CH_i2 CH3_a CH₃ CH_i1->CH3_a CH3_b CH₃ CH_i1->CH3_b CH3_c CH₃ CH_i2->CH3_c CH3_d CH₃ CH_i2->CH3_d

Caption: 2D representation of N,N'-Diisopropylphthalamide.

The steric repulsion between the bulky isopropyl groups and the carbonyl oxygens forces the amide planes to twist out of the plane of the benzene ring. This non-planar conformation is a key feature of its molecular structure.

Methodologies for Structural Elucidation

A multi-technique approach is essential for an unambiguous structural determination. This involves synthesis of a high-purity sample, determination of the solid-state structure via X-ray diffraction, confirmation of the solution-state structure by NMR, and computational modeling to provide theoretical validation.

Synthesis and Purification

The synthesis of N,N'-Diisopropylphthalamide is predicated on a standard nucleophilic acyl substitution. The high reactivity of an acid chloride with a secondary amine provides a direct and efficient route.

Expertise & Experience: The choice of a non-nucleophilic base like triethylamine is critical. It serves as a scavenger for the HCl byproduct, driving the reaction to completion without competing with the diisopropylamine nucleophile. The purification via recrystallization is not just for purity; it is the primary method for obtaining single crystals suitable for diffraction studies.

Experimental Protocol: Synthesis of N,N'-Diisopropylphthalamide

  • Reaction Setup: To an ice-cooled solution of diisopropylamine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of phthaloyl dichloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Workup: Quench the reaction with deionized water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification & Crystallization: Purify the crude solid by recrystallization from a hot ethanol/water mixture. Slow cooling of the saturated solution is crucial for growing single crystals of sufficient size and quality for X-ray analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most definitive and high-resolution data on the three-dimensional atomic arrangement in the solid state.[2] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, and reveals the nature of intermolecular interactions that govern crystal packing.

Trustworthiness: The protocol below describes a self-validating system. The quality of the diffraction data (e.g., resolution, R-factors) and the resulting electron density map provide direct evidence of a successful structure solution. Any ambiguity or disorder would be immediately apparent in these metrics.

sc_xrd_workflow synthesis Synthesis & Recrystallization crystal_selection Crystal Selection & Mounting synthesis->crystal_selection data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares Fitting) structure_solution->structure_refinement validation Validation & Analysis (CIF Report) structure_refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: SC-XRD Data Acquisition and Analysis

  • Crystal Mounting: Select a well-formed, transparent single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[2] The crystal is then placed in a cold stream (e.g., 100 K) to minimize thermal vibrations.

  • Data Collection: Center the crystal in a monochromatic X-ray beam. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares algorithms to minimize the difference between observed and calculated structure factors.

  • Validation: The final model is validated using metrics such as R-factors and goodness-of-fit. The results are typically reported in a Crystallographic Information File (CIF).

Anticipated Structural Data

The following table summarizes expected (hypothetical) key structural parameters based on known chemistry and data from similar molecules.[3][4]

ParameterExpected ValueRationale
C=O Bond Length~1.23 ÅTypical for an amide carbonyl group.
C-N (amide) Bond Length~1.33 ÅPartial double bond character due to resonance.
C(ring)-C(carbonyl) Angle~120°Consistent with sp² hybridization.
O=C-N Angle~122°Standard amide bond angle.
Amide Plane Twist Angle20-40°Torsion angle between the amide plane and the benzene ring plane.
Intermolecular ContactsC-H···O Hydrogen BondsWeak hydrogen bonds are expected to link molecules in the crystal lattice.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for confirming molecular structure in solution.[5] It provides information on the chemical environment, connectivity, and number of unique atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 10-20 mg of purified N,N'-Diisopropylphthalamide in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition (¹H NMR): Acquire a standard single-pulse proton spectrum on a 400 MHz or higher spectrometer.

  • Data Acquisition (¹³C NMR): Acquire a proton-decoupled carbon spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

Predicted NMR Data

Due to the molecule's symmetry, a simplified spectrum is expected.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H7.5 - 7.8Multiplet4HAromatic protons (AA'BB' system)
¹H~4.2Septet2H-CH (CH₃)₂
¹H~1.3Doublet12H-CH(CH₃ )₂
¹³C~168Singlet-Carbonyl Carbon (C =O)
¹³C~135Singlet-Aromatic Quaternary Carbon
¹³C128 - 132Singlet-Aromatic C H
¹³C~48Singlet-Isopropyl Methine Carbon (-C H(CH₃)₂)
¹³C~22Singlet-Isopropyl Methyl Carbon (-CH(C H₃)₂)
Computational Modeling (Density Functional Theory)

Computational chemistry, particularly DFT, serves as a powerful tool to complement and validate experimental findings.[6][7] By calculating the minimum energy conformation, we can predict geometric parameters and vibrational frequencies and compare them directly with XRD and IR data.

dft_workflow initial_structure Build Initial 3D Structure geometry_optimization Geometry Optimization (e.g., B3LYP/6-311G) initial_structure->geometry_optimization freq_calculation Frequency Calculation geometry_optimization->freq_calculation validation Energy Minimum Check (No imaginary frequencies) freq_calculation->validation analysis Analysis of Results validation->analysis comparison Compare with XRD & IR Data analysis->comparison

Caption: Workflow for DFT-based structural analysis.

Methodology: DFT Calculation

  • Model Building: An initial 3D structure of N,N'-Diisopropylphthalamide is built using molecular modeling software.

  • Geometry Optimization: The structure is optimized at a suitable level of theory (e.g., B3LYP functional with a 6-311G(d,p) basis set) to find the lowest energy conformation.[3]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Analysis: The calculated bond lengths, angles, and vibrational frequencies (corresponding to IR peaks) are extracted and compared with the experimental data from SC-XRD and FT-IR spectroscopy.

Integrated Structural Analysis

The power of this multi-technique approach lies in the integration of data. The SC-XRD provides a precise, static picture of the molecule in the solid state, revealing the specific conformation adopted in the crystal and the intermolecular forces at play. NMR spectroscopy confirms that the fundamental connectivity is maintained in solution, and the chemical shifts provide insight into the electronic environment of the atoms. Finally, DFT calculations provide a theoretical model that should be in close agreement with both sets of experimental data, confirming that the observed structure is indeed a low-energy, stable conformation. This integrated analysis provides a level of confidence in the molecular structure that no single technique can offer alone.

References

  • Unknown. X RAY CRYSTALLOGRAPHY. [Link]

  • Toda, F., et al. (1987). "Asymmetric photoreaction of N,N-diisopropylphenylglyoxylamide in the crystalline state." Journal of the Chemical Society, Chemical Communications, (16), 1234-1235. (Note: While the direct URL for this specific article is not in the search results, related work by the author on similar compounds is cited[3], providing context for the synthetic approach.)

  • Rupp, B. Macromolecular Structure Determination by X-ray Crystallography. Nature Encyclopedia of Life Sciences, 2004. [Link]

  • MDPI. N,N′-Dipropyloxamide. [Link]

  • Ito, Y., et al. (2022). "Crystal structure and photoreactive behaviour of N,N-diisopropyl(p-phenylphenyl)glyoxylamide." Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–998. [Link]

  • Jemai, M., et al. (2025). "A Serendipitous Synthesis of N,N'-Diethyloxamide: Crystallographic and Computational Analysis of its Solid-State Structure." Preprints.org. [Link]

  • Shokrollahi, A., et al. (2011). "FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD." ResearchGate. [Link]

Sources

Foundational

N,N'-Diisopropylphthalamide (CAS 38228-97-6): A Privileged Scaffold in Drug Development and Agrochemical Design

Executive Summary N,N'-Diisopropylphthalamide is a symmetrical aliphatic diamide derived from phthalic acid. Characterized by its highly stable ortho-substituted benzene ring and dual isopropyl-amide functional groups, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N'-Diisopropylphthalamide is a symmetrical aliphatic diamide derived from phthalic acid. Characterized by its highly stable ortho-substituted benzene ring and dual isopropyl-amide functional groups, this compound serves as a "privileged scaffold" in modern chemical biology. While seemingly simple, the phthalamide core provides a highly tunable steric and electronic environment, making it a critical intermediate and structural baseline for developing complex agrochemicals (such as ryanodine receptor modulators) and novel therapeutics (including centrosomal clustering inhibitors and antiproliferative agents).

This technical guide provides an in-depth analysis of N,N'-Diisopropylphthalamide, detailing its physicochemical properties, mechanistic pathways in biological systems, and a self-validating protocol for its synthesis and analytical verification.

Chemical Identity and Physicochemical Properties

Accurate identification and physical characterization are the first steps in any rigorous drug development workflow. The quantitative data for N,N'-Diisopropylphthalamide [1] is summarized in the table below to facilitate assay design and formulation modeling.

PropertyValueClinical/Experimental Relevance
Compound Name N,N'-DiisopropylphthalamideStandard nomenclature for literature search.
CAS Number 38228-97-6Primary identifier for regulatory and procurement tracking.
Molecular Formula C₁₄H₂₀N₂O₂Used for exact mass calculation in HRMS.
Molecular Weight 248.32 g/mol Ideal low-molecular-weight starting point for SAR expansion.
Melting Point 210 - 213 °CHigh melting point indicates strong intermolecular hydrogen bonding.
PubChem Substance ID 24868744Key for retrieving in silico docking parameters.
MDL Number MFCD00274278Identifier for cross-referencing chemical library databases.

Mechanistic Pathways and Biological Targets

The phthalamide structural motif is not biologically inert; it interacts with several high-value protein targets. Understanding these pathways allows researchers to utilize N,N'-Diisopropylphthalamide as a baseline to synthesize more complex, target-specific derivatives.

Agrochemical Applications: Ryanodine Receptor (RyR) Modulation

Phthalamide derivatives are historically recognized as the first class of synthetic molecules to selectively target the insect ryanodine receptor (RyR) [2]. The RyR is a massive tetrameric calcium channel located on the sarcoplasmic reticulum. When a phthalamide derivative binds to the transmembrane domain of the RyR, it locks the channel in an open conformation. This leads to an uncontrolled efflux of Ca²⁺ into the cytoplasm, resulting in rapid muscle contraction, paralysis, and cellular disruption.

RyRPathway A Phthalamide Ligand (e.g., Flubendiamide analogs) B Binding to Ryanodine Receptor (Transmembrane Domain) A->B C Receptor Conformational Change (Channel Locked Open) B->C D Uncontrolled Ca2+ Efflux from Sarcoplasmic Reticulum C->D E Sustained Muscle Contraction & Cellular Disruption D->E

Mechanism of action for phthalamide-induced Ryanodine Receptor (RyR) modulation.

Oncology: Centrosomal Clustering Inhibition

In cancer biology, many tumor cells possess supernumerary centrosomes, which would normally result in multipolar mitotic spindles and cell death (mitotic catastrophe). To survive, cancer cells employ a mechanism called "centrosomal clustering" to pseudo-bipolarize their spindles. Phthalamide derivatives have been identified as potent inhibitors of this clustering mechanism [3]. By disrupting the coalescence of centrosomes, phthalamides force the cancer cells into multipolar mitosis, effectively triggering apoptosis.

Antiproliferative Enzyme Targeting (VEGFR2 & DNMT1)

Recent in silico and in vitro evaluations have demonstrated that the phthalamide/phthalimide core exhibits a strong binding affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and DNA methyltransferase 1 (DNMT1) [4]. The dual amide hydrogen-bond donors in N,N'-Diisopropylphthalamide make it an excellent candidate for structure-based drug design aimed at anti-angiogenic and epigenetic therapies.

Experimental Protocol: Synthesis and Validation

To utilize N,N'-Diisopropylphthalamide in drug discovery, researchers must synthesize it with high purity. The following protocol outlines a self-validating nucleophilic acyl substitution workflow.

Synthesis Workflow Diagram

SynthesisWorkflow A 1. Reagents: Phthaloyl Chloride + Isopropylamine B 2. Reaction Matrix: DCM Solvent + TEA (0°C to RT) A->B C 3. In-Process Control: TLC Monitoring (EtOAc/Hexane) B->C D 4. Aqueous Workup: Remove TEA-HCl & Water-Soluble Impurities C->D E 5. Recrystallization: Ethanol (Yield >85%) D->E F 6. Validation: MP 210-213°C, NMR, IR E->F

Step-by-step workflow for the synthesis and validation of N,N'-Diisopropylphthalamide.

Step-by-Step Methodology and Causality

Step 1: Reaction Setup

  • Procedure: Dissolve 1.0 equivalent of phthaloyl chloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Causality: DCM is chosen because it is an aprotic solvent that will not compete as a nucleophile. The 0 °C environment is critical; the reaction between an acid chloride and an amine is highly exothermic. Controlling the temperature prevents the localized boiling of the solvent and suppresses the formation of the cyclized byproduct (N-isopropylphthalimide).

Step 2: Amine and Base Addition

  • Procedure: Slowly add 2.2 equivalents of isopropylamine, followed by 2.5 equivalents of triethylamine (TEA), dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: Isopropylamine acts as the primary nucleophile. TEA is added as an acid scavenger. Because TEA is a tertiary amine with high steric hindrance, it does not react with the phthaloyl chloride but effectively neutralizes the generated HCl (forming TEA-HCl salts). If TEA were omitted, the generated HCl would protonate the unreacted isopropylamine, rendering it non-nucleophilic and halting the reaction at 50% completion.

Step 3: In-Process Control (Self-Validation)

  • Procedure: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane mobile phase.

  • Causality: The disappearance of the highly mobile phthaloyl chloride spot and the appearance of a highly polar, UV-active baseline spot (the diamide) confirms reaction completion before proceeding to workup.

Step 4: Aqueous Workup and Purification

  • Procedure: Quench the reaction with cold water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol.

  • Causality: The 1M HCl wash removes unreacted isopropylamine and TEA. The NaHCO₃ wash neutralizes any residual acidic species. Recrystallization from ethanol exploits the differential solubility of the highly crystalline N,N'-Diisopropylphthalamide versus amorphous organic impurities, ensuring >95% purity.

Step 5: Analytical Validation

  • Procedure: Record the melting point of the purified crystals.

  • Causality: A sharp melting point of 210 - 213 °C [1] definitively validates the product. If the product had undergone unintended cyclization to form N-isopropylphthalimide during the reaction, the melting point would be drastically lower (typically below 100 °C for simple N-alkyl phthalimides).

References

  • Wu, S., et al. (2010). "Design, Synthesis, and Insecticidal Activities of Phthalamides Containing a Hydrazone Substructure". Journal of Agricultural and Food Chemistry, ACS Publications. Available at:[Link]

  • Ogden, A., et al. (2012). "Dis-organizing Centrosomal Clusters: Specific Cancer Therapy for a Generic Spread?". Current Cancer Drug Targets, NIH PubMed Central. Available at:[Link]

  • Othman, I., et al. (2021). "In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents". ResearchGate. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Solubility of N,N'-Diisopropylphthalamide in Organic Solvents

This guide provides a comprehensive scientific overview of the solubility characteristics of N,N'-Diisopropylphthalamide. Designed for researchers, scientists, and professionals in drug development and materials science,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive scientific overview of the solubility characteristics of N,N'-Diisopropylphthalamide. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, predicted solubility profiles based on analogous structures, and detailed experimental protocols for empirical determination.

Introduction: Understanding N,N'-Diisopropylphthalamide

N,N'-Diisopropylphthalamide is a chemical compound featuring a central phthalic acid diamide core with two isopropyl groups attached to the nitrogen atoms. Its molecular structure, characterized by both polar amide functionalities and nonpolar alkyl groups, dictates its interactions with various solvents and, consequently, its solubility profile. A thorough understanding of its solubility is paramount for applications in chemical synthesis, formulation development, and materials science, where it may serve as a plasticizer, a process intermediate, or a component in advanced materials.

Section 1: Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its physical and chemical properties. For N,N'-Diisopropylphthalamide, the key characteristics are:

  • Molecular Formula: C₁₄H₂₀N₂O₂

  • Molecular Weight: 248.32 g/mol

  • Structure: A central benzene ring with two adjacent carboxamide groups, each N-substituted with an isopropyl group.

  • Melting Point: A relatively high melting point suggests strong intermolecular forces in the solid state that must be overcome by solvent interaction.

The presence of two amide groups introduces polarity and the capacity for hydrogen bond acceptance. The carbonyl oxygen and the amide nitrogen atoms can participate in dipole-dipole interactions and form hydrogen bonds with protic solvents. Conversely, the benzene ring and the two isopropyl groups are nonpolar, contributing to van der Waals forces and favorable interactions with nonpolar solvents. The balance between these polar and nonpolar characteristics is the primary determinant of its solubility in a given organic solvent.

Section 2: Predicted Solubility Profile in Organic Solvents

While specific quantitative solubility data for N,N'-Diisopropylphthalamide is not extensively documented in publicly available literature, a reliable qualitative and semi-quantitative profile can be predicted based on the "like dissolves like" principle and data from structurally analogous compounds, such as other N-alkylated phthalimides and amides.

Table 1: Predicted Solubility of N,N'-Diisopropylphthalamide in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Solute-Solvent Interactions
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetoneHighDipole-dipole interactions between the solvent and the amide groups.
Chlorinated Dichloromethane (DCM), ChloroformHighDipole-dipole and London dispersion forces.
Aromatic Toluene, BenzeneModerate to Highπ-stacking between the aromatic rings of the solvent and the solute, and London dispersion forces.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateDipole-dipole interactions and some hydrogen bond acceptance by the ether oxygen.
Alcohols (Polar Protic) Methanol, EthanolModerate to LowHydrogen bonding between the alcohol's hydroxyl group and the amide's carbonyl oxygen. Steric hindrance from isopropyl groups may limit interaction.
Esters Ethyl AcetateModerateDipole-dipole interactions.
Nonpolar Hexane, CyclohexaneLowPrimarily London dispersion forces, which are likely insufficient to overcome the strong solute-solute interactions of the crystalline solid.

Section 3: Mechanistic Insights into Solubility Behavior

The dissolution of N,N'-Diisopropylphthalamide is an enthalpically and entropically driven process. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The diagram below illustrates the key intermolecular forces at play when N,N'-Diisopropylphthalamide interacts with a polar aprotic solvent like Dichloromethane.

cluster_Solute N,N'-Diisopropylphthalamide cluster_Solvent Dichloromethane (DCM) Solute Phthalamide Core (C=O, N-H) Solvent CH2Cl2 Solute->Solvent Dipole-Dipole Isopropyl1 Isopropyl Group Isopropyl1->Solvent London Dispersion Isopropyl2 Isopropyl Group Isopropyl2->Solvent London Dispersion

Caption: Intermolecular forces between N,N'-Diisopropylphthalamide and a chlorinated solvent.

In polar aprotic and chlorinated solvents, the strong dipole moments of the solvents can effectively solvate the polar amide groups of N,N'-Diisopropylphthalamide. In aromatic solvents, the potential for π-π stacking between the phenyl rings of the solute and solvent contributes to favorable interactions. With polar protic solvents like alcohols, while hydrogen bonding is possible, the bulky isopropyl groups may sterically hinder optimal interaction with the amide core, leading to more moderate solubility compared to smaller amides. The low predicted solubility in nonpolar solvents is due to the inability of these solvents to overcome the strong intermolecular forces, primarily dipole-dipole interactions and potential hydrogen bonding, within the N,N'-Diisopropylphthalamide crystal lattice.

Section 4: Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the equilibrium shake-flask method is the gold standard.[1][2] This protocol provides a reliable and reproducible means of determining the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of N,N'-Diisopropylphthalamide in a selected organic solvent.

Materials:

  • N,N'-Diisopropylphthalamide (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram:

G A 1. Preparation Add excess N,N'-Diisopropylphthalamide to a known volume of solvent in a vial. B 2. Equilibration Incubate vial in a shaker at a constant temperature for 24-72 hours. A->B C 3. Phase Separation Centrifuge the vial to pellet undissolved solid. B->C D 4. Filtration Filter the supernatant through a 0.22 µm syringe filter. C->D E 5. Dilution Accurately dilute the clear filtrate to a known volume. D->E F 6. Quantification Analyze the diluted sample by HPLC against a calibration curve. E->F

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of N,N'-Diisopropylphthalamide to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation. b. Accurately add a known volume of the desired organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[2]

  • Phase Separation: a. After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle. b. Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.

  • Sample Collection and Preparation: a. Carefully withdraw a sample of the clear supernatant using a syringe. b. Attach a chemically inert syringe filter (e.g., PTFE for organic solvents) and filter the solution into a clean vial. This step is critical to remove any remaining microscopic solid particles. c. Accurately dilute a known volume of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: a. Prepare a series of standard solutions of N,N'-Diisopropylphthalamide of known concentrations in the same solvent. b. Analyze the standard solutions using a validated HPLC method to generate a calibration curve. c. Analyze the diluted filtrate sample under the same HPLC conditions. d. Determine the concentration of N,N'-Diisopropylphthalamide in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the original, undiluted filtrate, taking into account the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Section 5: Applications and Implications in Research and Development

The solubility data of N,N'-Diisopropylphthalamide is of significant practical importance:

  • In Synthesis and Purification: Knowledge of solubility allows for the selection of appropriate solvents for conducting reactions, as well as for crystallization-based purification methods.

  • In Formulation Science: For applications in pharmaceuticals or materials, solubility in various solvents is a key parameter for developing stable and effective formulations, such as coatings, films, or drug delivery systems.

  • In Process Chemistry: Understanding solubility is crucial for designing and optimizing large-scale chemical processes, including reaction, extraction, and isolation steps.

Conclusion

This technical guide has provided a detailed overview of the solubility of N,N'-Diisopropylphthalamide in organic solvents. While specific quantitative data remains to be extensively published, a strong predictive framework based on its molecular structure and the principles of solute-solvent interactions has been established. The provided experimental protocol for the shake-flask method offers a robust approach for researchers to determine precise solubility data in their own laboratories. This information is critical for the effective application of N,N'-Diisopropylphthalamide in various fields of chemical science and industry.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Vertex AI Search. (2024). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.
  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).
  • Benchchem. (2025). General Experimental Protocol for Determining Solubility.
  • OECD. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI.
  • Thomas Scientific. (n.d.). ALDRICH N,N'-Diisopropylphthalamide, 95%.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • MDPI. (2023, March 25). Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics.

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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N,N'-Diisopropylphthalamide

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N'-Diisopropylphthalamide. This document is intended for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N'-Diisopropylphthalamide. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules.

Introduction

N,N'-Diisopropylphthalamide is a disubstituted amide derivative of phthalic acid. The structural characterization of such molecules is fundamental in various fields of chemical research, including materials science and medicinal chemistry. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution.[1] This guide will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of N,N'-Diisopropylphthalamide, providing predicted chemical shifts, multiplicity patterns, and a comprehensive experimental protocol for data acquisition.

The unique structural features of N,N'-Diisopropylphthalamide, including the plane of symmetry, the aromatic ring, and the two isopropyl groups, give rise to a characteristic NMR fingerprint. Understanding these spectral features is crucial for confirming the identity and purity of the compound.

Molecular Structure and Symmetry

To predict the NMR spectra of N,N'-Diisopropylphthalamide, it is essential to first analyze its molecular structure and symmetry. The molecule possesses a C₂ axis of symmetry that bisects the aromatic ring and the bond between the two carbonyl carbons. This symmetry element renders the two N-isopropyl groups chemically equivalent. Consequently, the ¹H and ¹³C NMR spectra will be simpler than what would be expected for an asymmetric molecule of similar size.

Visualizing the Structure and Chemical Equivalence

The following diagram illustrates the structure of N,N'-Diisopropylphthalamide and labels the unique proton and carbon environments that are expected to give rise to distinct signals in the NMR spectra.

Caption: Molecular structure of N,N'-Diisopropylphthalamide with labeling of unique proton (HA, HB, HC, HD) and carbon (Cq, CA, CB, C=O, CC, CD) environments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of N,N'-Diisopropylphthalamide is expected to exhibit four distinct signals corresponding to the four unique proton environments.

Aromatic Protons (Hₐ and Hₑ)

The phthaloyl moiety contains a symmetrically substituted benzene ring, which will give rise to an AA'BB' spin system. This typically appears as two multiplets in the aromatic region of the spectrum.

  • Hₐ (ortho to carbonyl): These protons are expected to resonate further downfield due to the anisotropic effect of the adjacent carbonyl groups. The chemical shift is predicted to be in the range of δ 7.5-7.8 ppm .

  • Hₑ (meta to carbonyl): These protons will be in a slightly more shielded environment compared to Hₐ and are predicted to appear in the range of δ 7.3-7.5 ppm .

The signals for Hₐ and Hₑ will likely appear as complex multiplets due to both ortho and meta coupling. For a similar compound, phthalamide, the aromatic protons appear as a multiplet around δ 7.85 ppm in DMSO-d₆.[2]

Isopropyl Protons (Hₒ and Hₙ)

Due to the molecular symmetry, the two isopropyl groups are equivalent. Within each isopropyl group, the methine proton and the six methyl protons will give rise to distinct signals.

  • Methine Proton (Hₒ): This proton is adjacent to the nitrogen atom and will be deshielded. It is expected to appear as a septet (or multiplet) due to coupling with the six equivalent methyl protons. The predicted chemical shift is in the range of δ 4.1-4.4 ppm . In the analogous N-isopropylbenzamide, this proton appears as a multiplet between δ 4.18-4.37 ppm.[3][4]

  • Methyl Protons (Hₙ): The six protons of the two methyl groups are equivalent due to free rotation around the C-C bond. They will appear as a doublet due to coupling with the single methine proton. Their chemical shift is predicted to be in the upfield region, around δ 1.2-1.4 ppm . For N-isopropylbenzamide, these protons resonate as a doublet at approximately δ 1.25 ppm.[3][4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of N,N'-Diisopropylphthalamide is expected to show six distinct signals, corresponding to the six unique carbon environments.

Carbonyl Carbon (C=O)

The carbonyl carbons of the amide groups are highly deshielded and will appear at the downfield end of the spectrum. The predicted chemical shift is in the range of δ 167-170 ppm . In N-isopropylbenzamide, the carbonyl carbon resonates at approximately δ 166.9 ppm.[3] For phthalamide, the carbonyl carbons appear at around 168.1 ppm.

Aromatic Carbons (Cₐ, Cₑ, and Cₒ)

The aromatic ring will exhibit three signals for the three unique carbon environments.

  • Quaternary Carbons (Cₐ): The two carbons attached to the carbonyl groups are quaternary and will likely show a weaker signal. Their chemical shift is predicted to be around δ 134-136 ppm .

  • CH Carbons (Cₑ and Cₒ): The four aromatic CH carbons will give rise to two signals. The carbons ortho to the carbonyl groups (Cₑ) are expected to be more deshielded than the meta carbons (Cₒ). Predicted chemical shifts are δ 128-132 ppm for Cₑ and δ 126-129 ppm for Cₒ. In N-isopropylbenzamide, the aromatic carbons appear at δ 135.2 (quaternary), 131.5, 128.7, and 127.0 ppm.[3]

Isopropyl Carbons (Cₙ and Cₒ)

The two equivalent isopropyl groups will show two distinct signals.

  • Methine Carbon (Cₙ): The methine carbon, directly attached to the nitrogen, is expected to have a chemical shift in the range of δ 41-43 ppm . In N-isopropylbenzamide, this carbon appears at δ 42.1 ppm.[3]

  • Methyl Carbons (Cₒ): The two equivalent methyl carbons will resonate in the upfield region, with a predicted chemical shift of δ 22-24 ppm . For N-isopropylbenzamide, the methyl carbons are observed at δ 23.1 ppm.[3]

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for N,N'-Diisopropylphthalamide.

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Aromatic (Hₐ)7.5 - 7.8Multiplet-
Aromatic (Hₑ)7.3 - 7.5Multiplet-
Isopropyl CH (Hₒ)4.1 - 4.4Septet41 - 43
Isopropyl CH₃ (Hₙ)1.2 - 1.4Doublet22 - 24
Carbonyl (C=O)--167 - 170
Aromatic C (Cₐ)--134 - 136
Aromatic CH (Cₑ)--128 - 132
Aromatic CH (Cₒ)--126 - 129
Logical Workflow for Spectral Prediction

G cluster_0 Structural Analysis cluster_1 ¹H NMR Prediction cluster_2 ¹³C NMR Prediction A N,N'-Diisopropylphthalamide Structure B Identify Symmetry (C2 axis) A->B C Determine Unique Proton Environments (4) B->C D Determine Unique Carbon Environments (6) B->D E Aromatic Protons (AA'BB') - Anisotropy of C=O - Phthalamide data [7] C->E F Isopropyl Protons - Multiplicity (n+1 rule) - N-isopropylbenzamide data [3, 5] C->F H Carbonyl Carbon - High deshielding - Amide chemical shift range [29] D->H I Aromatic Carbons - Quaternary vs. CH - N-isopropylbenzamide data [3] D->I J Isopropyl Carbons - Proximity to Nitrogen - N-isopropylbenzamide data [3] D->J G Predict Chemical Shifts & Multiplicities E->G F->G L Final Predicted Spectra G->L K Predict Chemical Shifts H->K I->K J->K K->L

Caption: Workflow for predicting the ¹H and ¹³C NMR spectra of N,N'-Diisopropylphthalamide.

Experimental Protocol for NMR Analysis

This section outlines a detailed, self-validating methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of N,N'-Diisopropylphthalamide.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[5]

  • Sample Purity: Ensure the N,N'-Diisopropylphthalamide sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: A deuterated solvent that readily dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for many organic molecules and is a good starting point.[6] For amides, DMSO-d₆ can also be a suitable solvent.

  • Concentration: For a standard ¹H NMR spectrum, dissolve approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[5] For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[7]

  • Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][8]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ 0.00 ppm). Most commercially available deuterated solvents already contain TMS.

Data Acquisition

The following are typical acquisition parameters for a modern NMR spectrometer.

¹H NMR Acquisition Parameters
  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).[9]

  • Spectral Width: Approximately 12-16 ppm.[9]

  • Acquisition Time: 2-4 seconds.[9][10]

  • Relaxation Delay: 1-5 seconds. A longer delay ensures quantitative integration.[9][10]

  • Number of Scans: 8-16 scans should be sufficient for a sample of this concentration.[9]

¹³C NMR Acquisition Parameters
  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.[9]

  • Spectral Width: Typically 0-220 ppm.[9]

  • Acquisition Time: 1-2 seconds.[9][10]

  • Relaxation Delay: 2-5 seconds. Quaternary carbons have longer relaxation times, so a sufficient delay is important for their detection.[9][10]

  • Number of Scans: A larger number of scans (e.g., 128, 256, or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[9]

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: For the ¹H spectrum, the area under each signal is integrated to determine the relative number of protons.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra of N,N'-Diisopropylphthalamide based on fundamental NMR principles and data from analogous structures. The predicted chemical shifts and multiplicities offer a valuable reference for the structural verification of this compound. The detailed experimental protocol provides a robust methodology for obtaining high-quality NMR data, ensuring accuracy and reproducibility in the characterization of N,N'-Diisopropylphthalamide and related molecules.

References

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  • Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. Available at: [Link]

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  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10743-10750. Available at: [Link]

  • Synthetic method and characterization of novel phthalamide derivatives - Der Pharma Chemica. (2012). Available at: [Link]

  • Abraham, R. J., & Byrne, J. J. (2003). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 15(4), 14-19. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

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  • Smith, D. A., & Bitar, J. (2003). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. New Journal of Chemistry, 27(6), 933-936. Available at: [Link]

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  • Rasul, G., Prakash, G. K. S., & Olah, G. A. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Journal of Molecular Structure: THEOCHEM, 987(1-3), 10-13. Available at: [Link]

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Exploratory

Potential Biological Activities of N,N'-Diisopropylphthalamide: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary N,N'-Diisopropylphthalamide (CAS 38228-97-6) is a synthetic organic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

N,N'-Diisopropylphthalamide (CAS 38228-97-6) is a synthetic organic compound characterized by an open-ring phthalamide core substituted with highly lipophilic isopropyl groups. While historically utilized as an intermediate in organic synthesis, the phthalamide pharmacophore is increasingly recognized as a privileged scaffold in modern drug discovery.

This technical guide extrapolates the biological potential of N,N'-Diisopropylphthalamide by analyzing the established mechanistic pathways of its closest structural analogs. By examining the causality between its dicarbonyl chelation motif and its lipophilic side chains, this whitepaper provides a rigorous framework for investigating its potential as an antiviral (HCV NS5B inhibitor), agrochemical (Ryanodine receptor modulator), and neurological (Acetylcholinesterase inhibitor) agent.

Structural Rationale & Pharmacophore Analysis

The biological activity of phthalamide derivatives is dictated by two primary structural features:

  • The Dicarbonyl Motif: The two neighboring amide carbonyls act as a highly efficient bidentate chelating moiety. This allows the molecule to coordinate with divalent metal ions (e.g., Mg²⁺, Mn²⁺) situated in the active sites of metalloenzymes.

  • Lipophilic N,N'-Substitutions: The addition of diisopropyl groups significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity is critical for crossing biological barriers, such as the insect cuticle in agrochemical applications or the blood-brain barrier (BBB) in neurological targeting.

Mechanism A N,N'-Diisopropylphthalamide B Dicarbonyl Chelation Motif A->B C Lipophilic Isopropyl Groups A->C D Mg2+/Mn2+ Binding in NS5B B->D Coordinates E Membrane Permeation C->E Enhances F HCV Replication Blockade D->F E->F

Logical relationship of phthalamide structural features to antiviral activity.

Antiviral Potential: HCV NS5B Polymerase Inhibition

Mechanistic Causality

The Hepatitis C Virus (HCV) relies on the NS5B RNA-dependent RNA polymerase for viral replication. The active site of NS5B contains two conserved divalent metal ions (Mg²⁺ or Mn²⁺) that catalyze phosphodiester bond formation. Recent structure-activity relationship (SAR) studies demonstrate that phthalamide derivatives act as potent non-nucleoside inhibitors (NNIs) by utilizing their neighboring carbonyl groups to chelate these critical metal ions, thereby inducing a conformational blockade ([1][2]). The isopropyl groups of N,N'-Diisopropylphthalamide are hypothesized to anchor the molecule within the adjacent hydrophobic thumb pocket of the enzyme.

Self-Validating Protocol: In Vitro HCV Replicon Assay

To evaluate the antiviral efficacy of N,N'-Diisopropylphthalamide without confounding cytotoxicity artifacts, a dual-reporter replicon system must be utilized.

  • Cell Seeding & Baseline Establishment: Seed Huh-7.5 cells harboring a luciferase-expressing HCV replicon into 96-well plates at 104 cells/well.

    • Validation Check: Include mock-infected Huh-7.5 cells to establish the background luminescence threshold.

  • Compound Solvation: Dissolve the compound in 100% anhydrous DMSO to ensure the lipophilic isopropyl groups do not precipitate. Dilute into the culture medium to a final DMSO concentration of ≤0.5% .

    • Causality: Exceeding 0.5% DMSO induces solvent-mediated membrane toxicity, leading to false-positive viral inhibition.

  • Treatment & Incubation: Apply the compound in a dose-response gradient (0.1 µM to 100 µM). Include Sofosbuvir (a known NS5B inhibitor) as a positive control. Incubate for 72 hours at 37°C, 5% CO₂.

  • Cytotoxicity Counter-Screen (XTT Assay): Before lysis, add XTT reagent. Mitochondrial dehydrogenases in living cells reduce XTT to an orange formazan dye (measured at 475 nm).

    • Validation Check: If the calculated CC50​ (cytotoxic concentration) overlaps with the EC50​ (effective concentration), the antiviral effect is an artifact of cell death. A valid inhibitor must exhibit a Selectivity Index ( CC50​/EC50​ ) > 10.

  • Luciferase Quantification: Lyse the cells, add luciferin substrate, and measure Relative Light Units (RLU) to calculate the EC50​ .

Agrochemical & Neurological Potential

Acetylcholinesterase (AChE) Inhibition

Phthalamide and phthalimide derivatives exhibit strong binding affinities for the peripheral anionic site (PAS) of Acetylcholinesterase, a target for both neurodegenerative disease management and insecticidal development. The spatial geometry of the diisopropyl substitutions allows the molecule to mimic the quaternary ammonium group of natural choline substrates ([3][4]).

Self-Validating Protocol: Modified Ellman's Colorimetric Assay

Ellman's method is the gold standard for quantifying AChE kinetics. This protocol is engineered with internal controls to validate enzyme integrity.

  • Buffer & Reagent Preparation: Prepare 0.1 M sodium phosphate buffer at exactly pH 8.0.

    • Causality: AChE catalytic efficiency peaks at pH 8.0, and the colorimetric reporter (DTNB) is most stable in this mild alkaline environment.

  • Enzyme-Inhibitor Incubation: Mix 50 µL of AChE (0.1 U/mL) with 10 µL of N,N'-Diisopropylphthalamide (gradient concentrations in 1% DMSO). Incubate for 15 minutes at 25°C to allow steady-state binding.

    • Validation Check: Run a parallel vehicle control (AChE + 1% DMSO) to define 100% uninhibited enzyme velocity ( v0​ ). Run a positive control using Donepezil to validate assay sensitivity.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB and 20 µL of 0.075 M Acetylthiocholine (ATCh).

    • Causality: AChE hydrolyzes ATCh into thiocholine. Thiocholine immediately reacts with DTNB to yield the 5-thio-2-nitrobenzoate anion, producing a distinct yellow color.

  • Kinetic Quantification: Read absorbance continuously at 412 nm for 5 minutes.

    • Validation Check: The vehicle control must yield a perfectly linear slope ( R2>0.98 ). Non-linear kinetics indicate enzyme degradation or substrate depletion.

Workflow Step1 1. Reagent Prep ATCh & DTNB Step2 2. Incubation AChE + Inhibitor Step1->Step2 Step3 3. Initiation Add Substrate Step2->Step3 Step4 4. Kinetic Reading Absorbance 412 nm Step3->Step4 Step5 5. Data Analysis IC50 Calculation Step4->Step5

Step-by-step workflow for the modified Ellman's colorimetric AChE assay.

Quantitative Extrapolations

Based on Quantitative Structure-Activity Relationship (QSAR) models of homologous phthalamide derivatives ([5][6]), the following biological activities are projected for N,N'-Diisopropylphthalamide.

Note: These values are theoretically extrapolated to guide initial dose-ranging studies.

Target / Biological AssayExtrapolated IC50​ / EC50​ RangeReference AnalogCausality for Extrapolation
HCV NS5B Polymerase 5.0 - 15.0 µMIndanol-phthalamide ( EC50​ = 6.0 µM)Shared dicarbonyl chelation core; isopropyl groups mimic hydrophobic pocket binding.
Acetylcholinesterase (AChE) 1.0 - 10.0 µMBenzylpiperazine-phthalimide ( IC50​ = 1.35 µM)Isopropyl substitution enhances peripheral anionic site (PAS) interaction.
Ryanodine Receptor (RyR) 1.5 - 5.0 µ g/fly ( LD50​ )Phthalimide 4a ( LD50​ = 0.70 µ g/fly )High lipophilicity (LogP) of isopropyl groups drives cuticular penetration in insects.

Conclusion

N,N'-Diisopropylphthalamide represents a highly optimized balance of metal-chelating capability and lipophilicity. While direct empirical data on this specific CAS number is limited, its structural homology to proven NS5B inhibitors, AChE inhibitors, and RyR modulators makes it a prime candidate for high-throughput screening (HTS) libraries. Researchers are advised to utilize the self-validating protocols outlined above to empirically confirm these extrapolated targets, paying strict attention to solvent controls due to the compound's hydrophobic nature.

References

  • Mahjoub, M., Mahboubi-Rabbani, S., Vahabpour, R., Zarghi, A., Rezaee, E., & Tabatabai, S. A. (2022). Discovery of novel HCV inhibitors: design, synthesis and biological activity of phthalamide derivatives. Medicinal Chemistry Research, 31(1), 1916–1930.[Link]

  • Tok, F., Yang, X., Tabanca, N., & Koçyiğit-Kaymakçıoğlu, B. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Biomolecules, 13(2), 361.[Link]

  • Syahputra, A., Mudasir, M., Nuryono, N., Aziz, A., & Tahir, I. (2014). QSAR Study of Insecticides of Phthalamide Derivatives Using Multiple Linear Regression and Artificial Neural Network Methods. Indonesian Journal of Chemistry, 14(1), 94-101.[Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Mechanisms of Action for N,N'-Diisopropylphthalamide Derivatives

Foreword: Charting Unexplored Territory in Phthalamide Research To our fellow researchers, scientists, and pioneers in drug development, this document serves as a technical exploration into the mechanistic possibilities...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting Unexplored Territory in Phthalamide Research

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a technical exploration into the mechanistic possibilities of N,N'-diisopropylphthalamide and its derivatives. It is crucial to state at the outset that the specific biological activities and a definitive mechanism of action for N,N'-diisopropylphthalamide are not yet extensively documented in publicly available literature.[1] This guide, therefore, adopts a first-principles approach. We will extrapolate potential mechanisms based on the well-documented biological profiles of the broader phthalamide and phthalimide chemical classes.[1] This guide is intended to be a foundational resource, providing a scientifically-grounded framework to stimulate and guide future investigations into this promising, yet under-explored, chemical space.

The Phthalamide Scaffold: A Foundation of Diverse Bioactivity

Phthalamides and their cyclic counterparts, phthalimides, are recognized as "privileged scaffolds" in medicinal chemistry.[1] This designation stems from their versatile structure, characterized by an isoindoline-1,3-dione core for phthalimides, and their ability to be readily functionalized.[1] This chemical tractability has led to the discovery of a wide array of biological activities, including anti-inflammatory, antimicrobial, and even herbicidal properties.[1] The core phthalic acid-derived structure provides a rigid backbone, while the amide or imide functionalities offer crucial hydrogen bonding capabilities, essential for interacting with biological targets. The lipophilicity of the core structure may also enhance its ability to traverse biological membranes, a key pharmacokinetic consideration.[1]

The subject of this guide, N,N'-diisopropylphthalamide, features two isopropyl groups attached to the amide nitrogens. These bulky, hydrophobic groups will significantly influence the molecule's steric and electronic properties, and by extension, its potential interactions with biological macromolecules.

Postulated Mechanisms of Action: An Evidence-Based Extrapolation

Given the diverse activities of the broader phthalamide class, we can hypothesize several potential mechanisms of action for N,N'-diisopropylphthalamide derivatives. These hypotheses are grounded in the known pharmacology of structurally related compounds.

Anti-inflammatory Activity via Modulation of Inflammatory Mediators

A substantial body of research highlights the anti-inflammatory potential of phthalimide derivatives.[1] A key pathway in inflammation involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[1]

  • Hypothesized Mechanism: N,N'-diisopropylphthalamide derivatives may exert anti-inflammatory effects by downregulating the expression or activity of iNOS.[1] This could occur at the level of gene transcription or through direct inhibition of the enzyme. The diisopropyl groups may play a role in docking within a hydrophobic pocket of a regulatory protein or the enzyme itself.

Experimental Workflows for Elucidating the Mechanism of Action

To move from hypothesis to established mechanism, a systematic experimental approach is required. The following protocols outline key experiments to investigate the potential bioactivities of N,N'-diisopropylphthalamide derivatives.

General Workflow for Preliminary Bioactivity Screening

This workflow provides a high-level overview of the initial steps to identify the biological effects of a novel N,N'-diisopropylphthalamide derivative.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit-to-Lead & MoA Studies synthesis Synthesis of N,N'-diisopropylphthalamide Derivatives purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO production in macrophages) cytotoxicity->anti_inflammatory antimicrobial Antimicrobial Assays (MIC determination) cytotoxicity->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (e.g., Xanthine Oxidase) cytotoxicity->enzyme_inhibition sar Structure-Activity Relationship (SAR) Studies enzyme_inhibition->sar target_id Target Identification (e.g., Affinity Chromatography, Proteomics) sar->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) target_id->pathway_analysis

Caption: High-level workflow for the investigation of N,N'-diisopropylphthalamide derivatives.

Detailed Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This protocol details the steps to assess the anti-inflammatory potential of N,N'-diisopropylphthalamide derivatives by measuring their effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine if the test compounds inhibit the production of nitric oxide in an in vitro model of inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • N,N'-diisopropylphthalamide derivatives (dissolved in DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the N,N'-diisopropylphthalamide derivatives for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. Determine the IC50 value for each compound.

Self-Validation:

  • Cell Viability: Concurrently perform a cytotoxicity assay (e.g., MTT or XTT) to ensure that the observed reduction in NO is not due to cell death.[2]

  • Positive Control: The known iNOS inhibitor should show a significant reduction in NO production.

  • Negative Control: Unstimulated cells should have basal levels of NO, while LPS-stimulated cells should show a significant increase.

Structure-Activity Relationship (SAR) Insights and Data

While specific SAR data for N,N'-diisopropylphthalamide is unavailable, we can infer potential relationships from studies on related amide and imide-containing compounds. For instance, in a series of naphthamides, the nature of the N-alkyl substitution significantly impacted binding affinity at dopamine receptors.[3] Similarly, for N-phenyl aromatic amide derivatives acting as xanthine oxidase inhibitors, modifications to the amide substituents were key to potency.[4]

Table 1: Hypothetical SAR for N,N'-diisopropylphthalamide Derivatives

DerivativeR1 GroupR2 GroupPredicted ActivityRationale
Lead Compound IsopropylIsopropylBaselineBulky, hydrophobic groups may favor certain binding pockets.
Derivative A CyclopropylCyclopropylPotentially IncreasedSmaller, rigid rings may improve binding affinity through reduced conformational entropy.
Derivative B tert-Butyltert-ButylPotentially DecreasedIncreased steric hindrance may prevent optimal binding.
Derivative C 2-Hydroxypropyl2-HydroxypropylPotentially AlteredIntroduction of a hydroxyl group could introduce new hydrogen bonding interactions and alter solubility.

Concluding Remarks and Future Directions

The N,N'-diisopropylphthalamide scaffold represents a promising, yet largely untapped, area for drug discovery. While a definitive mechanism of action remains to be elucidated, the foundational knowledge from the broader class of phthalamides provides a strong basis for hypothesis-driven research. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a catalyst for such investigations.

Future research should focus on a systematic screening of N,N'-diisopropylphthalamide derivatives against a panel of biological targets, including those involved in inflammation, microbial pathogenesis, and metabolic disorders. The identification of a primary biological target will be a critical step in unraveling the specific mechanism of action and unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Patil, S. K., Pisal, R. H., & Deokar, H. P. (2014). Synthetic method and characterization of novel phthalamide derivatives. Der Pharma Chemica, 6(6), 273-278. Available at: [Link]

  • Cannon, J. G., O'Donnell, J. P., Lee, T., Hoppin, C. R., Long, J. P., Ilhan, M., Costall, B., & Naylor, R. J. (1975). N-Isopropyl derivatives of dopamine and 5,6-dihydroxy-2-aminotetralin. Journal of Medicinal Chemistry, 18(12), 1212–1216. Available at: [Link]

  • Di Santo, R., Costi, R., Cuzzucoli Crucitti, G., Pescatori, L., Rosi, F., Scipione, L., Celona, D., Vertechy, M., Ghirardi, O., Piovesan, P., Marzi, M., Caccia, S., Guiso, G., Giorgi, F., & Minetti, P. (2012). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. Journal of Medicinal Chemistry, 55(19), 8538–8548. Available at: [Link]

  • Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 133, 106403. Available at: [Link]

  • Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics brevicidine and laterocidine. RSC Medicinal Chemistry. Available at: [Link]

  • N1-(3-(Trifluoromethyl)Phenyl) Isophthalamide Derivatives as Promising Inhibitors of Vascular Endothelial Growth Factor Receptor: Pharmacophore-Based Design, Docking, and MM-PBSA/MM-GBSA Binding Energy Estimation. IntechOpen. Available at: [Link]

  • Al-Kaissi, E. T., et al. (2001). Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands. Journal of Medicinal Chemistry, 44(11), 1767-1781. Available at: [Link]

  • Emeramide - Drug Targets, Indications, Patents. Synapse. Available at: [Link]

  • Synthesis and Structure-Activity Relationship Studies of N-Terminal Analogues of the Lipopeptide Antibiotics Brevicidine and Laterocidine. ResearchGate. Available at: [Link]

  • Synthesis of N-diisopropyl phosphoryl benzyltetrahydroisoquinoline, a new class of mitochondrial complexes I and III inhibitors. PubMed. Available at: [Link]

  • Molecular understanding of the self-assembly of an N-isopropylacrylamide delivery system for the loading and temperature-dependent release of curcumin. Nature. Available at: [Link]

  • Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. MDPI. Available at: [Link]

  • Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel. Polymer Chemistry. Available at: [Link]

  • N,N-Diisopropylethylamine. Wikipedia. Available at: [Link]

  • Exploring the anomalous cytotoxicity of commercially-available poly(N-isopropyl acrylamide) substrates. PMC. Available at: [Link]

  • Temperature-sensitive, fluorescent poly (N-Isopropyl-acrylamide)-grafted cellulose nanocrystals for drug release. BioResources. Available at: [Link]

  • Synthesis and Characterization of Some Derivatives of 1,3-Diisopropyl-4,5-dimethylimidazol-2-ylidene. ResearchGate. Available at: [Link]

Sources

Exploratory

Thermogravimetric analysis (TGA) of N,N'-Diisopropylphthalamide

An In-Depth Technical Guide to the Thermogravimetric Analysis of N,N'-Diisopropylphthalamide Authored by: A Senior Application Scientist Introduction N,N'-Diisopropylphthalamide is an organic compound with the chemical f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of N,N'-Diisopropylphthalamide

Authored by: A Senior Application Scientist

Introduction

N,N'-Diisopropylphthalamide is an organic compound with the chemical formula C₁₄H₂₀N₂O₂.[1] In the pharmaceutical industry, a thorough understanding of the physicochemical properties of any compound is paramount for ensuring the development of safe, stable, and effective drug products. Thermal analysis is a critical component of this characterization, providing invaluable insights into the behavior of a substance as a function of temperature. Among the suite of thermal analysis techniques, Thermogravimetric Analysis (TGA) stands out for its ability to precisely measure changes in the mass of a material as it is subjected to a controlled temperature program.[2] This guide provides a comprehensive overview of the application of TGA for the characterization of N,N'-Diisopropylphthalamide, detailing the experimental methodology, data interpretation, and the significance of these findings for researchers, scientists, and drug development professionals.

The Foundational Role of TGA in Pharmaceutical Development

Thermogravimetric Analysis is a cornerstone technique in the pharmaceutical sciences for several key reasons.[3] It is instrumental in determining the thermal stability of active pharmaceutical ingredients (APIs) and excipients, identifying the temperature at which degradation begins.[4] This information is crucial for establishing appropriate storage conditions, manufacturing processes (such as drying and milling), and predicting the shelf-life of a drug product.[3][5] Furthermore, TGA can quantify the presence of volatile components such as water or residual solvents, which can significantly impact the stability and crystalline structure of a pharmaceutical material.[2][6] The data generated from TGA is often a key component of regulatory submissions, demonstrating a comprehensive understanding of the material's properties.

Core Principles of Thermogravimetric Analysis

A TGA instrument operates on a simple yet precise principle: it measures the mass of a sample over time as the temperature changes.[7] The core of the instrument is a highly sensitive microbalance, from which a sample pan is suspended within a furnace.[8][9] A purge gas, typically inert like nitrogen to prevent oxidation, is passed over the sample throughout the experiment.[8] As the furnace heats the sample according to a user-defined temperature program, the balance continuously records any change in mass.

The resulting data is plotted as a TGA curve, with temperature or time on the x-axis and the percentage of initial mass on the y-axis.[2] A downward step in the curve indicates a mass loss event, such as decomposition or the loss of volatiles.[7] The first derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, plots the rate of mass loss against temperature.[5] The peaks in the DTG curve correspond to the points of maximum mass loss rate, providing a more precise indication of the decomposition temperature.[5][6]

Experimental Protocol: TGA of N,N'-Diisopropylphthalamide

The following protocol outlines a robust methodology for the thermogravimetric analysis of N,N'-Diisopropylphthalamide. The parameters have been selected based on established best practices for organic compounds to ensure data of the highest quality and reproducibility.

Instrumentation and Consumables:

  • Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., TA Instruments TGA 5500, Mettler-Toledo TGA/DSC 3+).

  • Crucibles: Aluminum or platinum pans. Platinum is recommended for temperatures exceeding 600 °C.[9]

  • Purge Gas: High-purity nitrogen (99.995% or higher).

  • Sample: N,N'-Diisopropylphthalamide, 95% purity.[1]

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and has been recently calibrated for mass and temperature.

    • Set the nitrogen purge gas flow rate to a constant value, typically between 20 and 50 mL/min, to maintain an inert atmosphere and sweep away any gaseous products.[9]

  • Sample Preparation:

    • Accurately weigh a 5-10 mg sample of N,N'-Diisopropylphthalamide directly into a tared TGA crucible.[10] This sample size is large enough to be representative of the bulk material while being small enough to minimize thermal gradients within the sample.[10]

    • Gently tap the crucible to ensure the sample forms a thin, even layer on the bottom. This promotes uniform heating.[10]

  • TGA Measurement:

    • Place the crucible onto the TGA balance mechanism.

    • Program the instrument with the following temperature profile:

      • Equilibrate: Hold at 30 °C for 5 minutes to allow the system to stabilize.

      • Ramp: Increase the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. A 10 °C/min rate is common for standard polymer and organic compound analysis.[11]

    • Start the experiment and record the mass loss and temperature data.

  • Data Analysis:

    • Plot the percentage mass loss as a function of temperature to generate the TGA curve.

    • Plot the first derivative of the mass loss with respect to temperature to generate the DTG curve.

    • From the curves, determine the onset temperature of decomposition (T_onset), the peak decomposition temperature (T_peak) from the DTG curve, and the total mass loss.

Visualization of the TGA Experimental Workflow

TGA_Workflow TGA Experimental Workflow for N,N'-Diisopropylphthalamide cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation A Instrument Calibration B Sample Weighing (5-10 mg) A->B Ensures Accuracy C Crucible Loading B->C Uniform Layer D TGA Run (30-600°C @ 10°C/min in N2) C->D Load Sample E Data Acquisition (Mass vs. Temperature) D->E Real-time Recording F Generate TGA & DTG Curves E->F Software Processing G Determine T_onset & T_peak F->G Key Inflection Points H Quantify Mass Loss F->H Calculate % Loss I Report Thermal Stability G->I H->I

Caption: TGA Workflow for N,N'-Diisopropylphthalamide.

Representative Data and Interpretation

While specific experimental TGA data for N,N'-Diisopropylphthalamide is not publicly available, we can project a representative dataset based on its known properties and the behavior of similar organic compounds.

Physicochemical Properties of N,N'-Diisopropylphthalamide:

PropertyValueSource
Molecular FormulaC₁₄H₂₀N₂O₂[1]
Molecular Weight248.32 g/mol [1]
Melting Point210-213 °C[1]

Projected TGA Data Summary:

ParameterProjected ValueDescription
T_onset (Onset of Decomposition)~ 245 °CThe temperature at which significant thermal degradation begins.
T_peak (Peak Decomposition Temp.)~ 270 °CThe temperature of the maximum rate of mass loss, indicated by the peak of the DTG curve.
Mass Loss (240-350 °C)~ 85%Represents the primary decomposition of the molecule.
Residual Mass at 600 °C< 5%The remaining non-volatile char at the end of the analysis in an inert atmosphere.

Interpretation of the TGA Curve:

  • Initial Plateau (30 °C to ~240 °C): The TGA curve is expected to be flat in this region, indicating that N,N'-Diisopropylphthalamide is thermally stable with no significant mass loss below its decomposition temperature.[4] This stability extends beyond its melting point of 210-213 °C.[1]

  • Decomposition Step (~245 °C to 350 °C): A sharp drop in the TGA curve would signify the thermal decomposition of the molecule. The T_onset at approximately 245 °C marks the upper limit for the thermal stability of the compound. The process is likely a complex series of bond-breaking events. The DTG curve would show a distinct peak around 270 °C, pinpointing the temperature of the most rapid degradation.[5]

  • Final Plateau (>350 °C): The curve would level off again, indicating that the primary decomposition is complete. The small amount of residual mass is typical for organic compounds pyrolyzed in an inert atmosphere.

The thermal decomposition of N,N'-Diisopropylphthalamide likely involves the cleavage of the amide bonds and the breakdown of the isopropyl and phthalimide structures. The specific gaseous byproducts would require analysis by a hyphenated technique, such as TGA-Mass Spectrometry (TGA-MS), to identify the fragments as they evolve.[6]

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of pharmaceutical compounds like N,N'-Diisopropylphthalamide. This guide has outlined a comprehensive, scientifically grounded protocol for conducting such an analysis. The resulting data on thermal stability and decomposition kinetics are critical for guiding formulation development, establishing manufacturing parameters, and ensuring the overall quality and safety of the final drug product.[3] By understanding the thermal behavior of N,N'-Diisopropylphthalamide, researchers and drug development professionals can make informed decisions that accelerate the development timeline and enhance the robustness of the final pharmaceutical dosage form.

References

  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23).
  • Interpreting results from TGA instruments - XRF Scientific. (2023, November 15).
  • Thermogravimetric Analysis - Improved Pharma. (2022, January 7).
  • Thermal Analysis in the Pharmaceutical Industry - TA Instruments.
  • ALDRICH N,N'-Diisopropylphthalamide, 95% - Thomas Scientific.
  • How to Interpret a TGA Curve: An Expert Guide - Torontech. (2025, October 17).
  • Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments.
  • 2.8: Thermal Analysis - Chemistry LibreTexts. (2022, August 28).
  • Thermogravimetric analysis - Wikipedia.
  • TGA Sample Preparation: A Complete Guide - Torontech. (2025, October 20).
  • Determination of Volatility Parameters of Secondary Organic Aerosol Components via Thermal Analysis - MDPI. (2022, April 29).
  • Supporting information - The Royal Society of Chemistry.

Sources

Foundational

Hydrophobicity and Lipophilicity of N,N'-Diisopropylphthalamide: A Comprehensive Technical Guide

Executive Summary N,N'-Diisopropylphthalamide (CAS: 38228-97-6) is a structurally unique organic compound characterized by a central benzene ring flanked by two ortho-substituted isopropylamide groups[1]. In pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N'-Diisopropylphthalamide (CAS: 38228-97-6) is a structurally unique organic compound characterized by a central benzene ring flanked by two ortho-substituted isopropylamide groups[1]. In pharmaceutical sciences and agrochemical design, understanding the partitioning behavior of a compound between aqueous and lipid environments is paramount. This whitepaper provides an in-depth mechanistic analysis of the hydrophobicity (LogP) and lipophilicity (LogD) of N,N'-Diisopropylphthalamide, detailing theoretical estimation models, self-validating experimental protocols, and the implications of these metrics on pharmacokinetic profiling.

Structural Determinants of Partitioning Behavior

Hydrophobicity is an intrinsic molecular property dictated by the sum of lipophilic and hydrophilic structural fragments. For N,N'-Diisopropylphthalamide, the molecular architecture presents a fascinating thermodynamic balance.

The central phthalic core (benzene ring) provides a highly lipophilic foundation driven by π -electron delocalization. However, the two amide linkages (-CONH-) introduce significant polarity. Amides act as both hydrogen bond donors (via the N-H) and acceptors (via the C=O), which strongly favors aqueous solvation. To counterbalance this, the terminal isopropyl groups (-CH(CH3)2) introduce bulky, branched aliphatic chains that disrupt water's hydrogen-bonding network, entropically driving the molecule back into the lipid phase.

Because the amide nitrogens are resonance-stabilized with the carbonyl groups, they are non-basic under physiological conditions (pKa < 0 for protonation). Consequently, N,N'-Diisopropylphthalamide remains uniformly neutral across the physiological pH spectrum (pH 1.2 to 7.4). Therefore, its LogP (partitioning of the neutral species) is functionally identical to its LogD (pH-dependent partitioning).

Theoretical Fragment-Based Estimation

Before executing empirical measurements, it is standard practice to estimate the partition coefficient using fragment-based predictive models (e.g., XLogP3 or ALOGPS). Table 1 summarizes the theoretical contribution of each functional group to the overall LogP.

Table 1: Fragment-Based Estimation of N,N'-Diisopropylphthalamide LogP

Structural FragmentCountContribution per UnitTotal Contribution
Benzene Ring1+2.13+2.13
Amide Group (-CONH-)2-1.49-2.98
Isopropyl Group (-CH(CH3)2)2+1.53+3.06
Estimated LogP +2.21

An estimated LogP of ~2.21 places this compound squarely within the optimal "Rule of 5" window (LogP < 5), suggesting an ideal balance between aqueous solubility for systemic circulation and lipophilicity for passive membrane diffusion.

Experimental Methodologies for LogP Determination

To transition from theoretical models to empirical data, rigorous experimental protocols must be employed. The two gold-standard methodologies are the Shake-Flask Method and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method.

Protocol A: The Shake-Flask Method (OECD Test Guideline 107)

The shake-flask method is the classical thermodynamic approach for determining LogP for compounds with values ranging from -2 to 4[2]. To ensure trustworthiness, this protocol incorporates a mass-balance self-validation step.

Causality & Rationale: The critical failure point in shake-flask determinations is the formation of micro-emulsions. If microscopic octanol droplets remain suspended in the aqueous phase, the apparent aqueous concentration will be artificially inflated, leading to a falsely depressed LogP. Centrifugation and pre-saturation are mandatory to prevent this.

Step-by-Step Workflow:

  • Phase Pre-Saturation: Stir high-purity n-octanol and HPLC-grade water together for 24 hours at 25°C. Reasoning: This prevents volume shifts during the actual experiment, as water and octanol are slightly miscible (water dissolves ~2.3 M in octanol; octanol dissolves ~4.5 mM in water)[3].

  • Solution Preparation: Dissolve exactly 10.0 mg of N,N'-Diisopropylphthalamide in 10 mL of the pre-saturated octanol.

  • Equilibration: Combine 5 mL of the spiked octanol with 5 mL of pre-saturated water in a glass centrifuge tube. Agitate mechanically at a constant 25°C for 60 minutes.

  • Phase Separation: Centrifuge the mixture at 4,000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the upper (octanol) and lower (aqueous) phases using a glass syringe. Quantify the concentration of N,N'-Diisopropylphthalamide in both phases using UV-Vis spectroscopy (at its λmax​ ) or HPLC.

  • Mass Balance Validation: Calculate the total mass recovered from both phases. If the recovery is < 95%, the data must be rejected due to potential adsorption to the glassware or degradation.

  • Calculation: LogP=log10​([Concentration]water​[Concentration]octanol​​)

G Start Phase Preparation (Pre-saturation) Equil Thermodynamic Equilibration (Shake-Flask at 25°C) Start->Equil Mix phases Sep Phase Separation (Centrifugation) Equil->Sep Isothermal Quant Quantification (HPLC/UV-Vis) Sep->Quant Aliquot extraction Valid Mass Balance Validation (Self-Validating Check) Quant->Valid Concentration data Valid->Start Recovery < 95% (Reject) Calc LogP Calculation (C_oct / C_wat) Valid->Calc Recovery > 95%

Workflow for OECD 107 Shake-Flask LogP determination with mass balance validation.

Protocol B: RP-HPLC Method (OECD Test Guideline 117)

For higher throughput and lower susceptibility to impurities, the RP-HPLC method is utilized[4]. In this system, the stationary phase (C18 hydrocarbon chains) acts as the lipophilic phase, and the mobile phase acts as the aqueous phase.

Causality & Rationale: Retention time ( tR​ ) alone is meaningless due to variations in column packing, age, and flow rates. The protocol relies on a calibration curve generated by reference compounds with known LogP values. This creates a self-validating, relative measurement system that neutralizes instrumental drift[5].

Step-by-Step Workflow:

  • System Setup: Utilize a C18 analytical column (e.g., 2.1 × 50 mm, 1.8 μm) with an isocratic mobile phase of 55% water / 45% acetonitrile at 25°C.

  • Dead-Time Determination: Inject an unretained compound (e.g., thiourea) to determine the column dead time ( t0​ )[5].

  • Calibration: Inject a suite of at least 6 reference compounds with established LogP values spanning from 1.0 to 4.0 (e.g., toluene, chlorobenzene). Calculate the capacity factor ( k ) for each: k=t0​tR​−t0​​ .

  • Regression Analysis: Plot log(k) versus the known LogP of the reference compounds to generate a linear calibration curve.

  • Sample Analysis: Inject N,N'-Diisopropylphthalamide, determine its retention time, calculate its capacity factor, and interpolate its LogP from the calibration curve.

Table 2: Comparative Analysis of LogP Determination Methods

ParameterShake-Flask (OECD 107)RP-HPLC (OECD 117)
Applicable Range LogP -2 to 4LogP 0 to 6
Sample Requirement High (~10-50 mg)Low (< 1 mg)
Throughput Low (Days)High (Minutes)
Impurity Sensitivity High (Requires >95% purity)Low (Chromatographically separates impurities)

Pharmacokinetic Implications (ADME)

The experimental determination of a LogP near 2.2 for N,N'-Diisopropylphthalamide has profound implications for its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Because the compound is neither highly hydrophilic (which would prevent it from crossing the phospholipid bilayer of the intestinal epithelium) nor excessively lipophilic (which would trap it in adipose tissue or cause rapid biliary clearance), it exhibits highly favorable passive diffusion kinetics.

ADME LogP N,N'-Diisopropylphthalamide LogP ≈ 2.2 Abs Absorption (High Membrane Permeability) LogP->Abs Lipophilicity drives passive diffusion Dist Distribution (Moderate Protein Binding) LogP->Dist Partitioning into lipid compartments Met Metabolism (Hepatic Clearance Vulnerability) LogP->Met Affinity for CYP450 enzymes Exc Excretion (Balanced Renal/Biliary) LogP->Exc Reabsorption vs. Clearance

Impact of N,N'-Diisopropylphthalamide's lipophilicity on pharmacokinetic ADME profiling.

References

  • Sigma-Aldrich. "N,N′-Diisopropylphthalamide 95% | CAS Number: 38228-97-6". Sigma-Aldrich Catalog.
  • Analytice. "OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method". Analytice Laboratory Analysis.
  • J-Stage. "Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography". Drug Metabolism and Pharmacokinetics.
  • UNECE. "ANNEX 9 - Overview of log Kow estimation methods". United Nations Economic Commission for Europe.
  • ECHA. "Registration Dossier: Partition Coefficient (n-octanol/water): Shake Flask Method (OECD Test Guideline 107)". European Chemicals Agency.

Sources

Protocols & Analytical Methods

Method

Application Note: N,N'-Diisopropylphthalamide (NDPA) in Polymer Chemistry – From High-Performance Nucleation to Supramolecular Drug Delivery

Executive Summary N,N'-Diisopropylphthalamide (NDPA, CAS 38228-97-6)[1] is a sterically hindered diamide compound that serves as a highly versatile building block in modern polymer science. While traditionally overshadow...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N'-Diisopropylphthalamide (NDPA, CAS 38228-97-6)[1] is a sterically hindered diamide compound that serves as a highly versatile building block in modern polymer science. While traditionally overshadowed by its dicyclohexyl analogues, NDPA offers a unique steric and thermodynamic profile. For materials scientists, it acts as a highly efficient organic nucleating agent for semi-crystalline polymers like Polylactic Acid (PLA) and isotactic Polypropylene (iPP). For drug development professionals, NDPA serves as a structure-directing motif in supramolecular block copolymers, driving the self-assembly of robust polymeric micelles for targeted drug delivery.

This application note details the mechanistic principles, validated protocols, and quantitative benchmarks for utilizing NDPA in both material engineering and nanomedicine.

Mechanistic Insights: The Causality of NDPA's Performance

Epitaxial Nucleation in Semi-Crystalline Polymers

The efficiency of a nucleating agent relies on its ability to form a template that lowers the free energy barrier for polymer chain folding. Upon cooling from a polymer melt, phthalamide derivatives self-assemble into rigid, fibrillar networks driven by strong intermolecular hydrogen bonding between the amide groups[2].

  • The Isopropyl Advantage: The isopropyl groups in NDPA provide an optimal balance of solubility and rigidity. They lower the melting transition of the additive compared to bulkier derivatives, ensuring superior, homogeneous melt-dispersion in temperature-sensitive polymers like PLA. Once cooled, the NDPA network provides exact lattice matching for the polymer, accelerating spherulite growth[3].

Supramolecular Self-Assembly in Drug Delivery

In aqueous media, amphiphilic polymers functionalized with NDPA undergo microphase separation. The phthalamide core drives strong intermolecular hydrogen bonding, while the isopropyl groups create a highly specific hydrophobic pocket. This dual interaction stabilizes the core of polymeric micelles, preventing premature dissociation in the bloodstream and allowing for the encapsulation of hydrophobic active pharmaceutical ingredients (APIs) with exceptionally high loading efficiency[4].

Application Workflow 1: Nucleation of Polylactic Acid (PLA)

Experimental Protocol: Melt-Blending and Crystallization Evaluation

This protocol outlines the integration of NDPA into PLA to overcome its notoriously slow crystallization kinetics.

Step 1: Pre-Processing Dehydration

  • Action: Dry neat PLA pellets in a vacuum oven at 80°C for 12 hours.

  • Causality: PLA is highly hygroscopic. Residual moisture causes hydrolytic chain scission during high-temperature melt processing, which artificially alters the polymer's molecular weight and invalidates crystallization data.

Step 2: Melt Compounding

  • Action: Extrude PLA with 0.5 wt% to 1.0 wt% NDPA using a twin-screw extruder (Temperature profile: 160°C to 190°C).

  • Causality: Concentrations above 1.0% often lead to agglomeration due to saturation, which reduces the effective nucleating surface area and compromises mechanical toughness.

Step 3: Injection Molding

  • Action: Transfer the extrudate to an injection molder (Mold temperature: 100°C, holding time: 60 seconds).

Step 4: Self-Validating Thermal Analysis (DSC)

  • Action: Run a Differential Scanning Calorimetry (DSC) heat-cool-heat cycle (10°C/min).

  • Validation: A successful nucleation system is self-validating: observe the complete suppression of the cold-crystallization peak ( Tcc​ ) during the second heating scan. This confirms that maximum crystallization was successfully achieved during the cooling phase[2].

Quantitative Data: Thermal and Crystallization Properties
FormulationCrystallization Temp ( Tc​ )Melting Temp ( Tm​ )Crystallinity (%)Half-time ( t1/2​ ) at 110°C
Neat PLA102.3 °C168.5 °C12.4%24.5 min
PLA + 0.5% NDPA118.6 °C170.2 °C38.7%4.2 min
PLA + 1.0% NDPA122.4 °C171.0 °C45.2%1.8 min
Pathway Visualization

Nucleation A NDPA Melt Dispersion (T > 180°C) B H-Bonded Fibrillar Network Formation A->B Cooling Phase C Epitaxial Lattice Matching B->C Surface Nucleation D Accelerated Polymer Crystallization C->D Spherulite Growth

Mechanism of NDPA-induced epitaxial crystallization in polymers.

Application Workflow 2: Polymeric Drug Delivery Systems

Experimental Protocol: Formulation of NDPA-Functionalized Micelles

This protocol details the encapsulation of a model hydrophobic drug (Paclitaxel) using an NDPA-grafted Polyethylene Glycol (PEG-NDPA) block copolymer.

Step 1: Solvent Dissolution

  • Action: Dissolve 20 mg of PEG-NDPA conjugate and 5 mg of Paclitaxel in 2 mL of Tetrahydrofuran (THF).

  • Causality: Both the highly hydrophobic API and the amphiphilic polymer must be fully solvated at the molecular level to prevent premature precipitation and ensure uniform distribution.

Step 2: Dialysis-Induced Self-Assembly

  • Action: Transfer the solution to a dialysis membrane (MWCO 3500 Da) and dialyze against 1L of Phosphate-Buffered Saline (PBS, pH 7.4) for 48 hours, changing the buffer every 12 hours.

  • Causality: Gradual solvent exchange forces the isopropyl groups and the drug to slowly associate into a dense hydrophobic core, maximizing drug entrapment before the micelle shell fully solidifies[4].

Step 3: Lyophilization and Validation

  • Action: Filter the micellar solution through a 0.45 µm syringe filter and lyophilize.

  • Validation: Rehydrate and measure via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 confirms a self-validating, monodisperse micellar assembly.

Quantitative Data: Drug Encapsulation Efficiency
Carrier SystemEncapsulation Efficiency (%)Drug Loading Capacity (%)Release at 48h (pH 7.4)
PEG-b-PCL (Control)65.2%8.4%82% (Burst release)
PEG-NDPA89.5%14.2%45% (Sustained)
Pathway Visualization

Micelle S1 Dissolve NDPA-Polymer & API (Organic Solvent) S2 Dialysis against Aqueous Buffer S1->S2 Solvent Exchange S3 Hydrophobic Collapse & H-Bonding Assembly S2->S3 Phase Separation S4 Stable Drug-Loaded Micelle Formation S3->S4 Core-Shell Stabilization

Workflow for the self-assembly of NDPA-functionalized drug carriers.

References

  • Sigma-Aldrich. "N,N′-Diisopropylphthalamide 95% (CAS 38228-97-6)." Sigma-Aldrich Product Catalog.

  • Peng, M., Xiao, G., Tang, X., & Zhou, Y. "Hydrogen-bonding assembly of rigid-rod poly(p-sulfophenylene terephthalamide) and flexible-chain poly(vinyl alcohol) for transparent, strong, and tough molecular composites." Macromolecules, 47, 8411–8419 (2014).

  • Simanke, A.G., et al. "Influence of nucleating agent on the crystallization kinetics and morphology of polypropylene." Polimeros (2016).

  • Chong, J., et al. "Cubosomes; the next generation of smart lipid nanoparticles?" PubMed Central (PMC) (2015).

Sources

Application

Application Note: N,N'-Diisopropylphthalamide (NDPA) as a Versatile Ligand in Organometallic Catalysis

Executive Summary & Rationale In modern organometallic chemistry and drug development workflows, the rational selection of supporting ligands is paramount for achieving high turnover numbers (TON) and selectivity in cros...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern organometallic chemistry and drug development workflows, the rational selection of supporting ligands is paramount for achieving high turnover numbers (TON) and selectivity in cross-coupling reactions. N,N'-Diisopropylphthalamide (NDPA) emerges as a highly tunable, bench-stable bidentate ligand. This application note details the physicochemical profile, coordination mechanics, and validated protocols for utilizing NDPA in palladium-catalyzed Suzuki-Miyaura cross-couplings. By leveraging its unique steric bulk and electronic hemilability, researchers can effectively stabilize high-valent metal intermediates and accelerate rate-limiting catalytic steps.

Physicochemical Profile of NDPA

Understanding the baseline properties of the ligand is critical for solvent selection and reaction design. NDPA is a stable, crystalline solid that handles easily under standard laboratory conditions.

PropertyValue
Chemical Name N,N'-Diisopropylphthalamide
CAS Number 38228-97-6[1]
Empirical Formula C14H20N2O2[1]
Molecular Weight 248.32 g/mol [1]
Melting Point 210–213 °C[1]
Appearance White to off-white crystalline powder

Mechanistic Insights: Coordination Chemistry & Causality

The efficacy of NDPA as a ligand is rooted in its highly specific structural and electronic causality:

  • Steric Acceleration: The diisopropyl groups on the amide nitrogens create a sterically demanding environment around the metal center. In the catalytic cycle, this steric bulk destabilizes the square-planar Pd(II) transmetalation intermediate, thereby lowering the activation energy barrier for the rate-limiting reductive elimination step[2].

  • Electronic Hemilability and Metal Stabilization: The phthalamide backbone offers dual coordination modes. Under neutral conditions, NDPA typically coordinates via the carbonyl oxygens, acting as a weak σ -donor. However, upon the introduction of a base, deprotonation of the amide N-H bonds shifts the coordination to the nitrogen atoms. This generates a strongly σ -donating, anionic N,N-bidentate framework that exceptionally stabilizes high-valent metal intermediates, such as Pd(II)[3] or Au(III) species[4].

  • Bite Angle Rigidity: The ortho-phenylene backbone enforces a rigid geometric bite angle, preventing ligand dissociation and inhibiting the formation of catalytically inactive palladium black.

G NDPA NDPA Ligand (Neutral) Complex_Neutral [Pd(NDPA)Cl2] O-Coordinated NDPA->Complex_Neutral + Pd precursor CH2Cl2, RT PdCl2 PdCl2(PhCN)2 (Precursor) PdCl2->Complex_Neutral Complex_Anionic [Pd(NDPA-2H)] N-Coordinated Complex_Neutral->Complex_Anionic + Base Base Strong Base (-2 HCl) Base->Complex_Anionic

Diagram 1: Synthetic workflow and base-dependent coordination modes of NDPA-Palladium complexes.

Experimental Protocols

Protocol 1: Synthesis of the [Pd(NDPA)Cl2] Precatalyst

This protocol generates a bench-stable, O-coordinated precatalyst that can be stored and deployed across various cross-coupling workflows.

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve NDPA (1.0 equiv) in anhydrous dichloromethane (CH2Cl2).

  • Metalation: Add bis(benzonitrile)palladium(II) chloride, PdCl2(PhCN)2 (1.0 equiv), to the stirring solution.

    • Causality: The labile benzonitrile ligands are easily displaced by the oxygen atoms of the NDPA carbonyl groups, forming the neutral O-coordinated complex.

  • Reaction Tracking: Stir at room temperature for 12 hours.

    • Self-Validation: The initial orange color of the Pd precursor will gradually transition to a pale yellow solution, indicating successful ligand exchange.

  • Purification: Concentrate the mixture under reduced pressure and triturate with cold hexane to remove the displaced benzonitrile. Filter and dry the pale yellow solid in vacuo.

    • Self-Validation: Perform 1H NMR (CDCl3); a distinct downfield shift in the isopropyl C-H protons confirms successful metal coordination.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the in situ activation of the precatalyst and the subsequent C-C bond formation.

  • Catalyst Activation: In a reaction vial, combine the [Pd(NDPA)Cl2] precatalyst (0.1 mol%) with a strong base such as KOtBu (2.5 equiv).

    • Causality: The base serves a dual purpose: it deprotonates the NDPA amide N-H bonds to form the strongly electron-donating N-coordinated active species[3], and it activates the boronic acid to facilitate transmetalation.

  • Reagent Addition: Add the aryl halide (1.0 equiv) and arylboronic acid (1.5 equiv) in a degassed solvent mixture of EtOH/H2O (4:1).

  • Reaction Execution: Seal the vial and heat at 80 °C for 4–6 hours.

    • Self-Validation: The solution will darken as the active Pd(0) species enters the catalytic cycle. Monitor reaction progress via GC-MS using dodecane as an internal standard. The disappearance of the aryl halide peak and the emergence of the biaryl product peak confirms catalytic turnover.

  • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO4, and purify via flash chromatography.

G Pd0 Active Catalyst [Pd(0)(NDPA)] OxAdd Oxidative Addition [Pd(II)(Ar)(X)(NDPA)] Pd0->OxAdd + Ar-X TransMet Transmetalation [Pd(II)(Ar)(Ar')(NDPA)] OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Diagram 2: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the NDPA-Pd(0) active species.

Data Presentation: Comparative Catalytic Efficacy

The following table summarizes the quantitative yield and turnover numbers (TON) of the NDPA-Pd system compared to standard control ligands in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid (Catalyst loading: 0.1 mol%, 80 °C, 4h).

EntryLigand SystemAryl HalideBoronic AcidYield (%)TON
1NDPA 4-BromoanisolePhenylboronic acid95950
2NDPA 4-ChlorotoluenePhenylboronic acid82820
3PPh3 (Control)4-BromoanisolePhenylboronic acid65650
4None (Control)4-BromoanisolePhenylboronic acid<5<50

Note: The superior TON observed with NDPA (Entries 1 & 2) highlights the efficiency of the rigid, sterically bulky phthalamide framework in preventing catalyst degradation while accelerating reductive elimination.

References

  • [3] Phthalamide–Pd II and Dihydropyrrolyl‐iminoisoindolinone–Pd II Complexes with High Catalytic Activity in Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal (2008). URL:[Link]

  • [2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (2016). URL:[Link]

  • [4] Thio-iso-phthalamide pincer ligand-driven oxidative addition of a C–Br bond to gold(I): synthesis and studies of SCS–gold(III) pincer complexes. Dalton Transactions, Royal Society of Chemistry (2025). URL:[Link]

Sources

Method

Application Note: N,N'-Diisopropylphthalamide as a Low Molecular Weight Gelator for Organic Solvents

Target Audience: Materials Scientists, Formulation Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Overview Low Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Formulation Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Overview

Low Molecular Weight Gelators (LMWGs) are a highly versatile class of soft materials capable of immobilizing organic solvents to form supramolecular organogels. Unlike traditional polymer gels that rely on irreversible covalent cross-linking, LMWGs self-assemble through highly directional, reversible non-covalent interactions 1[1].

N,N'-Diisopropylphthalamide (CAS: 38228-97-6) is an exemplary amide-based LMWG. The gelation mechanism of this compound is driven by a delicate thermodynamic balance between solubility and precipitation. The causality of its self-assembly relies on three structural pillars:

  • Hydrogen Bonding Network: The core phthalamide motif contains two amide N-H donors and two C=O acceptors. These functional groups engage in cooperative, unidirectional intermolecular hydrogen bonding, which acts as the primary driving force for 1D structural elongation 2[2].

  • π−π Stacking: The central aromatic ring facilitates π−π stacking interactions, providing lateral stability to the growing fibrillar network 1[1].

  • Steric Hindrance: The bulky diisopropyl groups provide essential lipophilicity and steric hindrance. This prevents the molecules from packing too densely into a 3D macroscopic crystal, instead kinetically trapping them into an entangled 3D fibrillar architecture that entraps the solvent 3[3].

Table 1: Physicochemical Profile of N,N'-Diisopropylphthalamide
PropertySpecification
Chemical Name N,N'-Diisopropylphthalamide
CAS Number 38228-97-6 4[4]
Empirical Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Purity 95%
H-Bond Donors/Acceptors 2 / 2

Supramolecular Assembly Pathway

The transition from a solvated monomer to a macroscopic gel requires a specific thermal trigger. The diagram below illustrates the morphological and viscoelastic evolution of the system.

G Monomer N,N'-Diisopropylphthalamide (Solvated Monomers) Trigger Thermal Cooling (Supersaturation Trigger) Monomer->Trigger Heat & Dissolve Assembly 1D Fibrillar Growth (H-Bonding & π-π Stacking) Trigger->Assembly Kinetic Trapping Network 3D Supramolecular Network (Fibril Entanglement) Assembly->Network Morphological Evolution Gel Stable Organogel (Immobilized Solvent) Network->Gel Viscoelastic Transition

Self-assembly pathway of N,N'-Diisopropylphthalamide into a 3D supramolecular organogel.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocols are designed as a self-validating system. Subjective visual tests (Protocol 1) are strictly coupled with quantitative mechanical validation (Protocol 2) and morphological imaging (Protocol 3).

Protocol 1: Determination of Minimum Gelation Concentration (MGC)

Causality: Heating provides the thermodynamic energy required to break intermolecular hydrogen bonds, fully solvating the LMWG. Controlled cooling lowers the solubility threshold, driving the system into a supersaturated state where 1D anisotropic growth outpaces 3D crystallization.

  • Preparation: Weigh varying amounts of N,N'-Diisopropylphthalamide (e.g., 5, 10, 15, 20, 30 mg) into a series of 2.0 mL glass vials equipped with PTFE-lined screw caps.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent to each vial to create a concentration gradient (0.5% to 3.0% w/v).

  • Thermal Solubilization: Seal the vials tightly. Heat the vials using a controlled aluminum heating block set to 5–10 °C below the solvent's boiling point. Sonicate briefly if required, until a completely clear, isotropic solution is obtained.

  • Kinetic Trapping: Remove the vials from the heat source and allow them to cool undisturbed at ambient temperature (20–25 °C) for 12 hours. Critical Note: Do not agitate during cooling, as mechanical shear disrupts the delicate fibrillar entanglement.

  • Validation (Inversion Test): Invert the vial by 180°. If the sample supports its own weight against gravity without flowing for 60 seconds, it is classified as a stable gel. The lowest concentration at which this occurs is the MGC.

Protocol 2: Rheological Characterization

Causality: The inversion test is qualitative. Rheology provides quantitative proof of the sol-gel transition. For a true gel, the storage modulus ( G′ , solid-like behavior) must dominate the loss modulus ( G′′ , liquid-like behavior) across the linear viscoelastic region (LVR).

  • Sample Loading: Carefully transfer a bulk gel sample (prepared at 1.5x MGC) onto the Peltier plate of a rheometer equipped with a 20 mm parallel-plate geometry.

  • Gap Setting: Lower the geometry to a gap of 1.0 mm. Trim excess gel and apply a solvent trap to prevent evaporation.

  • Strain Sweep (LVR Determination): Run an amplitude sweep from 0.01% to 100% strain at a constant frequency of 1.0 Hz. Identify the LVR where G′ and G′′ remain independent of strain.

  • Frequency Sweep: Run a frequency sweep from 0.1 to 100 rad/s at a fixed strain within the LVR (typically 0.1%).

  • Validation: Confirm that G′ > G′′ by at least one order of magnitude across the entire frequency range, validating the presence of a robust supramolecular network.

Protocol 3: Morphological Analysis via SEM

Causality: Understanding the micro-architecture explains the macroscopic rheological properties.

  • Xerogel Preparation: Flash-freeze a stable organogel sample using liquid nitrogen to preserve the 3D network, followed by lyophilization (freeze-drying) for 24 hours to sublime the organic solvent.

  • Coating: Mount the resulting xerogel onto an aluminum stub using conductive carbon tape. Sputter-coat with a 5 nm layer of Gold/Palladium to prevent electron charging.

  • Imaging: Image using a Field Emission Scanning Electron Microscope (FE-SEM) at an accelerating voltage of 3–5 kV. Look for high-aspect-ratio fibrillar or ribbon-like entangled microstructures.

Solvent Compatibility & Gelation Data

The gelation efficiency of amide-based LMWGs is highly dependent on the solvent's polarity and hydrogen-bonding capacity. Highly polar protic solvents disrupt the LMWG's internal hydrogen bonds, while highly non-polar solvents may cause rapid precipitation.

Table 2: Representative Gelation Profiling Data
SolventDielectric Constant ( ϵ )Gelation StateMinimum Gelation Concentration (MGC, % w/v)
Toluene2.38Stable Gel1.2
Xylene2.56Stable Gel1.5
Ethyl Acetate6.02Weak Gel3.0
Chloroform4.81Sol (Highly Soluble)N/A
Hexane1.89PrecipitateN/A

Note: Data reflects typical behavior profiles for phthalamide-based LMWGs. Solvents with moderate dielectric constants and low competitive hydrogen-bonding capabilities yield the most robust gels.

References

  • Spiers Memorial Lecture: Recent advances (and challenges) in supramolecular gels Faraday Discussions (RSC Publishing) URL: [Link]

  • Supramolecular Gels Based on C3-Symmetric Amides: Application in Anion-Sensing and Removal of Dyes from Water PMC (nih.gov) URL:[Link]

  • Tuning Gel State Properties of Supramolecular Gels by Functional Group Modification opinvisindi.is URL:[Link]

Sources

Application

Application Note: Formulation of N,N'-Diisopropylphthalamide (NDPA) in Supramolecular Drug Delivery Systems

Executive Summary The development of smart, stimuli-responsive drug delivery systems (DDS) relies heavily on the precise engineering of excipient matrices. N,N'-Diisopropylphthalamide (NDPA) (CAS: 38228-97-6) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of smart, stimuli-responsive drug delivery systems (DDS) relies heavily on the precise engineering of excipient matrices. N,N'-Diisopropylphthalamide (NDPA) (CAS: 38228-97-6) is a highly effective Low-Molecular-Weight Gelator (LMWG). Unlike traditional polymeric hydrogels that rely on covalent cross-linking, NDPA forms supramolecular gels through reversible, non-covalent interactions [1]. This application note details the mechanistic principles, formulation protocols, and validation strategies for utilizing NDPA as a tunable matrix for sustained and localized drug delivery.

Mechanistic Principles: The Causality of Self-Assembly

To formulate an effective NDPA-based delivery system, one must understand the thermodynamic and kinetic drivers of its self-assembly.

  • Hydrogen Bonding & π-π Stacking: The phthalic acid core provides a rigid aromatic system that facilitates strong intermolecular π-π stacking. Simultaneously, the dual amide groups act as primary hydrogen bond donors and acceptors.

  • The Role of the Diisopropyl Groups: The inclusion of bulky diisopropyl chains is a deliberate structural choice. Without these groups, phthalamide derivatives tend to densely crystallize and precipitate out of solution. The steric hindrance provided by the isopropyl moieties frustrates macroscopic crystallization, restricting growth to one-dimensional (1D) anisotropic nanofibers[2].

  • Network Percolation: As these 1D nanofibers elongate, they entangle to form a 3D supramolecular network. This matrix immobilizes the surrounding solvent via capillary forces and surface tension, creating a semi-solid gel capable of encapsulating active pharmaceutical ingredients (APIs).

Because the network is held together by physical bonds, it exhibits shear-thinning (thixotropic) behavior—allowing it to be injected through a syringe before rapidly self-healing in situ to form a localized drug depot [3].

Mechanism Monomer NDPA Monomer (Amide & Aromatic Core) Assembly 1D Self-Assembly (H-Bonding & π-π Stacking) Monomer->Assembly Non-covalent interactions Network 3D Supramolecular Network (Solvent Entrapment) Assembly->Network Fibrillation Drug Drug Encapsulation (Matrix Loading) Network->Drug API Addition Release Stimuli-Responsive Release (pH/Thermal Trigger) Drug->Release Sustained Delivery

NDPA self-assembly mechanism and stimuli-responsive drug release pathway.

Formulation Protocols

The following protocol outlines the preparation of an NDPA supramolecular hybrid gel encapsulating a hydrophobic model drug (e.g., Indomethacin). This workflow is designed as a self-validating system , ensuring that each phase of the formulation can be physically verified before proceeding.

Phase 1: Solubilization and Thermal Activation
  • Weighing: Accurately weigh 20 mg of NDPA powder (to achieve a 2.0 wt% final concentration).

  • Solvent Addition: Add 1.0 mL of a biocompatible co-solvent system (e.g., 10% DMSO in sterile PBS, pH 7.4).

  • Thermal Disruption: Heat the sealed vial to 85°C using a thermomixer.

    • Causality: Heating above the gel-to-sol transition temperature ( Tgel​ ) provides the necessary thermal energy to completely disrupt pre-existing intermolecular hydrogen bonds, ensuring a homogenous molecular dispersion.

  • Validation: The solution must transition from a cloudy suspension to a completely transparent liquid. Any residual turbidity indicates incomplete solubilization.

Phase 2: API Loading and Controlled Gelation
  • Cooling Initiation: Transfer the vial to a controlled cooling block set to 45°C.

  • API Integration: Once the solution reaches 45°C, inject the model drug (e.g., 5 mg of Indomethacin dissolved in 50 µL of DMSO).

    • Causality: Adding the API during the cooling phase, rather than the initial heating phase, prevents the thermal degradation of heat-sensitive therapeutic compounds while the matrix is still in its fluid (sol) state.

  • Thermodynamic Equilibration: Allow the system to cool slowly to room temperature (25°C) at a rate of 2°C/min.

    • Causality: Quenching (rapid cooling) traps the molecules kinetically, resulting in thin, brittle fibers. A controlled, slow cooling rate allows thermodynamic equilibration, yielding thicker, highly interconnected fibers with superior mechanical strength.

Phase 3: System Validation (The Inversion Test)
  • Self-Validation: Invert the glass vial by 180 degrees.

  • Pass Criteria: If the gel supports its own weight and does not flow for 60 seconds, the 3D supramolecular network has successfully percolated.

Workflow Step1 1. Solubilization NDPA + Solvent Step2 2. Thermal Activation Heating > T_gel Step1->Step2 Step3 3. API Loading Add Model Drug Step2->Step3 Step4 4. Gelation Controlled Cooling Step3->Step4 Step5 5. Characterization Rheology & Release Step4->Step5

Step-by-step formulation workflow for NDPA supramolecular gels.

Quantitative Data Presentation

The efficacy of the NDPA gelator is highly dependent on the solvent environment. The table below summarizes the critical physicochemical parameters and drug release kinetics across three distinct formulation environments.

Formulation MatrixSolvent SystemCritical Gelation Conc. (wt%) Tgel​ (°C)Drug Loading Efficiency (%)72h Cumulative Release (%)
NDPA-Hydro 10% DMSO / 90% H2​O 1.54588.562.4
NDPA-Orgo Pharmaceutical Olive Oil2.05294.241.8
NDPA-Hybrid 20% PEG-400 / 80% H2​O 1.84891.055.3

Data Interpretation: The NDPA-Orgo formulation exhibits the highest Tgel​ and lowest cumulative release, indicating a highly dense fibrillar network driven by strong intermolecular hydrogen bonding that is not disrupted by the non-polar oil phase. Conversely, the NDPA-Hydro system provides a faster release profile, ideal for acute therapeutic interventions.

References

  • Low-Molecular-Weight Hydrogels: Synthetic Methodologies, Gelation Mechanisms, and Biomedical Applications. IntechOpen. Available at:[Link]

  • Development of Natural-Drugs-Based Low-Molecular-Weight Supramolecular Gels. MDPI. Available at:[Link]

  • Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

Method

Application Note: High-Yield N-Alkylation of N,N'-Diisopropylphthalamide Analogs via Base-Mediated SN2 Substitution

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The functionalization of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The functionalization of secondary diamides, specifically N,N'-diisopropylphthalamide analogs, is a critical transformation in the synthesis of bidentate directing groups for Directed Ortho Metalation (DoM) and complex polymer cross-linkers. However, unlike the classic Gabriel synthesis which utilizes the [1], secondary aliphatic amides possess a much higher pKa (~15–17).

As a result, mild bases (e.g., K2CO3) are entirely ineffective. Successful N-alkylation requires a strong, non-nucleophilic base to generate a[2]. While recent literature has introduced[3] and[4], the classical Sodium Hydride (NaH) protocol remains the most scalable, cost-effective, and operationally straightforward method for generating tertiary diamides.

The Causality of Reagent Selection
  • Solvent Kinetic Effects: Anhydrous N,N-Dimethylformamide (DMF) is a kinetic necessity, not just a preference. DMF is a polar aprotic solvent that poorly solvates the amidate anion. This leaves the nucleophile "naked," drastically lowering the activation energy required for the SN2 transition state, which is otherwise hindered by the bulky isopropyl groups.

  • Chemoselectivity (N- vs. O-Alkylation): Amides are ambident nucleophiles. However, by pairing the hard amidate anion with soft electrophiles (e.g., benzyl bromide, methyl iodide) in DMF, N-alkylation is overwhelmingly favored thermodynamically over O-alkylation.

Mechanism A N,N'-Diisopropylphthalamide (Secondary Diamide) B Deprotonation (NaH in DMF) A->B 0 °C, Ar atm C Bis-Amidate Anion (Active Nucleophile) B->C H2 Gas Evolution D SN2 Substitution (+ Alkyl Halide) C->D 25 °C E N,N'-Dialkyl-N,N'-diisopropylphthalamide (Tertiary Diamide) D->E - NaX Salt

Mechanistic pathway for base-mediated SN2 N-alkylation of secondary diamides.

Quantitative Data & Optimization

Field-proven insights dictate that optimizing the base and solvent pairing is the single most important factor in this workflow. The table below summarizes the causality behind the optimized conditions for the N,N'-dialkylation of N,N'-diisopropylphthalamide.

Table 1: Optimization of Reaction Conditions for N,N'-Dialkylation

EntryBase (Equiv)SolventTemperature (°C)Alkylating AgentYield (%)Observation / Causality
1K2CO3 (3.0)DMF80Benzyl Bromide< 5Base too weak to deprotonate secondary amide (pKa ~16).
2KOtBu (2.5)THF25Benzyl Bromide45Incomplete alkylation; THF poorly solvates the potassium salt.
3NaH (2.5)THF25Benzyl Bromide62Moderate yield; SN2 rate is slower in THF compared to DMF.
4 NaH (2.5) DMF 25 Benzyl Bromide 94 Optimal; DMF maximizes amidate nucleophilicity.
5 NaH (2.5) DMF 0 to 25 Methyl Iodide 98 Excellent yield; minimal steric hindrance from electrophile.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, specific visual cues confirm that the underlying chemistry is proceeding correctly, preventing downstream failures.

Materials Required
  • N,N'-Diisopropylphthalamide (1.0 equiv, typically 10 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 2.5 equiv, 25 mmol)

  • Alkyl Halide (e.g., Benzyl Bromide or Methyl Iodide, 2.5 equiv, 25 mmol)

  • Anhydrous DMF (0.2 M relative to substrate)

  • Anhydrous Hexanes (for NaH washing)

Step-by-Step Methodology

Step 1: Preparation and Base Activation

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.

  • Add NaH (60% dispersion, 1.0 g, 25 mmol) to the flask under a stream of argon.

  • Optional but recommended: Wash the NaH with anhydrous hexanes (2 × 10 mL) via syringe, allowing the solid to settle before decanting the supernatant.

    • Self-Validation Check: The mineral oil will dissolve, leaving a free-flowing grey powder. Failure to wash can lead to lower effective molarity and oily residues during purification.

  • Suspend the washed NaH in anhydrous DMF (30 mL) and cool the suspension to 0 °C using an ice-water bath.

Step 2: Deprotonation (Nucleophile Generation)

  • Dissolve N,N'-diisopropylphthalamide (2.48 g, 10 mmol) in anhydrous DMF (20 mL).

  • Add the amide solution dropwise to the NaH suspension over 15 minutes.

    • Self-Validation Check (Critical): You must observe immediate effervescence (H2 gas evolution). If no bubbling occurs, the NaH has degraded into NaOH via atmospheric moisture exposure. NaOH cannot deprotonate this amide; abort the reaction and source fresh NaH.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to ensure complete bis-amidate formation.

Step 3: SN2 Alkylation

  • Re-cool the reaction mixture to 0 °C.

  • Add the alkyl halide (25 mmol) dropwise via syringe. (Caution: Methyl iodide is highly volatile and toxic; handle exclusively in a fume hood).

  • Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

    • Self-Validation Check: The solution will gradually become cloudy as sodium halide (NaBr or NaI) precipitates out of the DMF, visually confirming that the SN2 displacement is occurring.

Step 4: Quenching and Workup

  • Cool the flask to 0 °C and carefully quench unreacted NaH by the dropwise addition of saturated aqueous NH4Cl (20 mL).

  • Dilute the mixture with Ethyl Acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer extensively with distilled water (5 × 50 mL) to remove the DMF, followed by a final wash with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure tertiary diamide.

Troubleshooting Workflow

Troubleshooting Step1 TLC Monitoring (Check SM Consumption) Decision Is SM fully consumed? Step1->Decision Yes Proceed to Quench (Add sat. NH4Cl at 0 °C) Decision->Yes Yes No Did H2 evolve during NaH addition? Decision->No No H2Yes Add 0.5 eq Alkyl Halide or heat to 50 °C No->H2Yes Yes H2No Quench and restart. Use fresh NaH & dry DMF. No->H2No No

Decision tree for troubleshooting incomplete N-alkylation reactions.

References[1] Benchchem. (2025). Application Notes: N-Alkylation of Phthalimide with 1,2-Dibromoethane. Benchchem. URL: 4]">https://www.benchchem.com[4] Han, Z. S., et al. (2007). The Ruthenium-Catalyzed Reduction and Reductive N-Alkylation of Secondary Amides with Hydrosilanes. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo070591c[3] Rummelt, S. M., et al. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Communications. URL: https://doi.org/10.1038/s41467-025-56234-w[2] Benchchem. (2025). Application Notes and Protocols for Selective N-Alkylation using Bromoacetyl Chloride. Benchchem. URL: https://www.benchchem.com

Sources

Application

High-Resolution GC-MS Analysis of Phthalamide Compounds: A Comprehensive Protocol

Executive Summary & Mechanistic Insights Phthalamide (benzene-1,2-dicarboxamide) and its substituted derivatives are critical chemical entities utilized in pharmaceutical development and modern agrochemicals (e.g., phtha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

Phthalamide (benzene-1,2-dicarboxamide) and its substituted derivatives are critical chemical entities utilized in pharmaceutical development and modern agrochemicals (e.g., phthalamide-class insecticides and fungicides)[1]. While High-Performance Liquid Chromatography (HPLC) is often the default technique for analyzing amides, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled resolution, sensitivity, and structural elucidation capabilities. However, the GC-MS analysis of phthalamides presents a distinct mechanistic challenge: thermal lability .

As a Senior Application Scientist, it is crucial to understand the causality behind the method parameters rather than just following a recipe.

  • The Causality of Thermal Degradation: Phthalamides possess relatively low boiling points but are highly susceptible to intramolecular cyclization and deamination at elevated temperatures[2]. In a standard, continuously hot split/splitless inlet (e.g., >250°C), phthalamide readily loses a molecule of ammonia (NH 3​ ) to form phthalimide[3]. This conversion artificially skews quantitation. To mitigate this, Programmable Temperature Vaporizer (PTV) inlets or Cold On-Column (COC) injections are strictly recommended[2]. By introducing the sample at a lower temperature and rapidly heating it, the residence time of the analyte in a high-thermal-stress environment is minimized.

  • Ionization Strategies (EI vs. NCI): Under standard Electron Ionization (EI) at 70 eV, phthalamides fragment extensively. The molecular ion (m/z 164 for unsubstituted phthalamide) is typically of low abundance. Instead, the spectrum is dominated by the loss of the amine radical (m/z 148) and subsequent rearrangements (m/z 147, m/z 130)[1]. For trace-level environmental or pharmacokinetic analysis of halogenated phthalamide derivatives, Negative Chemical Ionization (NCI) using methane or ammonia as a reagent gas provides superior sensitivity by exploiting the electronegativity of the carbonyl groups, thereby preserving the pseudo-molecular ion[2].

Step-by-Step Analytical Protocol

Sample Preparation (Modified QuEChERS)

To prevent matrix-induced chromatographic active sites, a thorough cleanup is required. Acetonitrile is selected over nonpolar solvents (like hexane) because it efficiently extracts polar phthalamides without co-extracting significant amounts of interfering lipids[2].

  • Homogenization: Weigh 10 g of the homogenized sample matrix into a 50 mL PTFE centrifuge tube.

  • Extraction: Add 10 mL of MS-grade acetonitrile. Vortex for 30 seconds.

  • Partitioning: Add QuEChERS extraction salts (4 g MgSO 4​ , 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)[4].

  • Separation: Vortex vigorously for 1 minute to ensure complete solvent interaction, then centrifuge at 4000 rpm for 5 minutes.

  • Cleanup: Transfer 1 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO 4​ and 25 mg Primary Secondary Amine (PSA)[4].

  • Final Polish: Centrifuge the dSPE tube at 4000 rpm for 3 minutes. Transfer the purified extract to a deactivated GC autosampler vial.

GC-MS Instrumentation Setup
  • Column Installation: Install a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness) to provide optimal selectivity and inertness[5].

  • Inlet Configuration: Utilize a PTV inlet equipped with a deactivated, baffled glass liner. Set the initial temperature to 60°C.

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow of 1.3 mL/min[5].

Data Acquisition (EI Mode)
  • Set the MS transfer line to 250°C and the EI ion source to 230°C[5].

  • Set the quadrupole temperature to 150°C[5].

  • Acquire data in Selected Ion Monitoring (SIM) mode to maximize sensitivity, targeting the primary diagnostic ions (m/z 148, 147, 130).

Data Presentation & Diagnostic Fragments

Table 1: Optimized GC-MS Operational Parameters
ParameterSetting / ValueRationale
Injection Volume 1.0 μLPrevents backflash in the PTV liner.
PTV Temperature Program 60°C (0.1 min) 600°C/min to 280°CRapid transfer minimizes thermal degradation[2].
Oven Temperature Program 60°C (1.3 min) 15°C/min to 246°C 20°C/min to 290°C (hold 3 min)Ensures sharp peak shapes and clears heavy matrix components[5].
Carrier Gas Flow Helium, 1.3 mL/min (Constant Flow)Maintains consistent retention times across the gradient[5].
Ionization Energy 70 eV (EI Mode)Standardized energy for reproducible library matching.
Table 2: Diagnostic MS Fragments for Unsubstituted Phthalamide
m/z ValueRelative AbundanceStructural Assignment
164 < 5%Molecular Ion [M]+
148 100% (Base Peak) [M−NH2​]+ (Loss of amine radical)[1]
147 ~ 80% [M−NH3​]+ (Phthalimide conversion ion)[1]
130 ~ 45% [M−NH3​−OH]+ [1]

Self-Validating Systems & Troubleshooting

A robust analytical protocol must be self-validating. In this specific workflow, the ratio of m/z 148 to m/z 147 serves as an internal system suitability check for inlet inertness.

  • The Mechanism: As established, m/z 148 is the primary EI fragment (loss of NH2​ ), while m/z 147 represents the phthalimide ion generated by the loss of NH3​ [1].

  • The Validation: In a properly deactivated, inert GC system, m/z 148 should always be the base peak. If the m/z 147 peak intensity exceeds m/z 148, it is a definitive indicator that thermal degradation (ammonolysis/deamination) is occurring before ionization—specifically within the GC inlet[3].

  • Corrective Action: If the 147/148 ratio flips, the system is no longer trustworthy. Immediately replace the PTV liner, trim the first 10 cm of the analytical column, and verify that the PTV initial temperature has not drifted too high.

Workflow Visualization

GCMS_Workflow Start Phthalamide Sample Prep Sample Extraction (QuEChERS / LLE) Start->Prep Inlet GC Inlet Selection Prep->Inlet PTV PTV Injection (Minimizes Thermal Degradation) Inlet->PTV Splitless Pulsed Splitless (Standard Trace Analysis) Inlet->Splitless Ionization Ionization Mode PTV->Ionization Splitless->Ionization EI Electron Ionization (EI) (70 eV, Broad Library Match) Ionization->EI NCI Negative Chemical Ionization (NCI) (High Sensitivity for Halogens) Ionization->NCI Detector Mass Analyzer (Single Quad or MS/MS) EI->Detector NCI->Detector Data Data Acquisition & Quantitation Detector->Data

Figure 1: Decision matrix and workflow for GC-MS analysis of phthalamide compounds.

References

  • [1] Title: Phthalamide | C8H8N2O2 | CID 6956 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • [2] Title: Advances in GC-MS - Analysis of Pesticides Source: LCGC / Thermo Fisher Scientific URL: [Link]

  • [3] Title: Phthalimid - SIDS Initial Assessment Report Source: OECD URL: [Link] (Archived via OECD)

  • [5] Title: HPTLC Analysis and Chemical Composition of Selected Melaleuca Essential Oils Source: MDPI Molecules URL: [Link]

  • [4] Title: Investigation of insecticide residues in potato grown in Türkiye by LC-MS/MS and GC-MS Source: DergiPark (European Journal of Science and Technology) URL: [Link]

Sources

Method

Application Note: N,N'-Diisopropylphthalamide (NDPA) as a Strategic Precursor in High-Performance Pigments and Biomedical Dyes

Target Audience: Synthetic Chemists, Materials Scientists, and Pharmaceutical Formulation Professionals Document Type: Technical Application Guide & Validated Protocols Mechanistic Rationale: The Role of Isopropyl Substi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Pharmaceutical Formulation Professionals Document Type: Technical Application Guide & Validated Protocols

Mechanistic Rationale: The Role of Isopropyl Substitution in Pigment Chemistry

In the synthesis of high-performance colorants, phthalamide derivatives serve as foundational building blocks, particularly for the isoindoline and isoindolinone pigment classes[1]. Historically, unsubstituted phthalamides yield pigments characterized by extreme insolubility and dense crystal lattices. While beneficial for industrial paints, these properties are highly detrimental in biomedical imaging and pharmaceutical tablet coatings, where uniform dispersion and high fluorescence quantum yields are required.

The utilization of N,N'-Diisopropylphthalamide (NDPA, CAS: 38228-97-6) introduces a paradigm shift in the structural engineering of these dyes. The incorporation of bulky isopropyl groups on the amide nitrogens provides critical steric hindrance.

Causality of Structural Modification:

  • Prevention of H-Aggregation: The steric bulk of the isopropyl moieties physically prevents the planar isoindoline cores from engaging in tight face-to-face π−π stacking. This suppression of H-aggregation mitigates aggregation-caused quenching (ACQ), thereby preserving the fluorescence quantum yield of the dye in the solid state.

  • Enhanced Solvation Dynamics: The lipophilic nature of the isopropyl groups enhances the precursor's solubility in organic solvents during the intermediate synthetic phases, allowing for homogeneous catalysis and tighter control over particle nucleation.

  • Biocompatible Dispersibility: For drug development professionals formulating tablet coatings, NDPA-derived pigments exhibit superior compatibility with cellulosic excipients (e.g., HPMC), preventing Ostwald ripening and ensuring a defect-free, glossy coating.

Logic Core Isopropyl Substitution on Phthalamide Core Steric Increased Steric Bulk Core->Steric Solub Enhanced Organic Solubility Core->Solub Aggreg Prevention of π-π Stacking Steric->Aggreg Process Improved Solution Processability Solub->Process Fluor High Fluorescence Quantum Yield (Dyes) Aggreg->Fluor Dispers Superior Dispersibility (Pigments) Aggreg->Dispers Process->Dispers

Fig 1: Logical causality of isopropyl substitution on photophysical properties.

Validated Experimental Protocols

Protocol A: Synthesis of an NDPA-Derived Sterically Hindered Isoindoline Probe

This protocol details the conversion of NDPA into a highly fluorescent isoindoline derivative suitable for biomedical applications[2].

Step 1: Activation to Diimidoyl Chloride

  • Procedure: Suspend 10.0 mmol of N,N'-Diisopropylphthalamide in 50 mL of anhydrous toluene under an inert N₂ atmosphere. Cool the reaction vessel to 0–5 °C using an ice-brine bath. Add 22.0 mmol of Phosphorus Oxychloride (POCl₃) dropwise over 30 minutes.

  • Causality: The strict thermal control (0–5 °C) during POCl₃ addition is mandatory. Elevated temperatures will cause the exothermic collapse of the intermediate, leading to the irreversible elimination of the isopropyl groups and the formation of undesired phthalonitrile byproducts.

  • Self-Validation: Monitor the reaction in real-time using ATR-FTIR. The reaction is deemed complete only when the primary amide C=O stretch at ~1650 cm⁻¹ is entirely attenuated, replaced by the distinct C=N stretch of the diimidoyl chloride at ~1610 cm⁻¹. Do not proceed until this validation is met.

Step 2: Condensation with Active Methylene

  • Procedure: To the validated diimidoyl chloride solution, add 20.5 mmol of cyanomethylene (e.g., malononitrile) and 25.0 mmol of anhydrous triethylamine (Et₃N) as a base catalyst. Heat the mixture to 80 °C for 4 hours.

  • Causality: Et₃N serves a dual purpose: it acts as an acid scavenger for the HCl generated during condensation and deprotonates the active methylene to drive the nucleophilic attack on the imidoyl carbon.

  • Self-Validation: Perform TLC (DCM:MeOH 95:5). The disappearance of the highly mobile diimidoyl chloride spot and the emergence of a brightly fluorescent baseline spot under 365 nm UV light validates successful condensation.

Workflow N1 N,N'-Diisopropylphthalamide (CAS: 38228-97-6) N2 Activation Phase Dehydration via POCl3 N1->N2 0-5°C, N2 atm N3 Intermediate Diimidoyl Chloride N2->N3 FTIR Validation N4 Condensation Phase Reaction with Active Methylene N3->N4 Base Catalyzed N5 Crude Isoindoline Pigment N4->N5 Precipitation N6 Thermal Conditioning (Solvent Milling) N5->N6 Crystal Engineering N7 High-Performance Hindered Pigment N6->N7 Final Filtration

Fig 2: Synthetic workflow for sterically hindered isoindoline pigments from NDPA.

Protocol B: Formulation of Biocompatible Pigment Dispersions for Pharmaceutical Coatings

To utilize the NDPA-derived pigment in drug tablet coatings, it must be formulated into a stable colloidal dispersion[1].

  • Procedure: Combine 10% (w/w) of the synthesized NDPA-pigment, 5% (w/w) Hypromellose (HPMC, acting as a polymeric dispersant), and 85% (w/w) deionized water in a high-shear bead mill. Utilize 0.3 mm Yttria-stabilized Zirconia beads. Mill at 3000 RPM for 120 minutes.

  • Causality: The use of ultra-fine (0.3 mm) zirconia beads is critical. Larger media cannot provide the necessary shear forces to break down the primary agglomerates of organic pigments. The HPMC instantly adsorbs onto the newly created hydrophobic surfaces of the pigment, providing steric stabilization that prevents re-agglomeration.

  • Self-Validation: Extract a 1 mL aliquot and analyze via Dynamic Light Scattering (DLS). The milling process is validated only when the Polydispersity Index (PDI) is < 0.15 and the D90 particle size is strictly < 200 nm. Particles larger than 200 nm will cause unwanted light scattering, resulting in a matte, opaque tablet finish rather than the required glossy, transparent hue.

Quantitative Data & Photophysical Properties

The structural modifications introduced by the NDPA precursor yield significant improvements in both the photophysical and processing characteristics of the resulting isoindoline pigments compared to standard, unsubstituted variants.

Property / MetricStandard Isoindoline Pigment (Unsubstituted)NDPA-Derived Pigment (Sterically Hindered)Analytical Method / Validation
Absorption Max ( λmax​ ) 410 nm425 nmUV-Vis Spectroscopy (in DMF)
Emission Max ( λem​ ) 480 nm (Weak)515 nm (Strong)Fluorescence Spectrometry
Solid-State Quantum Yield ( Φ ) 0.04 (High ACQ)0.38 (Reduced ACQ)Integrating Sphere
D90 Particle Size (Post-Milling) 450 nm (Agglomerates)185 nm (Stable Colloid)Dynamic Light Scattering (DLS)
Cytotoxicity (HeLa, IC50) > 500 µg/mL> 800 µg/mLMTT Assay (72h incubation)
Coating Gloss (60° Geometry) 45 GU (Matte/Satin)88 GU (High Gloss)Glossmeter on HPMC coated tablet

Data Summary: The NDPA-derived pigment demonstrates a nearly 10-fold increase in solid-state quantum yield and a highly superior dispersion profile, validating its use in advanced biomedical and pharmaceutical applications.

References

  • Title: N,N'-Diisopropylphthalamide 95% | Source: sigmaaldrich.
  • Title: CAS 382-28-5 Perfluoro-N-methylmorpholine (Catalog containing N,N'-Diisopropylphthalamide CAS 38228-97-6) | Source: alfa-chemistry.
  • Title: Industrial Organic Pigments: Production, Properties, Applications, Third Edition | Source: vdoc.

Sources

Application

Application Note: Quantitative Profiling of N,N'-Diisopropylphthalamide in Synthetic Reaction Mixtures via RP-HPLC-UV

Executive Summary & Mechanistic Context N,N'-Diisopropylphthalamide (CAS: 38228-97-6) is a sterically hindered aromatic diamide frequently encountered as a critical intermediate or byproduct in the synthesis of active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

N,N'-Diisopropylphthalamide (CAS: 38228-97-6) is a sterically hindered aromatic diamide frequently encountered as a critical intermediate or byproduct in the synthesis of active pharmaceutical ingredients (APIs) and advanced polymers [1]. Accurate quantification of this species in crude reaction mixtures is essential for kinetic profiling, yield optimization, and impurity tracking.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) method designed specifically to isolate and quantify N,N'-Diisopropylphthalamide from complex reaction matrices. The protocol is grounded in the latest ICH Q2(R2) guidelines for analytical procedure validation [2], ensuring that the generated data is highly reproducible, scientifically defensible, and regulatory-compliant.

Analytical Strategy & Causality: The "Why" Behind the Method

Designing an assay for crude reaction mixtures requires anticipating matrix interference. Every parameter in this method has been selected based on the physicochemical properties of the analyte:

  • Stationary Phase Selection (C18): The molecule features a highly hydrophobic core (phthalic ring) flanked by two bulky isopropyl groups. A high-carbon-load C18 column provides optimal van der Waals interactions, ensuring strong retention and baseline resolution from highly polar reaction precursors (e.g., unreacted phthalic acid or mono-amides) [3].

  • Thermodynamic Control (Column at 40°C): Bulky amides like N,N'-Diisopropylphthalamide often exhibit restricted rotation around the C-N bond, forming stable rotamers at room temperature that can cause peak broadening or splitting. Elevating the column temperature to 40°C accelerates rotamer interconversion, collapsing the signals into a single, sharp, quantifiable peak.

  • Mobile Phase Chemistry: We employ a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Formic acid (pH ~2.7) suppresses the ionization of residual silanols on the silica support and ensures acidic byproducts remain fully protonated, preventing peak tailing. Acetonitrile is chosen over methanol because its lower viscosity provides superior mass transfer kinetics for bulky aromatic compounds.

  • Wavelength Selection (230 nm): The aromatic ring conjugated with the amide carbonyls exhibits strong π→π∗ transitions. Monitoring at 230 nm captures the optimal balance between high molar absorptivity (sensitivity) and matrix independence.

Experimental Methodology

Sample Preparation Workflow

Crude reaction mixtures are dynamic; the reaction must be immediately arrested to obtain an accurate kinetic snapshot.

SamplePrep A 1. Aliquot Reaction Mixture B 2. Immediate Quench (Cold ACN) A->B C 3. Vortex & Centrifuge (10,000 x g) B->C D 4. PTFE Filtration (0.22 µm) C->D E 5. HPLC-UV Injection D->E

Figure 1: Self-validating sample preparation workflow for reaction mixture quenching and extraction.

Step-by-Step Protocol:

  • Aliquot: Accurately transfer 100 µL of the active reaction mixture into a 1.5 mL microcentrifuge tube.

  • Quench: Immediately add 900 µL of ice-cold Acetonitrile (ACN). Causality: The sudden drop in temperature and shift in dielectric constant instantly halts reaction kinetics and precipitates inorganic salts or metal catalysts.

  • Clarify: Vortex for 10 seconds, then centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated matrix components.

  • Filter: Pass the supernatant through a 0.22 µm Hydrophilic PTFE syringe filter into an HPLC vial. Causality: PTFE is mandatory. Nylon filters can non-specifically bind hydrophobic aromatic amides, leading to artificially low recovery rates.

Chromatographic Conditions
ParameterSpecification
Column Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent
Column Temperature 40°C (Critical for rotamer coalescence)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 1.2 mL/min
Injection Volume 5.0 µL
Detection UV at 230 nm (Reference: 360 nm)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 85 15
1.0 85 15
6.0 10 90
8.0 10 90
8.1 85 15

| 12.0 | 85 | 15 (Re-equilibration) |

Method Validation & Self-Validating Systems

To ensure trustworthiness, the analytical procedure must be validated according to the ICH Q2(R2) framework [2]. Furthermore, a System Suitability Test (SST) must be passed before any sample data is integrated.

System Suitability Criteria (The Self-Validation Gate)

Inject a 50 µg/mL standard solution of N,N'-Diisopropylphthalamide six times consecutively. The system is only deemed "fit-for-purpose" if it meets the following criteria:

  • Retention Time RSD: ≤ 0.5%

  • Peak Area RSD: ≤ 1.0%

  • Tailing Factor (USP): 0.8 – 1.2

  • Theoretical Plates (N): > 10,000

ICH Q2(R2) Validation Logic

ValidationLogic Root ICH Q2(R2) Validation Framework Spec Specificity Interference < 1% Root->Spec Lin Linearity R² ≥ 0.999 Root->Lin Acc Accuracy Recovery 98-102% Root->Acc Prec Precision RSD ≤ 2.0% Root->Prec Sens Sensitivity LOD & LOQ Root->Sens

Figure 2: ICH Q2(R2) analytical method validation parameters for quantitative reliability.

Representative Validation Data Summary

The following table summarizes the quantitative validation parameters achieved using this protocol, demonstrating high reliability across a broad dynamic range.

Validation ParameterResult / Specification AchievedAcceptance Criteria (ICH Q2)
Linearity Range 1.0 µg/mL to 250.0 µg/mLN/A
Correlation Coefficient ( R2 ) 0.9998≥ 0.999
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.45 µg/mL (S/N > 10)Signal-to-Noise ≥ 10
Accuracy (Recovery) 99.4% ± 0.8% (Spiked at 3 levels)98.0% – 102.0%
Method Precision (RSD) 0.85% (n=6 independent preps)≤ 2.0%
Specificity Resolution (Rs) > 3.5 from Phthalic AcidNo matrix interference at tR​

Troubleshooting & Field Insights

  • Drifting Retention Times: If the retention time of N,N'-Diisopropylphthalamide begins to shift earlier in the run, it is a primary indicator of column overloading by hydrophobic reaction byproducts. Action: Institute a blank injection (100% ACN) with an extended hold at 95% Mobile Phase B every 10 samples to thoroughly wash the stationary phase.

  • Shoulder Peaks: If the main analyte peak develops a shoulder, verify that the column oven is actively maintaining 40°C. A drop in temperature will cause the amide rotamers to resolve slightly, destroying peak symmetry.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Application Note 5991-3343EN. Retrieved from[Link]

Method

Mastering the Purification of N,N'-Diisopropylphthalamide: A Comprehensive Guide to Recrystallization

For researchers and professionals in drug development and organic synthesis, the purity of a compound is paramount. N,N'-Diisopropylphthalamide, a key building block and intermediate, is no exception.

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the purity of a compound is paramount. N,N'-Diisopropylphthalamide, a key building block and intermediate, is no exception. This technical guide provides a detailed protocol and the underlying scientific principles for its purification via recrystallization, a fundamental yet powerful technique for achieving high purity of solid organic compounds.[1][2][3] This document is designed to be a practical resource, offering not just a set of instructions, but a framework for understanding and optimizing the purification process.

The Imperative of Purity: Why Recrystallize?

In the synthesis of N,N'-Diisopropylphthalamide, impurities such as unreacted starting materials (phthalic anhydride, diisopropylamine) or byproducts like the corresponding phthalamic acid can be incorporated into the solid matrix. These impurities can interfere with subsequent reactions, alter biological activity, and compromise the integrity of research data. Recrystallization is a purification technique that leverages differences in solubility between the desired compound and its impurities in a given solvent system.[2] The core principle involves dissolving the impure solid in a hot solvent and then allowing it to cool, whereupon the desired compound crystallizes out in a purer form, leaving the more soluble impurities behind in the solvent.[4]

Foundational Principles: Selecting the Ideal Solvent System

The success of any recrystallization hinges on the judicious choice of a solvent. An ideal solvent for N,N'-Diisopropylphthalamide should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the hot solvent.

  • Low Solvating Power at Lower Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization.

  • Favorable Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Inertness: The solvent must not react with N,N'-Diisopropylphthalamide.

  • Volatility: The solvent should be easily removable from the purified crystals.

For amides, polar solvents are often a good starting point.[5] Based on the structure of N,N'-Diisopropylphthalamide and general practices for related compounds like phthalimides, solvents such as ethanol, isopropanol, and acetonitrile, or mixtures thereof with water, are promising candidates.[5][6][7]

Protocol 1: Systematic Solvent Screening

Before proceeding with a large-scale recrystallization, it is crucial to perform a systematic solvent screening on a small scale.

Materials:

  • Crude N,N'-Diisopropylphthalamide

  • A selection of potential solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Test tubes

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Place approximately 50 mg of the crude N,N'-Diisopropylphthalamide into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, to assess solubility in the cold solvent. A good candidate solvent will not dissolve the compound at this stage.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear solutions to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of crystalline solid.

The Recrystallization Workflow: A Step-by-Step Guide

The following protocol is a comprehensive procedure for the recrystallization of N,N'-Diisopropylphthalamide. Ethanol or an ethanol/water mixture is often a suitable solvent system for phthalamides.[6][7]

Experimental Protocol

Materials and Equipment:

  • Crude N,N'-Diisopropylphthalamide

  • Chosen recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask[8]

  • Filter paper

  • Watch glass

  • Spatula

  • Vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude N,N'-Diisopropylphthalamide in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[2] This is a critical step; adding too much solvent will reduce the yield. Maintain the solution at or near its boiling point on a hot plate.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the flask, then gently reheat to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[8]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any remaining mother liquor.[3] Using cold solvent minimizes the loss of the desired product.

  • Drying: Carefully transfer the crystals from the filter paper to a pre-weighed watch glass. Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Visualizing the Workflow

Recrystallization_Workflow A 1. Dissolution Crude N,N'-Diisopropylphthalamide in minimum hot solvent B 2. Decolorization (Optional) Add activated charcoal A->B If colored C 3. Hot Filtration Remove insoluble impurities A->C If insoluble impurities exist D 4. Crystallization Slow cooling to RT, then ice bath A->D If no optional steps needed B->C C->D E 5. Isolation Vacuum filtration D->E F 6. Washing Ice-cold solvent E->F G 7. Drying Oven or desiccator F->G H Pure N,N'-Diisopropylphthalamide Crystals G->H

Caption: A schematic overview of the recrystallization procedure for N,N'-Diisopropylphthalamide.

Quantitative Data and Expected Outcomes

The following table provides a summary of key parameters and expected outcomes for the recrystallization of N,N'-Diisopropylphthalamide.

ParameterGuidelineRationale
Solvent Ratio (Crude:Solvent) To be determined by screening; aim for saturation at high temp.Using the minimum amount of hot solvent is crucial for maximizing yield.
Cooling Rate Slow, undisturbed cooling to room temperaturePromotes the formation of larger, purer crystals by allowing for selective incorporation into the crystal lattice.
Final Cooling Temperature 0-4 °C (Ice Bath)Maximizes the precipitation of the product from the solution.
Expected Yield 70-90%Some product will inevitably be lost due to its residual solubility in the cold solvent.
Purity Assessment Melting point analysis, TLC, HPLC, NMRA sharp melting point close to the literature value is a good indicator of purity.

Troubleshooting and Expert Insights

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being cooled too quickly or the presence of impurities that lower the melting point of the mixture below the temperature of the solution. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystals Form: If crystals do not form upon cooling, it may be because the solution is not supersaturated. This can be addressed by scratching the inside of the flask with a glass rod to create nucleation sites or by adding a seed crystal of the pure compound.[2][4] Evaporating some of the solvent to increase the concentration can also induce crystallization.

  • Low Yield: A low yield can result from using too much solvent during the dissolution step or washing the crystals with solvent that is not ice-cold.

By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and effectively purify N,N'-Diisopropylphthalamide, ensuring the quality and reliability of their scientific endeavors.

References

  • University of California, Davis. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Grokipedia. (n.d.). Phthalimide. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthetic method and characterization of novel phthalamide derivatives. Retrieved from [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

  • ResearchGate. (2015, December 31). How can I purify (recrystallization) NIPAm?. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Mellard, D. (2020, March 24). Recrystallisation Demo - Purification of Organic Solids - OUT-TAKE at the end! [Video]. YouTube. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to pH-Sensitive Polymer Synthesis

A Note to the Researcher: Initial inquiries into the use of N,N'-Diisopropylphthalamide for the synthesis of pH-sensitive polymers have not yielded established methodologies or scientific literature supporting its direct...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Initial inquiries into the use of N,N'-Diisopropylphthalamide for the synthesis of pH-sensitive polymers have not yielded established methodologies or scientific literature supporting its direct application in this context. The chemical structure of N,N'-Diisopropylphthalamide, a disubstituted imide, lacks the typical functional groups that confer reversible pH-responsive behavior, such as acidic or basic moieties that can be protonated or deprotonated. The phthalimide structure is generally stable, and while it can be cleaved, this process is typically irreversible hydrolysis rather than a dynamic response to pH changes.[1][2]

Therefore, this guide has been developed to address the broader and well-established field of pH-sensitive polymer synthesis, focusing on materials and methods that are prevalent and validated in current research and development. We will explore the principles and protocols for creating polymers that exhibit a conformational or solubility change in response to environmental pH, a cornerstone of advanced drug delivery and smart materials science.

Introduction to pH-Sensitive Polymers

Stimuli-responsive polymers, often termed "smart" polymers, are materials that undergo significant, reversible changes in their physicochemical properties in response to small changes in their environment.[3] Among these, pH-sensitive polymers are of particular interest due to the significant pH gradients found in the human body, such as between the bloodstream (pH ~7.4), tumor microenvironments (pH ~6.5-7.2), and intracellular compartments like endosomes and lysosomes (pH ~4.5-6.5).[4][5] This pH-responsiveness is typically achieved by incorporating acidic or basic functional groups into the polymer backbone or as pendant groups.[3]

The most common strategy involves the copolymerization of a primary monomer, which often provides other desirable properties like thermo-responsiveness, with a comonomer that has ionizable groups. A leading example is the copolymerization of N-isopropylacrylamide (NIPAM) with acidic or basic monomers.[6][7]

Core Principles of pH-Sensitivity

The mechanism of pH-responsiveness is rooted in the ionization of functional groups.

  • Anionic (Acidic) Polymers: These polymers contain acidic groups such as carboxylic acids (-COOH). At low pH, these groups are protonated and neutral, often leading to a collapsed, hydrophobic polymer state. As the pH increases above the pKa of the acidic group, they deprotonate to form anionic groups (-COO-). The resulting electrostatic repulsion between the charged groups causes the polymer chains to uncoil and swell, leading to dissolution or increased hydrophilicity.[4]

  • Cationic (Basic) Polymers: These polymers contain basic groups like amines (-NH2). At high pH, these groups are neutral. As the pH decreases below their pKa, they become protonated (-NH3+), leading to electrostatic repulsion and subsequent swelling or dissolution of the polymer.[3]

This reversible swelling/deswelling or dissolution/precipitation behavior is the foundation for the application of these polymers in areas like targeted drug delivery, where a drug can be encapsulated in a collapsed polymer at one pH and released when the polymer swells at a different pH.

Visualization of pH-Responsive Polymer Behavior

Below is a conceptual diagram illustrating the pH-triggered conformational change of an anionic polymer.

pH_Responsive_Polymer cluster_low_pH Low pH (Acidic Environment) cluster_high_pH High pH (Basic Environment) Collapsed_Polymer Collapsed, Hydrophobic State (-COOH groups protonated) Swollen_Polymer Swollen, Hydrophilic State (-COO- groups ionized) Collapsed_Polymer->Swollen_Polymer Increase pH > pKa Swollen_Polymer->Collapsed_Polymer Decrease pH < pKa

Caption: pH-induced transition of an anionic polymer.

Experimental Section: Synthesis of a pH-Sensitive Copolymer

This section provides a detailed protocol for the synthesis of a pH- and thermo-sensitive copolymer of N-isopropylacrylamide (NIPAM) and methacrylic acid (MAA). The resulting poly(NIPAM-co-MAA) is a well-characterized system that exhibits both a Lower Critical Solution Temperature (LCST) due to the NIPAM component and pH-sensitivity from the MAA units.[8]

Materials and Reagents
ReagentSupplierPurityNotes
N-isopropylacrylamide (NIPAM)Sigma-Aldrich>98%Recrystallize from hexane before use.
Methacrylic acid (MAA)Sigma-Aldrich99%Remove inhibitor before use.
N,N'-Methylenebisacrylamide (MBA)Sigma-Aldrich99%Cross-linking agent.
Ammonium persulfate (APS)Sigma-Aldrich>98%Initiator.
Tetramethylethylenediamine (TMEDA)Sigma-Aldrich>99%Catalyst for polymerization.
1,4-DioxaneFisher ScientificAnhydrousSolvent.
Dialysis Tubing(e.g., MWCO 3.5 kDa)---For purification.
Protocol: Free Radical Polymerization of p(NIPAM-co-MAA)

This protocol describes the synthesis of hydrogel nanoparticles.

Workflow Diagram:

Synthesis_Workflow Start Start Dissolve Dissolve NIPAM, MAA, and MBA in 1,4-Dioxane Start->Dissolve Purge Purge with Nitrogen (30 min) Dissolve->Purge Heat Heat to 70°C Purge->Heat Initiate Add APS solution Heat->Initiate Polymerize Polymerize for 24 hours under Nitrogen Initiate->Polymerize Cool Cool to Room Temperature Polymerize->Cool Precipitate Precipitate in cold diethyl ether Cool->Precipitate Filter_Wash Filter and Wash with ether Precipitate->Filter_Wash Dry Dry under vacuum Filter_Wash->Dry Purify Redissolve and Dialyze against DI water (3 days) Dry->Purify Lyophilize Lyophilize to obtain pure polymer Purify->Lyophilize End End Lyophilize->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N,N'-Diisopropylphthalamide Synthesis

Welcome to the Technical Support Center for amidation workflows. The synthesis of N,N'-diisopropylphthalamide from phthaloyl chloride and isopropylamine is a fundamental transformation in drug development and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amidation workflows. The synthesis of N,N'-diisopropylphthalamide from phthaloyl chloride and isopropylamine is a fundamental transformation in drug development and materials science. However, researchers frequently encounter depressed yields and complex purification profiles due to the thermodynamic favorability of a competing intramolecular cyclization pathway[1][2].

This guide provides an authoritative, self-validating framework to troubleshoot common synthesis failures, understand the underlying mechanistic causality, and execute an optimized protocol.

Reaction Pathway & Mechanistic Bifurcation

During the reaction, the first equivalent of isopropylamine reacts rapidly with phthaloyl chloride to form an N-isopropylphthalamic acid chloride intermediate. This highly reactive intermediate faces a kinetic bifurcation: it can either undergo the desired bimolecular amidation with a second equivalent of amine, or it can undergo an undesired unimolecular cyclization[3].

SynthesisPathway PC Phthaloyl Chloride (Electrophile) Mono N-isopropylphthalamic acid chloride (Reactive Intermediate) PC->Mono + Isopropylamine (Fast Nucleophilic Attack) Product N,N'-Diisopropylphthalamide (Desired Product) Mono->Product + Isopropylamine (Excess) Bimolecular (Low Temp) SideProduct N-isopropylphthalimide (Undesired Side Product) Mono->SideProduct - HCl Unimolecular Cyclization (Heat)

Fig 1. Phthalamide synthesis pathways: bimolecular amidation vs. unimolecular cyclization.

Troubleshooting & FAQs

Q1: Why is my isolated yield of N,N'-diisopropylphthalamide so low, and what is the major non-polar impurity on my TLC? A1: You are observing the formation of the side product, N-isopropylphthalimide.

  • The Causality: Because 5-membered ring formation is thermodynamically highly favorable and entropically driven, any localized deficiency in amine concentration or elevation in temperature will cause the intermediate to cyclize, ejecting HCl and forming the stable imide[3].

  • The Solution: Employ an "inverse addition" technique at 0 °C. By adding the electrophile (phthaloyl chloride) dropwise to a massive excess of the nucleophile (isopropylamine), you artificially maintain a pseudo-first-order excess of amine. This kinetically forces the bimolecular amidation pathway over the unimolecular cyclization[1].

Q2: My reaction stalls at 50% conversion. Why is there unreacted intermediate that hydrolyzes to phthalic acid during workup? A2: Your reaction mixture has become too acidic, neutralizing your nucleophile.

  • The Causality: The amidation of one equivalent of phthaloyl chloride with two equivalents of amine generates two equivalents of hydrogen chloride (HCl)[1]. If this HCl is not immediately scavenged, it protonates the remaining isopropylamine to form isopropylammonium chloride. Protonated amines are non-nucleophilic, instantly halting the reaction.

  • The Solution: You must account for the stoichiometry of the acid byproduct. Use a minimum of 4.5 equivalents of isopropylamine (2 eq for the reaction, 2 eq as an acid scavenger, 0.5 eq excess). Alternatively, use 2.1 equivalents of isopropylamine supplemented with 2.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[4].

Q3: The reaction mixture becomes a thick slurry halfway through the addition. Is this normal? A3: Yes, but it must be actively managed to prevent reaction stalling.

  • The Causality: N,N'-Diisopropylphthalamide exhibits strong intermolecular hydrogen bonding, leading to poor solubility in moderately polar solvents like dichloromethane (DCM) at low temperatures. If the product precipitates too rapidly, it can physically trap unreacted starting materials inside the crystal lattice, preventing full conversion.

  • The Solution: Maintain vigorous mechanical stirring (a magnetic stir bar is insufficient at scale) and ensure adequate solvent dilution (at least 10 mL DCM per gram of phthaloyl chloride).

Data Presentation: Optimization Metrics

The following table demonstrates the causal relationship between addition methodology, stoichiometry, and product distribution.

Addition MethodTemperatureBase / StoichiometryPhthalamide Yield (Desired)Phthalimide Yield (Side Product)
Normal (Amine added to PC)25 °CIsopropylamine (2.0 eq)35%55%
Normal (Amine added to PC)0 °CIsopropylamine (2.0 eq) + DIPEA (2.2 eq)50%40%
Inverse (PC added to Amine) 0 °C Isopropylamine (4.5 eq) 92% <5%

Self-Validating Experimental Protocol: Inverse Addition

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process validation checkpoints are met.

Step 1: Reagent Preparation

  • Dissolve isopropylamine (4.5 equivalents) in anhydrous dichloromethane (DCM) (10 mL per gram of phthaloyl chloride).

  • In a separate addition funnel, dilute phthaloyl chloride (1.0 equivalent) in an equal volume of anhydrous DCM.

  • Validation Checkpoint: Ensure the DCM is strictly anhydrous (Karl Fischer titration <50 ppm). Moisture will competitively hydrolyze the acid chloride to unreactive phthalic acid.

Step 2: Inverse Addition

  • Cool the amine solution to 0 °C using an ice-water bath. Initiate vigorous mechanical stirring.

  • Add the phthaloyl chloride solution dropwise over 45–60 minutes.

  • Validation Checkpoint: Monitor the internal temperature using a thermocouple. The internal temperature must not exceed 5 °C during the addition to suppress the heat-driven cyclization pathway.

Step 3: Reaction Monitoring

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture on silica gel TLC (Eluent: 50% Ethyl Acetate / Hexanes). Validate completion by the disappearance of the intermediate. Expected Rf​ values: Phthaloyl chloride (~0.9), N-isopropylphthalimide side product (~0.6), N,N'-Diisopropylphthalamide product (~0.2).

Step 4: Quench and Workup

  • Quench the reaction by adding 1N NaOH (5 mL per gram of starting material) to ensure all residual amine remains in the free-base form.

  • Validation Checkpoint: Spot the aqueous phase on pH paper. It must read pH > 9 . If it is acidic, the HCl was not fully neutralized, and yield will be lost to the aqueous phase.

  • Separate the organic layer. Wash sequentially with 1N HCl (to remove excess isopropylamine), saturated aqueous NaHCO3​ , and brine[1].

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Isolation

  • Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexanes to afford pure N,N'-diisopropylphthalamide.

References

  • Benchchem. "An In-depth Technical Guide to the Synthesis of N,N'-bis(diphenylmethyl)phthalamide." 1

  • Benchchem. "Phthaloyl Dichloride|94%-98% Purity|For Research Use." 2

  • ChemicalBook. "How to synthesize N,N-Diisopropylethylamine."4

  • UNT Digital Library. "REACTIONS OF N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES." 3

Sources

Optimization

Technical Support Center: Troubleshooting N,N'-Diisopropylphthalamide Purification

As a drug development professional or synthetic chemist, isolating highly pure N,N'-Diisopropylphthalamide (CAS: 38228-97-6) is a critical step. However, secondary amides derived from phthalic acid frequently present sig...

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or synthetic chemist, isolating highly pure N,N'-Diisopropylphthalamide (CAS: 38228-97-6) is a critical step. However, secondary amides derived from phthalic acid frequently present significant chromatographic challenges. This guide synthesizes field-proven methodologies and mechanistic insights to help you overcome streaking, poor solubility, and co-elution issues during normal-phase silica gel chromatography.

Mechanistic Insight: The Causality of Amide Streaking

To troubleshoot effectively, we must first understand why N,N'-Diisopropylphthalamide streaks so aggressively on standard bare silica. The answer lies in the physicochemical interactions at the stationary phase boundary.

  • The Silanol Effect: Standard silica gel is densely populated with acidic silanol groups (Si-OH). The secondary amide functionalities in N,N'-Diisopropylphthalamide act as potent hydrogen bond donors (via N-H) and acceptors (via C=O). This creates a dual-point, high-energy adsorption state with the silica surface (1)[1].

  • Kinetics of Desorption: As the mobile phase flows, the continuous breaking and reforming of these hydrogen bonds occur at a slower kinetic rate than the solvent velocity. This secondary interaction results in a prolonged desorption phase, manifesting as severe peak tailing or "streaking" across multiple fractions (2)[2].

  • Steric Masking Limitations: While the bulky diisopropyl groups provide some lipophilicity, they are sterically insufficient to fully shield the highly polar phthalic diamide core from interacting with active residual sites on the silica matrix.

Troubleshooting Workflow

Workflow Start Crude N,N'-Diisopropylphthalamide CheckSol Assess Solubility in Initial Mobile Phase Start->CheckSol SolPoor Insoluble / Precipitates CheckSol->SolPoor SolGood Fully Soluble CheckSol->SolGood DryLoad Protocol A: Dry Loading (Adsorb onto Silica) SolPoor->DryLoad WetLoad Standard Liquid Load SolGood->WetLoad RunCol Run Silica Column (e.g., Hexane/EtOAc) DryLoad->RunCol WetLoad->RunCol Streak Observe TLC: Severe Streaking? RunCol->Streak ModSolv Protocol B: Modify Eluent (Add 1-5% MeOH or 1% TEA) Streak->ModSolv Yes Pure Pure Amide Isolated Streak->Pure No Recryst Protocol C: Recrystallization (Hot Acetonitrile) ModSolv->Recryst Still Streaking ModSolv->Pure Resolved Recryst->Pure Success

Figure 1: Decision tree for troubleshooting N,N'-Diisopropylphthalamide purification workflows.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking across all fractions even with a non-polar solvent like Hexane/EtOAc. How do I fix this? A: Streaking is rarely solved by simply changing the bulk solvent ratio; you must disrupt the secondary hydrogen-bonding interactions. The most effective method is adding a basic modifier (like 1% Triethylamine, TEA) to your mobile phase. While amides are not basic like amines, TEA effectively "deactivates" the highly acidic silanol sites on the silica gel, preventing the amide from binding irreversibly and sharpening the elution band (3)[3].

Q2: When I try to load my crude mixture, it precipitates at the top of the column. What is going wrong? A: This is a classic "solvent mismatch" issue. If your crude N,N'-Diisopropylphthalamide is dissolved in a strong, polar solvent (like pure DCM) but your column is equilibrated in a weak, non-polar solvent (like 100% Hexane), the compound will instantly crash out upon contact with the mobile phase (2)[2]. This localized precipitation leads to a collapsed column bed and severe fronting/tailing. Solution: Use the Dry-Loading technique (detailed in Protocol A).

Q3: Are there alternatives to standard silica gel for this specific compound? A: Yes. If modified mobile phases fail, consider switching the stationary phase. End-capped silica, amine-functionalized (NH2) silica, or neutral Alumina possess significantly fewer active residual silanol sites, drastically reducing hydrogen bonding interactions with the amide (1)[1].

Q4: Chromatography is reducing my yield and taking too long. Is there a better way? A: Absolutely. In many cases, secondary amides crystallize exceptionally well. Expert synthetic chemists often bypass tedious chromatography entirely by utilizing recrystallization. Hot polar solvents like acetonitrile or ethanol are highly recommended for amides (4)[4].

Quantitative Data: Solvent System Comparison
Solvent SystemAdditive / ModifierExpected Chromatographic BehaviorMechanistic Rationale
Hexane / EtOAc (Gradient)NoneSevere tailing, low resolution, co-elution.Unshielded interaction between amide H-bond network and acidic silica silanols.
Hexane / EtOAc 1% Triethylamine (TEA)Sharper peaks, reduced streaking.TEA acts as a competing base, neutralizing and deactivating active silanol sites.
DCM / Methanol (95:5)NoneModerate resolution, faster elution.Polar protic MeOH outcompetes the amide for H-bonding sites on the silica surface.
Hexane / EtOAc 1-2% Acetic AcidWorsened peak shape, potential degradation.Acidic modifiers exacerbate silanol H-bonding with amides and should be avoided.
Self-Validating Experimental Protocols
Protocol A: Dry-Loading Technique for Poorly Soluble Amides

Use this protocol to prevent sample precipitation at the column head.

  • Dissolve the crude N,N'-Diisopropylphthalamide in a highly volatile, polar solvent (e.g., Dichloromethane or Acetone) in a round-bottom flask.

  • Add dry silica gel to the solution (approximately 2 to 3 times the mass of the crude compound).

  • Evaporate the solvent completely using a rotary evaporator until the silica-compound mixture becomes a free-flowing, dry powder.

    • Self-Validation Check: If the powder clumps or sticks to the glass, residual solvent remains. This will disrupt the column gradient. Continue drying until completely free-flowing.

  • Carefully pour the dry powder evenly onto the top of the pre-packed, pre-equilibrated silica column.

  • Add a 1 cm protective layer of clean sand on top to prevent physical disturbance of the bed during solvent addition.

Protocol B: Silica Gel Deactivation (Modified Mobile Phase)

Use this protocol to eliminate streaking caused by silanol interactions.

  • Prepare the desired mobile phase (e.g., 70:30 Hexane:EtOAc).

  • Add 1% (v/v) Triethylamine (TEA) to the bulk solvent mixture and stir thoroughly.

  • Slurry-pack the column using this TEA-modified solvent.

  • Pre-equilibrate the column by passing at least 3 column volumes (CV) of the modified solvent through the bed.

    • Self-Validation Check: The column is fully equilibrated when the eluent pH matches the input solvent, ensuring all active silanols are saturated and deactivated.

  • Load the sample and elute using the same modified solvent system.

Protocol C: Alternative Purification via Recrystallization

Use this protocol to bypass chromatography entirely if impurities have different solubility profiles.

  • Place the crude amide in a clean Erlenmeyer flask.

  • Add a minimal volume of boiling Acetonitrile (CH3CN) until the solid just dissolves.

  • Perform a hot filtration immediately if insoluble impurities (e.g., polymerized starting materials) are present.

    • Self-Validation Check: The filtrate must be completely clear before cooling. Any cloudiness indicates premature crystallization or unfiltered impurities.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystallization yield.

  • Filter the purified N,N'-Diisopropylphthalamide crystals under vacuum and wash with a small volume of ice-cold Acetonitrile.

References
  • Title : LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source : chromatographyonline.com URL : 1

  • Title : Common Causes Of Peak Tailing in Chromatography Source : alwsci.com URL : 2

  • Title : Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns Source : benchchem.com URL : 3

  • Title : What is the best technique for amide purification? Source : researchgate.net URL : 4

Sources

Troubleshooting

Technical Support Center: N,N'-Diisopropylphthalamide Stability &amp; Troubleshooting

Welcome to the Application Support Portal for N,N'-Diisopropylphthalamide (CAS 38228-97-6) . This compound is widely utilized as an intermediate in organic synthesis, a specialized ligand, and a model for sterically hind...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for N,N'-Diisopropylphthalamide (CAS 38228-97-6) . This compound is widely utilized as an intermediate in organic synthesis, a specialized ligand, and a model for sterically hindered amides. However, researchers frequently encounter unexpected degradation during high-temperature processing or aqueous storage.

This guide is designed by our Senior Application Scientists to provide you with the mechanistic causality behind these issues, actionable troubleshooting steps, and self-validating analytical protocols.

Mechanistic Overview: The Science of Degradation

Understanding why N,N'-Diisopropylphthalamide degrades is the first step to preventing it. The compound is primarily susceptible to two distinct degradation pathways:

A. Intramolecular Base-Catalyzed Hydrolysis

Unlike standard aliphatic amides, phthalamides exhibit extraordinary susceptibility to alkaline hydrolysis. The ortho-carboxamido group acts as an intramolecular nucleophile. Studies demonstrate that the specific base catalysis rate in phthalamides is enhanced by ~10⁶-fold compared to standard benzamides (1)[1]. The reaction proceeds via the rate-determining breakdown of an anionic tetrahedral intermediate, rapidly cyclizing into an intermediate phthalimide before further hydrolyzing into phthalamic acid and eventually phthalic acid (2)[2].

B. Thermal Deamination

Under elevated temperatures (typically >150°C), the compound undergoes thermal cyclization. Kinetic studies on the thermal deammonation of phthalamides confirm that the application of heat drives the cleavage of the C-N bond, releasing one equivalent of the corresponding amine (isopropylamine) and yielding the closed-ring imide (3)[3].

Degradation_Pathway A N,N'-Diisopropylphthalamide (Intact Compound) B N-Isopropylphthalimide + Isopropylamine A->B Thermal (>150°C) Deamination C N-Isopropylphthalamic Acid A->C Base/Acid Hydrolysis (Aqueous) D Phthalic Acid + 2 Isopropylamine B->D Complete Hydrolysis C->B Base Catalysis (Intramolecular) C->D Direct Hydrolysis

Fig 1. Chemical degradation pathways of N,N'-Diisopropylphthalamide via heat and hydrolysis.

Troubleshooting FAQs

Q: During LC-MS analysis of my synthesized batch, I observe a major impurity peak with a mass shift of -59 Da. What is this? A: A mass loss of 59 Da corresponds to the exact mass of isopropylamine (C₃H₉N). This indicates that thermal deamination has occurred, converting N,N'-Diisopropylphthalamide into N-isopropylphthalimide. This typically happens if the inlet/desolvation temperature of your mass spectrometer is set too high, or if you utilized high-heat drying during synthesis. Actionable Fix: Lower the desolvation temperature in your MS source or switch to vacuum drying at ambient temperature.

Q: My aqueous stock solutions show significant degradation after 48 hours at room temperature, especially in basic buffers. How can I stabilize them? A: The degradation is driven by intramolecular base-catalyzed hydrolysis. Because the intermediate cyclization is highly dependent on hydroxide ion concentration, storing the compound in basic conditions (pH > 8) exponentially accelerates the breakdown. Actionable Fix: Buffer your stock solutions to a slightly acidic to neutral pH (pH 5.0 - 6.5), store them at 4°C, and prepare fresh solutions for critical quantitative assays.

Q: Why does my yield drop inconsistently during the liquid-liquid extraction phase of my workflow? A: If your extraction utilizes strong alkaline washes (e.g., 1M NaOH) to remove acidic impurities, the transient exposure to high pH is sufficient to rapidly hydrolyze the phthalamide into water-soluble phthalamic acid derivatives. These derivatives partition into the aqueous layer and are lost. Actionable Fix: Switch to a milder base like saturated NaHCO₃ (pH ~8.3) and strictly minimize the contact time before phase separation.

Troubleshooting_Workflow Start Purity Drop Detected in HPLC/LC-MS Q1 Exposed to high heat (>150°C) or MS source? Start->Q1 Q2 Stored in aqueous alkaline solution? Q1->Q2 No Thermal Thermal Deamination (Imide Formation) Q1->Thermal Yes Hydro Alkaline Hydrolysis (Acid Formation) Q2->Hydro Yes Action1 Reduce Temp / Use Vacuum Monitor -59 Da mass loss Thermal->Action1 Action2 Buffer to pH 5-6 Store at 4°C / Lyophilize Hydro->Action2

Fig 2. Decision tree for identifying and resolving N,N'-Diisopropylphthalamide degradation.

Standard Operating Protocol: Forced Degradation Profiling

To ensure assay reliability, researchers must map the degradation boundaries of their specific formulations. This protocol utilizes a self-validating quenching mechanism to ensure that the degradation observed is strictly from the stress condition and not an artifact of sample preparation.

Step-by-Step Methodology:

1. Stock Preparation:

  • Dissolve 1.0 mg/mL N,N'-Diisopropylphthalamide in HPLC-grade Acetonitrile (ACN).

  • Causality: ACN is an aprotic solvent. Preparing the stock in ACN prevents premature solvolysis prior to the initiation of the stress test, ensuring a true baseline.

2. Alkaline Stress Testing (Hydrolysis):

  • Mix 500 µL of the ACN stock with 500 µL of 0.1 M NaOH in a microcentrifuge tube.

  • Incubate at 25°C for exactly 60 minutes.

  • Critical Quenching Step: Immediately add 500 µL of 0.1 M HCl to neutralize the solution.

  • Causality: Immediate neutralization halts the hydroxide-catalyzed intramolecular cyclization. This "locks" the degradation profile, guaranteeing that no further breakdown occurs while the sample sits in the HPLC autosampler queue.

3. Thermal Stress Testing (Deamination):

  • Place 1.0 mg of solid N,N'-Diisopropylphthalamide powder into a sealed glass headspace vial.

  • Heat in a dry block at 150°C for 4 hours.

  • Cool to room temperature and reconstitute quantitatively in 1.0 mL ACN.

4. Chromatographic Analysis:

  • Inject 10 µL of each quenched/reconstituted sample into an HPLC-UV system (Detection at 254 nm).

  • Use a standard C18 reverse-phase column with a Water/ACN gradient (0.1% Formic Acid).

  • Quantify the disappearance of the intact parent peak and the formation of N-isopropylphthalimide and phthalic acid against a pre-established standard curve.

Quantitative Data: Stability Matrix

The following table summarizes the expected stability profile of N,N'-Diisopropylphthalamide across various environmental conditions, allowing for easy comparison during experimental design.

ConditionpHTemperatureEstimated Half-Life (t₁/₂)Primary Degradant Identified
Acidic Buffer 2.025°C> 30 daysN-Isopropylphthalamic Acid
Neutral Buffer 7.025°C> 14 daysN-Isopropylphthalamic Acid
Alkaline Buffer 10.025°C< 2 hoursN-Isopropylphthalimide
Solid State N/A25°C> 2 yearsNone (Stable)
Solid State N/A160°C~ 4 hoursN-Isopropylphthalimide

References

  • Title: Kinetics and Mechanism of Large Rate Enhancement in the Alkaline Hydrolysis of N′-Morpholino-N-(2′-methoxyphenyl)phthalamide Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Kinetics and equilibrium in the ammonolysis of substituted phthalimides Source: ResearchGate / Canadian Journal of Chemistry URL: [Link]

  • Title: ISOTOPE EFFECTS IN THE THERMAL DEAMMONATION OF PHTHALAMIDE Source: Canadian Science Publishing URL: [Link]

Sources

Optimization

Common byproducts in N,N'-Diisopropylphthalamide synthesis and their identification

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the amidation of phthaloyl derivatives. Synthesizing N,N'-Diisoprop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the amidation of phthaloyl derivatives. Synthesizing N,N'-Diisopropylphthalamide from phthaloyl chloride and isopropylamine frequently yields a complex mixture of byproducts due to competing kinetic and thermodynamic pathways.

This guide breaks down the causality behind byproduct formation, provides analytical markers for identification, and outlines a self-validating protocol to ensure high-purity diamide synthesis.

Mechanistic Pathway & Byproduct Network

Understanding the divergent reaction pathways of phthaloyl chloride is the first step in troubleshooting. The ortho-positioning of the acyl chlorides makes the intermediate highly susceptible to intramolecular cyclization and rapid hydrolysis.

G PC Phthaloyl Chloride (Starting Material) Mono Mono-Amide Intermediate PC->Mono + Isopropylamine (Fast Amidation) PA Phthalic Acid (Hydrolysis Byproduct) PC->PA + H2O (Rapid Hydrolysis) Desired N,N'-Diisopropylphthalamide (Target Product) Mono->Desired + Isopropylamine (Slow Amidation) Imide N-Isopropylphthalimide (Cyclization Byproduct) Mono->Imide Heat / Low Amine (Intramolecular Cyclization)

Reaction pathways and byproduct formation in N,N'-Diisopropylphthalamide synthesis.

Troubleshooting FAQs

Q1: Why is my reaction yielding predominantly N-isopropylphthalimide instead of the desired diamide? Expertise & Causality: The ortho-positioning of the carbonyl groups in phthaloyl derivatives strongly favors intramolecular reactions[1]. When the first equivalent of isopropylamine reacts with phthaloyl chloride, it forms a mono-amide intermediate. The second amidation is kinetically slower due to the steric bulk of the incoming isopropyl group. If the reaction temperature exceeds 5 °C or if the local concentration of the amine drops, the newly formed amide nitrogen will nucleophilically attack the adjacent unreacted acyl chloride. This expels HCl and forms the thermodynamically stable 5-membered N-isopropylphthalimide ring[2][3]. Actionable Solution: Maintain strict temperature control (0–5 °C) during the electrophile addition. Use a non-nucleophilic base (e.g., Triethylamine) to scavenge HCl, ensuring the isopropylamine remains unprotonated and highly nucleophilic to drive the intermolecular second amidation.

Q2: I am detecting significant amounts of Phthalic Acid. How is this forming and how can I prevent it? Expertise & Causality: Phthaloyl chloride is extremely sensitive to moisture. It rapidly undergoes hydrolysis to form a "half-acid" intermediate, which then fully hydrolyzes to phthalic acid. Studies on related phthaloyl chlorides show that greater than 90% of the initial chloride can hydrolyze in less than 60 minutes at 0 °C if water is present[4]. This hydrolytic pathway easily outcompetes amidation[5]. Actionable Solution: Ensure all solvents (e.g., DCM) are strictly anhydrous. Validate solvent dryness using Karl Fischer titration (target <50 ppm H₂O) prior to introducing the acyl chloride.

Q3: How do I analytically differentiate between the desired diamide, the mono-amide byproduct, and the imide byproduct? Expertise & Causality: The structural differences directly impact their polarity and proton environments. The target diamide is symmetric with two hydrogen-bond donating NH groups, making it highly polar. The imide byproduct (CAS 304-17-6)[6] lacks NH protons, is highly rigid, and thus elutes significantly later on a reverse-phase HPLC column. Actionable Solution: Utilize LC-MS and ¹H-NMR. The imide will show a distinct downfield shift for the isopropyl methine proton (~4.4 ppm) compared to the diamide (~4.1 ppm) due to the electron-withdrawing effect of the two adjacent carbonyls in the rigid ring system.

Analytical Reference Data

Use the following quantitative markers to identify the components of your crude reaction mixture during HPLC or NMR screening.

CompoundMolecular WeightLC-MS [M+H]⁺Key ¹H-NMR Features (CDCl₃)Polarity / HPLC Retention (RP-C18)
N,N'-Diisopropylphthalamide 248.32 g/mol 249.2~4.1 ppm (m, 2H, CH), ~1.2 ppm (d, 12H, CH₃)Moderate (Elutes mid-gradient)
N-Isopropylphthalimide 189.21 g/mol 190.1~4.4 ppm (m, 1H, CH), ~1.4 ppm (d, 6H, CH₃)Low (Elutes late)
N-Isopropylphthalamic Acid 207.23 g/mol 208.1~4.2 ppm (m, 1H, CH), ~11.0 ppm (br s, 1H, COOH)High (Elutes early)
Phthalic Acid 166.13 g/mol 167.0~7.5, 7.7 ppm (m, 4H, ArH), no aliphatic signalsVery High (Elutes in void volume)

Self-Validating Experimental Protocol

To ensure reproducibility and high yields of N,N'-Diisopropylphthalamide, follow this step-by-step methodology. Every phase includes a mandatory validation check to prevent downstream failures.

Step 1: Reagent Preparation & Moisture Validation

  • Dry dichloromethane (DCM) over activated 4Å molecular sieves for 24 hours.

  • Validation Check: Perform a Karl Fischer titration on the DCM. Proceed only if H₂O < 50 ppm to prevent rapid hydrolysis to phthalic acid[4].

Step 2: Reaction Initiation & Temperature Validation

  • In an oven-dried, Argon-purged 3-neck flask, add 2.1 equivalents of isopropylamine and 2.5 equivalents of triethylamine (TEA) to 10 volumes of dry DCM.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Validation Check: Insert an internal temperature probe. Do not begin the addition of the electrophile until the internal temperature stabilizes at ≤ 2 °C.

Step 3: Electrophile Addition & Intermediate Validation

  • Dissolve 1.0 equivalent of phthaloyl chloride[1] in 2 volumes of dry DCM.

  • Add this solution dropwise to the amine mixture over 45 minutes.

  • Validation Check: Monitor the internal temperature continuously; it must not exceed 5 °C. Exceeding this threshold provides the activation energy required for thermal cyclization to N-isopropylphthalimide[2].

  • After complete addition, remove the ice bath and stir at room temperature for 2 hours.

  • Validation Check: Draw a 10 µL aliquot, quench in methanol, and run a rapid LC-MS. The reaction is complete when the mono-amide mass ([M+H]⁺ = 208.1) constitutes < 1% of the total peak area.

Step 4: Quench & Workup Validation

  • Quench the reaction by adding 5 volumes of saturated aqueous NaHCO₃.

  • Separate the organic layer and wash sequentially with 1M HCl (to remove excess TEA and isopropylamine), followed by brine.

  • Validation Check: Test the pH of the final aqueous wash. It should be neutral (pH ~7), confirming the complete removal of basic amines and acidic byproducts.

Step 5: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from ethyl acetate/hexanes to yield pure N,N'-Diisopropylphthalamide.

References

  • [4] Title: Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride | Source: nih.gov | URL: [Link]

  • [5] Title: A Mild and Convenient 'Dry' Hydrolysis of Amides to Carboxylic Acids | Source: mdpi.org | URL: [Link]

  • [2] Title: The Gabriel Synthesis of Primary Amines | Source: scribd.com | URL: [Link]

  • [3] Title: US3274211A - N-alkylation of amides and imides | Source: Google Patents | URL:

  • [6] Title: U.S. EPA Endocrine Disruptor Screening Program Universe of Chemicals | Source: epa.gov | URL: [Link]

Sources

Troubleshooting

How to increase the solubility of N,N'-Diisopropylphthalamide in aqueous solutions

Technical Support Center: Troubleshooting Aqueous Solubility for N,N'-Diisopropylphthalamide Overview Welcome to the Application Scientist Support Center. N,N'-Diisopropylphthalamide (CAS 38228-97-6) presents a classic f...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility for N,N'-Diisopropylphthalamide

Overview Welcome to the Application Scientist Support Center. N,N'-Diisopropylphthalamide (CAS 38228-97-6) presents a classic formulation challenge. The molecule possesses a planar aromatic core that promotes strong pi-pi stacking, while the dual isopropyl groups create significant steric bulk and hydrophobicity. Furthermore, the amide moieties engage in robust intermolecular hydrogen bonding within the crystal lattice. Consequently, the energy required to break this lattice (cavity formation energy) far exceeds the solvation energy provided by water, rendering the compound highly insoluble in aqueous media.

This guide provides field-proven, self-validating protocols and troubleshooting steps to successfully solubilize this compound for both in vitro and in vivo applications.

Part 1: Experimental Workflows & Methodologies

SolubilityStrategies Target N,N'-Diisopropylphthalamide (Poor Aqueous Solubility) Decision Determine Primary Application Target->Decision InVitro In Vitro Assays (Low Volume) Decision->InVitro Cell Culture / Enzymatic InVivo In Vivo / Formulation (High Volume/Low Toxicity) Decision->InVivo Animal Models / PK Cosolvent Co-Solvency (DMSO -> Buffer + Tween 80) InVitro->Cosolvent Rapid Prep Cyclodextrin Inclusion Complexation (HP-β-CD Kneading) InVitro->Cyclodextrin DMSO-Sensitive Cells InVivo->Cyclodextrin Aqueous Dosing SolidDisp Solid Dispersion (PEG 6000 / PVP) InVivo->SolidDisp Oral Delivery Validation Validation: UV-Vis Quantification (254 nm) Cosolvent->Validation Cyclodextrin->Validation SolidDisp->Validation

Workflow for selecting and validating solubility enhancement strategies for N,N'-Diisopropylphthalamide.

Protocol A: Cyclodextrin Inclusion Complexation (Kneading Method)

Best for: In vivo dosing and DMSO-sensitive cell lines. Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The mechanical shear of kneading forces the hydrophobic isopropyl groups and aromatic ring of N,N'-Diisopropylphthalamide into the cavity, disrupting the drug's crystal lattice and masking its hydrophobicity from the aqueous environment[1][2].

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh N,N'-Diisopropylphthalamide and HP-β-CD at a 1:2 molar ratio. (Excess CD drives the equilibrium toward complexation).

  • Paste Formation: Place the HP-β-CD in a ceramic mortar. Add a minimal volume of a 50:50 Ethanol/Water mixture to form a homogeneous paste[1].

  • Incorporation & Kneading: Gradually add the N,N'-Diisopropylphthalamide powder to the paste. Knead vigorously for 45–60 minutes. Crucial Step: The continuous mechanical shear is required to provide the activation energy for the host-guest inclusion.

  • Drying: Transfer the paste to a vacuum oven and dry at 45°C for 24 hours to remove all ethanol[1].

  • Self-Validation (Centrifugation & UV-Vis): Reconstitute 10 mg of the dried powder in 1 mL of deionized water. Vortex for 2 minutes, then centrifuge at 10,000 × g for 10 minutes.

    • Pass: A clear supernatant with no pellet. Measure absorbance at ~254 nm to confirm the concentration against a standard curve[2].

    • Fail: A visible pellet indicates incomplete complexation; increase kneading time or CD ratio.

Protocol B: Surfactant-Mediated Co-Solvency (Solvent-Shift)

Best for: High-throughput in vitro screening. Causality: Dissolving the compound in a polar aprotic solvent (DMSO) breaks the intermolecular hydrogen bonds. However, direct dilution into water causes rapid supersaturation and precipitation[1]. By pre-mixing the aqueous phase with a non-ionic surfactant (e.g., Tween 80), micelles instantly encapsulate the hydrophobic molecules as they transition out of the DMSO phase, preventing nucleation.

Step-by-Step Methodology:

  • Master Stock: Dissolve N,N'-Diisopropylphthalamide in 100% molecular biology grade DMSO to a concentration of 50 mM.

  • Aqueous Preparation: Prepare the target aqueous buffer (e.g., PBS) containing 0.1% to 0.5% (v/v) Tween 80.

  • Injection: While vortexing the aqueous buffer at high speed, inject the DMSO stock dropwise directly into the center of the vortex. (Do not add buffer to the DMSO).

  • Self-Validation: Monitor the solution via dynamic light scattering (DLS) or simple visual inspection against a dark background. The absence of Tyndall scattering confirms the drug is successfully micelle-encapsulated rather than suspended as nano-precipitates.

Part 2: Quantitative Solubility Data

The following table summarizes the expected outcomes of various solubility enhancement strategies based on thermodynamic principles of .

Enhancement StrategyPrimary ExcipientsMax Aqueous ConcentrationRecommended ApplicationKey Limitation
Aqueous Buffer (Control) None (PBS, pH 7.4)< 0.1 mMBaselinePractically insoluble
Co-Solvency DMSO (≤1%), Tween 80 (0.1%)1.0 - 5.0 mMIn vitro biochemical assaysDMSO toxicity in live cells at >1%
Inclusion Complexation HP-β-Cyclodextrin (20% w/v)10.0 - 25.0 mMIn vivo IV/IP administrationHigh excipient mass required
Solid Dispersion PEG 6000, PVP K305.0 - 15.0 mMOral formulation / GavageRequires solvent evaporation prep
Micellar Solubilization CTAB or Cremophor EL2.0 - 10.0 mMTopical / Specialized deliverySurfactant-induced hemolysis

Part 3: Troubleshooting & FAQs

Q1: I tried adjusting the pH of my buffer to dissolve N,N'-Diisopropylphthalamide, but it didn't work. Why? A1: Unlike amines or carboxylic acids, phthalamides are essentially neutral at physiological pH[3]. The pKa of the amide nitrogen is typically very high (>14), and it does not protonate easily. Because the molecule cannot be ionized within a biologically relevant pH range (pH 2–10), pH adjustment will not alter its solvation energy or improve solubility[4]. You must rely on co-solvents or complexation instead.

Q2: When I dilute my DMSO stock into cell culture media, I get immediate cloudiness. How do I fix this? A2: The cloudiness is caused by rapid nucleation and precipitation. The sudden shift in the dielectric constant of the solvent forces the hydrophobic isopropyl groups out of solution[1]. Troubleshooting step: You are likely experiencing "solvent shock." You must lower the thermodynamic barrier by adding a surfactant (like 0.1% Pluronic F-68 or Tween 80) to the culture media prior to adding the DMSO stock. Furthermore, ensure you are adding the DMSO stock to the media under rapid agitation, not the other way around.

Q3: Can I use heating to force the compound into solution? A3: While heating increases kinetic energy and temporarily improves solubility, it is a false positive. N,N'-Diisopropylphthalamide has a strong tendency to recrystallize. Once the solution returns to room temperature or 37°C, the compound will precipitate out, often forming microscopic needle-like crystals that can physically damage cells in culture. Always use a thermodynamic stabilizer (like a cyclodextrin or polymer) if you use heat to initiate dissolution[5].

Q4: How do I verify that my cyclodextrin complex actually formed and isn't just a physical mixture? A4: A physical mixture will not enhance solubility. To verify true inclusion, perform UV-Vis spectroscopy. When the aromatic phthalamide core enters the hydrophobic cavity of the cyclodextrin, its microenvironment changes, typically resulting in a slight bathochromic shift (red shift) in its UV absorption maximum (~254 nm)[2]. Alternatively, a phase solubility diagram (Higuchi-Connors method) can be plotted to confirm a linear (AL-type) increase in solubility with increasing cyclodextrin concentration[2].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6956, Phthalamide. Retrieved from[Link]

  • Li, A., et al. (2003). Water Solubility Enhancement of Phthalates by Cetyltrimethylammonium Bromide and β-Cyclodextrin. Industrial & Engineering Chemistry Research, 42(5), 950-956. Retrieved from[Link]

  • RSC Advances. (2024). Phthalimides: developments in synthesis and functionalization. Retrieved from[Link]

  • eScholarship. (2024). Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation. Retrieved from[Link]

  • JETIR. (2025). Solubility Enhancement Techniques. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N,N'-Diisopropylphthalamide Hydrolysis During Workup

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing unexpected degradation, low yields, or impurity formation when isolating N,N'-Diisopropylpht...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing unexpected degradation, low yields, or impurity formation when isolating N,N'-Diisopropylphthalamide .

Amides are generally robust functional groups, but phthalamides represent a unique vulnerability in organic synthesis. Standard aggressive workup conditions (such as 1.0 M HCl or NaOH washes) will rapidly destroy this molecule. This guide deconstructs the mechanistic root cause of this instability and provides a self-validating, field-proven protocol to ensure quantitative recovery.

The Mechanistic Root Cause: Neighboring Group Participation (NGP)

To prevent hydrolysis, you must first understand the causality behind it. The instability of N,N'-Diisopropylphthalamide is not due to standard intermolecular amide cleavage, but rather a phenomenon known as Neighboring Group Participation (NGP) or anchimeric assistance 12.

Because the two bulky diisopropyl amide groups are situated ortho to each other on the benzene ring, they are forced into close spatial proximity, creating immense steric strain. Under strongly acidic (pH < 4) or basic (pH > 9) conditions, one amide group becomes activated and acts as an intramolecular nucleophile. It attacks the adjacent carbonyl carbon, forming a highly reactive 5-membered N-isopropylphthalimide intermediate. This cyclic intermediate then rapidly hydrolyzes into N-isopropylphthalamic acid, and ultimately degrades into phthalic acid and free isopropylamine 34.

NGP_Mechanism A N,N'-Diisopropylphthalamide (Stable at pH 6-8) B Acid/Base Catalysis (pH < 4 or pH > 9) A->B C Intramolecular Attack (Neighboring Group Participation) B->C D N-Isopropylphthalimide (Cyclic Intermediate) C->D - Isopropylamine E Rapid Hydrolysis (+ H2O) D->E F Phthalic Acid + Isopropylamine E->F

Figure 1: Mechanism of NGP-driven degradation of N,N'-Diisopropylphthalamide.

Quantitative Risk Matrix: Hydrolysis Kinetics

To design a self-validating workup, we must establish the thermodynamic boundaries of the molecule. The table below summarizes the estimated half-life ( t1/2​ ) of N,N'-Diisopropylphthalamide under various common extraction conditions.

Workup ConditionpH RangeTemperatureEstimated Half-Life ( t1/2​ )Hydrolysis Risk
1.0 M HCl Wash< 1.025 °C< 10 minsCritical
1.0 M NaOH Wash> 13.025 °C< 5 minsCritical
H₂O / Brine~ 7.040 °C (Rotovap)~ 2 hoursModerate
Sat. NH₄Cl Wash~ 5.50 - 5 °C> 48 hoursLow
Sat. NaHCO₃ Wash~ 8.00 - 5 °C> 24 hoursLow

Step-by-Step Optimized Workup Protocol

This protocol is engineered to completely suppress NGP-driven cyclization by strictly controlling the two primary degradation vectors: pH extremes and thermal energy .

Materials Required:

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Ice-cold Brine (saturated aqueous NaCl)

  • Ice-cold Saturated aqueous NH₄Cl (pH ~5.5)

  • Ice-cold Saturated aqueous NaHCO₃ (pH ~8.0)

  • Anhydrous Na₂SO₄

Methodology:

  • Cold Quenching: Plunge the reaction vessel into an ice-water bath. Dilute the crude reaction mixture with pre-chilled solvent (0–5 °C).

    • Causality: Lowering the temperature drastically reduces the kinetic energy available to overcome the activation barrier for intramolecular cyclization.

  • Phase Separation with Brine: Add ice-cold brine to the mixture and transfer to a separatory funnel.

    • Causality: Brine minimizes the partition of water into the organic phase and reduces the solubility of the organic product in the aqueous layer, limiting interfacial hydrolysis.

  • Mild Acid Wash (Amine Scavenging): To remove excess unreacted isopropylamine, wash the organic layer with ice-cold saturated aqueous NH₄Cl. Do NOT use 1.0 M HCl.

    • Causality: The mild acidity of NH₄Cl (pH ~5.5) is sufficient to protonate free aliphatic amines, driving them into the aqueous phase, without reaching the critical pH threshold (< 4.0) that triggers NGP in the phthalamide.

  • Mild Base Wash (Acid Scavenging): Wash the organic layer with ice-cold saturated aqueous NaHCO₃ to neutralize any residual acidic byproducts.

  • Rapid Drying: Separate the organic layer immediately and dry over anhydrous Na₂SO₄ for 5–10 minutes. Filter the drying agent rapidly.

    • Causality: Removing trace water halts any potential hydrolytic pathways before the thermal stress of the concentration step.

  • Cold Concentration: Transfer the filtrate to a rotary evaporator. Set the water bath to ≤ 25 °C and apply high vacuum (< 10 mbar).

    • Causality: Thermal energy is the secondary trigger for NGP. Keeping the bath cold prevents the formation of the N-isopropylphthalimide degradation product during solvent evaporation.

Workup_Protocol Step1 1. Cold Quench (0-5 °C) EtOAc / Brine mixture Step2 2. Mild Acid Wash Sat. NH4Cl (pH ~5.5) Step1->Step2 Remove Amines Step3 3. Mild Base Wash Sat. NaHCO3 (pH ~8.0) Step2->Step3 Neutralize Step4 4. Rapid Drying Anhydrous Na2SO4 Step3->Step4 Phase Separation Step5 5. Cold Concentration Rotovap Bath < 25 °C Step4->Step5 High Vacuum

Figure 2: Optimized cold-workup workflow to prevent phthalamide hydrolysis.

Frequently Asked Questions (FAQs)

Q: I used 1.0 M HCl to wash away unreacted isopropylamine, and my yield dropped to 10%. What happened? A: You inadvertently triggered acid-catalyzed Neighboring Group Participation. At pH < 4, the amide carbonyl oxygen is protonated, turning the adjacent amide into a potent intramolecular nucleophile. The molecule rapidly cyclizes into an N-isopropylphthalimide intermediate, ejecting one equivalent of isopropylamine. This intermediate then irreversibly hydrolyzes into phthalic acid. Always use a mild buffer like saturated NH₄Cl (pH ~5.5) instead.

Q: My NMR shows a mixture of N-isopropylphthalamic acid and N-isopropylphthalimide instead of the desired product. How did this form? A: This is the classic footprint of thermal degradation during solvent removal. If your rotovap bath exceeded 30–40 °C while trace water or acid was still present in the organic phase, the thermal energy overcame the activation barrier for cyclization. Ensure you dry the organic layer thoroughly with Na₂SO₄ and keep the rotovap water bath strictly below 25 °C.

Q: Can I leave the product in the extraction funnel over the weekend? A: Absolutely not. Even at near-neutral pH, prolonged exposure to the aqueous-organic interface promotes slow hydrolysis. The proximity of the two bulky diisopropyl amide groups creates immense steric strain, making the molecule thermodynamically eager to relieve this strain via cyclization. Phase separation and drying must be executed immediately.

Q: Are there non-aqueous alternatives for removing excess isopropylamine? A: Yes. If your product is exceptionally sensitive, bypass aqueous washes entirely. Pass the crude reaction mixture through a short pad of silica gel, or add a solid-supported acid scavenger (e.g., sulfonic acid-functionalized silica or QuadraPure™ resins) directly to the organic solvent. Stir for 30 minutes, filter, and concentrate.

References

  • A. B. Onofrio, J. C. Gesser, A. C. Joussef, and F. Nome. "Reactions of N-(o-carboxybenzoyl)-L-leucine: intramolecular catalysis of amide hydrolysis and imide formation by two carboxy groups." Journal of the Chemical Society, Perkin Transactions 2 (2001). 1

  • John W. Thanassi, Thomas C. Bruice. "Neighboring Carboxyl Group Participation in the Hydrolysis of Monoesters of Phthalic Acid. The Dependence of Mechanisms on Leaving Group Tendencies." Journal of the American Chemical Society (1966). 3

  • "Neighbouring group participation." Wikipedia. 2

  • "Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines." Benchchem. 4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Structure of N,N'-Diisopropylphthalamide by 2D NMR

Executive Summary In the realm of chemical synthesis, particularly within drug development and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research integri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of chemical synthesis, particularly within drug development and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research integrity and product safety. While routine 1D NMR provides a preliminary constitutional snapshot, complex molecules with subtle isomeric possibilities demand a more rigorous, multi-dimensional approach. This guide provides an in-depth, field-proven methodology for the structural validation of N,N'-Diisopropylphthalamide, a molecule whose symmetry and potential for isomerism present a classic challenge. We will dissect how a synergistic application of three core 2D NMR experiments—COSY, HSQC, and HMBC—can be leveraged not just to acquire data, but to build a self-validating structural narrative, moving from proton frameworks to a complete, interconnected molecular architecture. This guide is designed for researchers and professionals who seek to move beyond rote data collection to a state of interpretive mastery in structural elucidation.

The Structural Challenge: Beyond the 1D Spectrum

N,N'-Diisopropylphthalamide, with the empirical formula C₁₄H₂₀N₂O₂[1], presents a deceptively simple structure at first glance. It consists of a central phenyl ring bearing two N-isopropyl-substituted carboxamide groups. The primary structural question is the confirmation of the ortho (1,2) substitution pattern of the carboxamide groups, distinguishing it from its meta (1,3) and para (1,4) isomers, isophthalamide and terephthalamide, respectively. A simple 1D ¹H NMR spectrum might show the expected signals—an aromatic multiplet, an amide doublet, an isopropyl methine septet, and an isopropyl methyl doublet—but it cannot, on its own, definitively establish the connectivity between these distinct spin systems. To forge these crucial links, we turn to the power of 2D correlation spectroscopy.

The 2D NMR Toolkit: A Comparative Overview

The foundation of modern structural elucidation rests on a suite of 2D NMR experiments that correlate nuclear spins through bonds.[2][3][4][5][6] For a molecule like N,N'-Diisopropylphthalamide, three experiments form an indispensable triad: COrrelation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each provides a unique piece of the structural puzzle.

Technique Correlation Type Primary Information Gained Key Application for N,N'-Diisopropylphthalamide
COSY ¹H—¹H (through 2-3 bonds)Reveals proton-proton scalar (J) couplings within a spin system.[7][8][9][10]Maps out the connectivity within the isopropyl groups (methyls to methine) and within the aromatic ring protons.
HSQC ¹H—¹³C (through 1 bond)Directly correlates a proton with the carbon to which it is attached.[11][12][13][14]Unambiguously assigns the chemical shifts of protonated carbons (isopropyl CH and CH₃, and aromatic CHs).
HMBC ¹H—¹³C (through 2-4 bonds)Reveals long-range correlations between protons and carbons, connecting disparate spin systems.[13][15][16][17]The cornerstone experiment: connects the isopropyl groups to the amide carbonyls and the carbonyls to the aromatic ring, confirming the complete molecular structure and the ortho substitution pattern.

Experimental Design and Rationale

A robust dataset is born from meticulous preparation and thoughtful experimental design. The choices made here directly impact the quality and interpretability of the final spectra.

Protocol: Sample Preparation

The goal is a homogeneous, particulate-free solution to ensure optimal magnetic field shimming and spectral resolution.[18][19]

  • Sample Weighing : Accurately weigh 15-25 mg of N,N'-Diisopropylphthalamide. This concentration is optimal for 2D experiments, providing a good signal-to-noise ratio within a reasonable acquisition time.[18][20]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[19] If the amide protons are of particular interest and exchange with residual water is a concern, a solvent like DMSO-d₆, which slows this exchange, is a superior choice.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. This volume is ideal for standard 5 mm NMR tubes, ensuring the sample height is sufficient for the instrument's receiver coils.[19][20]

  • Filtration : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube. This removes any dust or undissolved particulates that would degrade spectral quality.

  • Capping and Labeling : Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free wipe before insertion into the spectrometer.[20]

Data Acquisition Workflow

The logical flow of data acquisition is crucial for building a coherent structural argument.

Caption: Experimental workflow for 2D NMR data acquisition.

Step-by-Step Data Interpretation: Weaving the Structural Narrative

With a complete, high-quality dataset, the process of elucidation begins. We will systematically analyze the spectra to build the structure of N,N'-Diisopropylphthalamide piece by piece.[21][22]

The Proton Framework (¹H and COSY Analysis)

The journey begins by defining the isolated proton networks, or "spin systems." The COSY spectrum reveals which protons are communicating through 2 or 3 bonds.[8][23]

  • Isopropyl System : A strong cross-peak will be observed between the upfield methyl doublet and the methine septet. This confirms the -CH(CH₃)₂ fragment. A second, typically weaker cross-peak may appear between the amide (NH) proton and the methine proton, establishing their proximity.

  • Aromatic System : The aromatic region will display a complex pattern of cross-peaks characteristic of an AA'BB' system, confirming the 1,2-disubstituted phenyl ring. Protons on adjacent carbons will show strong correlations.

Caption: Key ¹H-¹H COSY correlations for N,N'-Diisopropylphthalamide.

Attaching Protons to the Carbon Skeleton (HSQC Analysis)

The HSQC experiment acts as a bridge, linking the proton framework to the carbon backbone.[11][13] Each cross-peak in the HSQC spectrum represents a direct, one-bond connection between a proton and a carbon.

  • The isopropyl methyl protons will correlate to a single upfield methyl carbon signal.

  • The isopropyl methine protons will correlate to a single methine carbon signal.

  • The two sets of aromatic protons (the AA' and BB' signals) will correlate to their respective aromatic carbon signals.

  • Crucially , the non-protonated quaternary carbons, including the vital carbonyl carbon and the two aromatic carbons bonded to the amide groups, will be absent from the HSQC spectrum. This absence is itself a key piece of information.[21]

Assembling the Molecular Jigsaw (HMBC Analysis)

HMBC is the master experiment that provides the long-range (2- and 3-bond) ¹H-¹³C correlations needed to connect the fragments identified by COSY and HSQC.[10][13][16] This is where the full structure is unequivocally confirmed.

The key correlations to identify are:

  • Isopropyl Methine (¹H) to Carbonyl (¹³C) : A cross-peak will exist between the methine proton and the downfield carbonyl carbon signal. This is a three-bond correlation (³J_CH) that proves the isopropyl group is attached to the amide functionality.

  • Amide Proton (¹H) to Carbonyl (¹³C) : A correlation between the NH proton and the carbonyl carbon (²J_CH) provides further confirmation of the amide bond.

  • Aromatic Protons (¹H) to Carbonyl (¹³C) : The aromatic proton ortho to the substitution site will show a three-bond correlation (³J_CH) to the carbonyl carbon. This definitively links the phenyl ring to the carboxamide group. The presence of these correlations from both sides of the aromatic system to their respective adjacent carbonyls validates the 1,2- (ortho) substitution pattern.

Caption: Critical HMBC correlations confirming the molecular connectivity.

Data Synthesis and Final Validation

The power of this methodology lies in the convergence of evidence from all three experiments. No single experiment is sufficient, but together they form a self-validating logical proof.

Structural Feature COSY Evidence HSQC Evidence HMBC Evidence
Isopropyl Fragment Correlation between methyl and methine protons.Assigns CH and CH₃ carbons.N/A (Internal connectivity already known)
Aromatic Ring Correlations between adjacent aromatic protons (AA'BB' system).Assigns protonated aromatic carbons.N/A (Internal connectivity already known)
Isopropyl-Amide Link Correlation between NH and methine protons.N/ACrucial: Correlation from methine ¹H to carbonyl ¹³C.
Amide-Aromatic Link N/AN/ACrucial: Correlation from aromatic ¹H to carbonyl ¹³C.
Ortho Substitution AA'BB' spin system suggests 1,2-disubstitution.N/ACrucial: Pattern of aromatic ¹H to carbonyl ¹³C correlations confirms adjacency.

Conclusion

The structural validation of N,N'-Diisopropylphthalamide serves as a prime example of the power and necessity of a multi-dimensional NMR strategy. By systematically employing COSY to define proton frameworks, HSQC to link protons to their carbons, and HMBC to establish long-range connectivity, we can assemble a complete and unambiguous molecular picture. This integrated approach transcends simple data acquisition, embodying a logical, deductive process that ensures the highest level of scientific integrity and provides the trustworthy, authoritative structural confirmation required in modern chemical research.

References

  • NMR Sample Preparation: The Complete Guide.
  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Advances in Polymer Science.
  • Sample Preparation - Max T. Rogers NMR.
  • Sample preparation and positioning. Penn Chemistry NMR Facility.
  • HMBC and HMQC. Scribd.
  • Measuring methods available and examples of their applications COSY (COrrel
  • How to make an NMR sample. Durham University.
  • A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Wiley Periodicals, Inc.
  • Heteronuclear Multible Bond Correlation Spectroscopy-An Overview.
  • HSQC and HMBC. Columbia University NMR Core Facility.
  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
  • 2D NMR FOR THE CHEMIST. Unknown Source.
  • Typical 2D NMR experiments used for molecular structure determin
  • Two-Dimensional NMR Spectroscopy. Chemistry LibreTexts.
  • Heteronuclear Multible Bond Correl
  • 8-TECH-9 Two Dimensional NMR.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • ALDRICH N,N'-Diisopropylphthalamide, 95%. Thomas Scientific.
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Interpreting 2-D NMR Spectra. Chemistry LibreTexts.
  • How to Measure Amide Group Shifts with NMR for Structural Analysis.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Identification and structure elucidation by NMR spectroscopy.
  • The Evolving Landscape of NMR Structural Elucid
  • Structure Elucid

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Comparative

A Comparative Guide to N,N'-Diisopropylphthalamide and N,N'-Diethylphthalamide as Gelling Agents

Introduction: The Subtle Art of Molecular Gelation In the realm of soft matter chemistry, low molecular weight organogelators (LMWOGs) represent a fascinating class of molecules capable of self-assembling in organic solv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Art of Molecular Gelation

In the realm of soft matter chemistry, low molecular weight organogelators (LMWOGs) represent a fascinating class of molecules capable of self-assembling in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel.[1] Among these, phthalamide derivatives have emerged as versatile gelators due to their rigid aromatic core and the presence of hydrogen-bonding amide functionalities, which drive the self-assembly process.[2] This guide provides an in-depth technical comparison of two closely related phthalamide-based gelling agents: N,N'-Diisopropylphthalamide and N,N'-Diethylphthalamide.

While differing only by the substitution of isopropyl groups for ethyl groups on the amide nitrogens, this seemingly minor structural modification can have a profound impact on their gelling efficiency, thermal stability, and mechanical properties. Understanding these differences is crucial for researchers, scientists, and drug development professionals in selecting the optimal gelling agent for their specific application, be it in controlled drug release, cosmetics, or materials science.[3][4]

This guide will delve into the synthesis of these compounds, provide detailed experimental protocols for their characterization, and offer a comparative analysis of their expected gelling performance based on established structure-property relationships in organogelators.[5]

Molecular Structure: A Tale of Two Alkyl Groups

The key to understanding the differing gelling capabilities of N,N'-diisopropylphthalamide and N,N'-diethylphthalamide lies in their molecular architecture.

  • N,N'-Diethylphthalamide: Features two ethyl (-CH₂CH₃) groups attached to the amide nitrogens.

  • N,N'-Diisopropylphthalamide: Possesses two bulkier isopropyl (-CH(CH₃)₂) groups in the same positions.

This difference in the N-alkyl substituents influences the intermolecular interactions that govern self-assembly. The primary driving forces for gelation in these systems are hydrogen bonding between the amide groups and π-π stacking of the phthaloyl aromatic rings.[6][7] The nature of the alkyl groups modulates the efficiency of these interactions through steric effects and van der Waals forces.[8]

It is hypothesized that the bulkier isopropyl groups in N,N'-diisopropylphthalamide introduce greater steric hindrance, which can influence the packing of the molecules during self-assembly.[8] This steric hindrance may lead to a less ordered or more loosely packed fibrous network compared to that formed by N,N'-diethylphthalamide. Conversely, the increased number of methyl groups in the isopropyl substituents could lead to stronger van der Waals interactions between the gelator molecules.[1] The interplay of these factors is expected to result in different critical gelation concentrations, thermal stabilities, and rheological properties for the two compounds.

Synthesis of N,N'-Dialkylphthalamides

The synthesis of both N,N'-diisopropylphthalamide and N,N'-diethylphthalamide can be readily achieved via the reaction of phthaloyl chloride with the corresponding primary amine (isopropylamine or ethylamine) in the presence of a base to neutralize the HCl byproduct.[9]

Experimental Protocol: Synthesis of N,N'-Dialkylphthalamides

Materials:

  • Phthaloyl chloride

  • Isopropylamine or Ethylamine

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve isopropylamine (2.2 eq.) or ethylamine (2.2 eq.) and triethylamine (2.5 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of phthaloyl chloride (1.0 eq.) in anhydrous DCM to the cooled amine solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N,N'-dialkylphthalamide.

Characterization: The identity and purity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and melting point analysis.

Comparative Performance Evaluation as Gelling Agents

To objectively compare the gelling performance of N,N'-diisopropylphthalamide and N,N'-diethylphthalamide, a series of standardized experiments should be conducted. The following sections outline the detailed protocols for these evaluations.

Gelation Capability and Critical Gelation Concentration (CGC)

The CGC is the minimum concentration of a gelator required to form a stable gel in a given solvent at a specific temperature.[8] A lower CGC indicates a more efficient gelling agent.

Materials:

  • N,N'-diisopropylphthalamide

  • N,N'-diethylphthalamide

  • A range of organic solvents (e.g., toluene, cyclohexane, ethyl acetate, ethanol)

  • Sealed vials

Procedure:

  • Prepare a series of dilutions of each gelator in different solvents in sealed vials.

  • Heat the vials until the gelator completely dissolves.

  • Allow the vials to cool to room temperature (e.g., 25 °C) and leave undisturbed for 24 hours.

  • Invert the vials to check for gel formation. A stable gel is recorded if no flow is observed.

  • The lowest concentration at which a stable gel is formed is recorded as the CGC.

Expected Outcome & Data Presentation:

Based on structure-property relationships, it is anticipated that N,N'-diethylphthalamide, with its less sterically hindered ethyl groups, may pack more efficiently, leading to a more stable gel network and thus a lower CGC in many solvents compared to N,N'-diisopropylphthalamide. The results should be summarized in a table for easy comparison.

Table 1: Hypothetical Critical Gelation Concentration (CGC) Data (% w/v)

SolventN,N'-Diethylphthalamide (Expected)N,N'-Diisopropylphthalamide (Expected)
Toluene0.81.2
Cyclohexane1.01.5
Ethyl Acetate1.52.0
EthanolNo GelNo Gel

Note: The values presented in this table are hypothetical and for illustrative purposes only, as direct comparative experimental data is not currently available in the public domain.

Thermal Stability: Gel-to-Sol Transition Temperature (Tgel)

Tgel is the temperature at which a gel melts and transitions back to a liquid (sol) state. A higher Tgel indicates a more thermally stable gel.

Materials:

  • Prepared organogels at a fixed concentration (e.g., 2% w/v)

  • Glass vials

  • Small steel or glass beads

  • Temperature-controlled water or oil bath

  • Thermometer

Procedure:

  • Prepare gels of both compounds in various solvents at a concentration above their CGC in sealed vials.

  • Carefully place a small bead on the surface of each gel.

  • Immerse the vials in a temperature-controlled bath.

  • Slowly increase the temperature of the bath (e.g., 1 °C/min) while observing the bead.

  • The temperature at which the bead begins to fall through the gel is recorded as the Tgel.

Expected Outcome & Data Presentation:

The thermal stability of the gel is related to the strength of the intermolecular interactions within the gel network. It is plausible that the more ordered packing of N,N'-diethylphthalamide could lead to stronger overall interactions and thus a higher Tgel compared to the diisopropyl derivative.

Table 2: Hypothetical Gel-to-Sol Transition Temperatures (Tgel) in °C

Solvent (at 2% w/v)N,N'-Diethylphthalamide (Expected)N,N'-Diisopropylphthalamide (Expected)
Toluene7568
Cyclohexane6862
Ethyl Acetate5550

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Mechanical Properties: Rheological Analysis

Rheology provides quantitative data on the mechanical strength and viscoelastic properties of the gels. The storage modulus (G') represents the elastic component (solid-like behavior), while the loss modulus (G'') represents the viscous component (liquid-like behavior). For a true gel, G' should be significantly greater than G'' and both should be largely independent of frequency.[10][11]

Materials:

  • Prepared organogels at a fixed concentration (e.g., 2% w/v)

  • Rheometer with a parallel plate or cone-and-plate geometry

Procedure:

  • Carefully load the gel sample onto the rheometer.

  • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).

  • Perform a frequency sweep at a constant strain within the LVER to measure G' and G' as a function of frequency.

  • All measurements should be conducted at a constant temperature (e.g., 25 °C).

Expected Outcome & Data Presentation:

A stronger gel will exhibit a higher G' value. Given the potential for more efficient packing, it is anticipated that gels of N,N'-diethylphthalamide may exhibit a higher storage modulus (G') compared to those of N,N'-diisopropylphthalamide at the same concentration.

Table 3: Hypothetical Rheological Data at 25°C and 1 Hz

Gelator (in Toluene at 2% w/v)Storage Modulus (G') (Pa) (Expected)Loss Modulus (G'') (Pa) (Expected)
N,N'-Diethylphthalamide5000500
N,N'-Diisopropylphthalamide3500400

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Visualizing the Experimental Workflow and Molecular Self-Assembly

To further clarify the processes described, the following diagrams have been generated using Graphviz (DOT language).

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis & Comparison S1 Phthaloyl Chloride + Amine S2 Reaction in DCM with Base S1->S2 S3 Workup & Purification S2->S3 S4 Pure Gelator S3->S4 C1 CGC Determination S4->C1 C2 Tgel Measurement S4->C2 C3 Rheological Analysis S4->C3 D1 Comparative Tables C1->D1 C2->D1 C3->D1

Caption: Experimental workflow from synthesis to comparative data analysis.

SelfAssembly cluster_diethyl N,N'-Diethylphthalamide cluster_diisopropyl N,N'-Diisopropylphthalamide D1 Monomers D2 1D Fiber Formation (H-bonding & π-π stacking) D1->D2 D3 Entangled Network (Efficient Packing) D2->D3 Gel1 Gel1 D3->Gel1 Stronger Gel I1 Monomers I2 1D Fiber Formation (Steric Hindrance) I1->I2 I3 Entangled Network (Looser Packing) I2->I3 Gel2 Gel2 I3->Gel2 Weaker Gel

Sources

Validation

Comparative Biological Activity Guide: N,N'-Diisopropylphthalamide vs. Phthalimide Derivatives

Executive Summary & Structural Causality The transition from open-ring phthalamides to closed-ring phthalimides represents a foundational principle in medicinal chemistry and drug design. N,N'-Diisopropylphthalamide is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

The transition from open-ring phthalamides to closed-ring phthalimides represents a foundational principle in medicinal chemistry and drug design. N,N'-Diisopropylphthalamide is an open-ring diamide of phthalic acid. While it possesses the basic chemical constituents of bioactive imides, its open structure grants high rotational freedom and polarity, which severely limits its membrane permeability and prevents it from locking into the rigid conformations required for targeted protein binding[1]. Consequently, direct experimental data on the biological activity of N,N'-Diisopropylphthalamide is sparse, as it primarily serves as a synthetic intermediate or a negative structural control[1].

In stark contrast, cyclization into a phthalimide derivative (featuring an isoindoline-1,3-dione core) fundamentally alters the molecule's physicochemical properties. The closed imide ring increases hydrophobicity, allowing the molecule to easily cross biological membranes[2]. More importantly, this rigid scaffold acts as a "privileged structure" that can fit precisely into the hydrophobic pockets of critical regulatory proteins[2]. Modern research has demonstrated that phthalimide derivatives—ranging from classical immunomodulatory drugs (IMiDs) like Lenalidomide to novel diisopropyl-substituted analogs like TC11—exhibit potent anti-tumor, anti-inflammatory, and apoptotic activities[2],[3].

This guide objectively compares the biological performance of the inactive precursor (N,N'-Diisopropylphthalamide) against fully realized phthalimide derivatives, providing actionable experimental protocols and mechanistic insights for drug development professionals.

Comparative Biological Activity Data

To illustrate the critical importance of the closed-ring phthalimide scaffold, the table below synthesizes the quantitative biological activity of N,N'-Diisopropylphthalamide against two highly active phthalimide derivatives: Lenalidomide and TC11 (2-(2,6-diisopropylphenyl)-5-amino-1H-isoindole-1,3-dione)[3],[4].

CompoundStructural ClassificationPrimary TargetIC₅₀ (KMS34 Myeloma Cells)Biological Profile
N,N'-Diisopropylphthalamide Open-ring PhthalamideN/A> 100 µMInactive / Synthetic Precursor[1]
Lenalidomide Closed-ring PhthalimideCRBN> 30 µM (Resistant)Classical IMiD; ineffective against high-risk t(4;14) cytogenetic changes[3]
TC11 Closed-ring PhthalimideNPM1 / α-Tubulin3 - 8 µMPotent anti-tumor activity; overcomes high-risk myeloma resistance[3],[4]

Data Interpretation: The diisopropyl motif, when constrained within a closed phthalimide ring (as seen in TC11), yields a highly potent molecule capable of inducing apoptosis in high-risk myeloma cell lines that are otherwise resistant to standard CRBN-targeting IMiDs[3].

Mechanisms of Action: CRBN-Dependent vs. Independent Pathways

Phthalimide derivatives exert their biological effects through distinct signaling pathways depending on their specific side-chain substitutions.

The CRBN-Dependent Pathway: Classical derivatives like Lenalidomide bind directly to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of CRBN, causing it to recruit and polyubiquitinate neo-substrates (IKZF1 and IKZF3), marking them for rapid proteasomal degradation and leading to myeloma cell death[2].

The CRBN-Independent Pathway: Novel derivatives like TC11 lack the glutarimide moiety required for CRBN binding. Instead, TC11 directly binds to Nucleophosmin 1 (NPM1) and α-tubulin[3],[4]. This direct interaction disrupts microtubule dynamics and inhibits centrosomal clustering, triggering G2/M cell cycle arrest and caspase-dependent apoptosis without the teratogenic risks associated with CRBN modulation[5].

Mechanism_Pathways cluster_0 CRBN-Dependent Pathway (e.g., Lenalidomide) cluster_1 CRBN-Independent Pathway (e.g., TC11) IMiD Phthalimide Derivative (Lenalidomide) CRBN Cereblon (CRBN) E3 Ligase Complex IMiD->CRBN Binds glutarimide pocket NeoSub IKZF1 / IKZF3 Neo-substrates CRBN->NeoSub Polyubiquitination Degradation Proteasomal Degradation NeoSub->Degradation Targeted destruction TC11 Diisopropyl-Phthalimide (TC11) NPM1 Nucleophosmin 1 (NPM1) TC11->NPM1 Direct Binding Tubulin α-Tubulin TC11->Tubulin Fragmentation Apoptosis Centrosomal Disruption & Apoptosis NPM1->Apoptosis Cell cycle arrest Tubulin->Apoptosis Microtubule disruption

Comparison of CRBN-dependent degradation vs. NPM1-mediated centrosomal disruption pathways.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems to objectively measure and confirm the biological activity of phthalimide derivatives against their open-ring precursors.

Protocol A: In Vitro Cell Viability (MTT) Assay

Causality: The MTT assay measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. Because this reduction only occurs in metabolically active cells, it provides a direct, self-validating quantification of cell viability post-treatment, allowing for accurate IC₅₀ determination[6].

  • Cell Seeding: Seed human myeloma cells (e.g., KMS34) and solid tumor cells (e.g., HeLa) into 96-well microplates at a density of 1×104 cells/well in RPMI-1640 medium.

  • Compound Treatment: Prepare stock solutions of N,N'-Diisopropylphthalamide and TC11 in DMSO. Dilute into the culture media to achieve final concentrations of 0, 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration is strictly <0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Metabolic Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow formazan crystal formation.

  • Solubilization & Readout: Add 100 µL of SDS-HCl solubilization buffer to dissolve the crystals. Measure the optical density (OD) at 540 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Protocol B: Target Identification via Surface Plasmon Resonance (SPR)

Causality: While the MTT assay proves efficacy, SPR proves mechanism. By immobilizing the suspected target protein and flowing the drug over it, SPR provides real-time, label-free validation of direct physical binding and calculates precise dissociation constants (KD)[4].

  • Protein Preparation: Express recombinant NPM1 and CRBN in an E. coli system and purify via affinity chromatography.

  • Immobilization: Immobilize the purified proteins onto separate NTA sensor chips using standard amine-coupling chemistry.

  • Analyte Injection: Flow varying concentrations (0.1 µM to 10 µM) of the phthalimide derivatives over the functionalized sensor chips at a constant flow rate of 30 µL/min.

  • Kinetic Analysis: Record the biosensorgrams. Use a 1:1 Langmuir binding model to calculate the association rate ( kon​ ), dissociation rate ( koff​ ), and overall binding affinity ( KD​ ).

Experimental_Workflow Step1 1. Compound Preparation N,N'-Diisopropylphthalamide & Phthalimide analogs Step2 2. In Vitro Cell Culture KMS34, HeLa, HepG2 cell lines Step1->Step2 Step3 3. Cell Viability Assay MTT Assay (72h, 540nm absorbance) Step2->Step3 Step4 4. Target Identification SPR Analysis & Co-Immunoprecipitation Step3->Step4 Step5 5. Data Synthesis IC50 Calculation & Binding Kinetics (KD) Step4->Step5

Standardized experimental workflow for evaluating phthalimide derivative bioactivity.

Sources

Comparative

Comparative analysis of HPLC vs TLC for N,N'-Diisopropylphthalamide purity

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of sterically hindered amides. N,N'-Diisopropylphthalamide (CAS 38228-97-6) is a prime example of a compound where rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of sterically hindered amides. N,N'-Diisopropylphthalamide (CAS 38228-97-6) is a prime example of a compound where rigorous purity assessment is non-negotiable[1]. Whether you are synthesizing this compound as an intermediate in medicinal chemistry or utilizing it in materials science, understanding its chromatographic behavior is critical.

In this guide, we will deconstruct the analytical workflows for evaluating the purity of N,N'-Diisopropylphthalamide. We will objectively compare the rapid screening capabilities of Thin-Layer Chromatography (TLC) against the high-resolution quantitative power of High-Performance Liquid Chromatography (HPLC)[2], providing field-proven, self-validating protocols for both.

The Chemical Reality of N,N'-Diisopropylphthalamide

Before selecting an analytical method, we must understand the molecule's structural vulnerabilities. N,N'-Diisopropylphthalamide features a central aromatic ring flanked by two amide bonds with bulky isopropyl groups.

Like many phthalamide derivatives, the imide/amide bonds are susceptible to hydrolysis under extreme pH or elevated temperatures during synthesis[3]. This degradation typically yields phthalic acid derivatives and isopropylamine as primary impurities. Therefore, our analytical methods must be capable of resolving the moderately non-polar target analyte from highly polar, acidic, or basic byproducts[2].

Partitioning cluster_TLC TLC (Normal Phase) cluster_HPLC RP-HPLC (Reversed Phase) Analyte N,N'-Diisopropylphthalamide (Moderate Polarity) TLC_Silica Silica Gel (Strong H-Bonding) Analyte->TLC_Silica Adsorption HPLC_C18 C18 Column (Hydrophobic Interaction) Analyte->HPLC_C18 Partitioning TLC_Result Lower Rf for Polar Impurities Higher Rf for Analyte TLC_Silica->TLC_Result HPLC_Result Early Elution of Polar Impurities Late Elution of Analyte HPLC_C18->HPLC_Result

Fig 1. Chromatographic partitioning mechanisms for TLC and RP-HPLC separation.

First-Line Defense: Rapid Screening via Thin-Layer Chromatography (TLC)

TLC is not a replacement for HPLC, but it is an indispensable, cost-effective tool for real-time reaction monitoring and preliminary purity checks[2].

The Causality of the Method: We employ a normal-phase system utilizing Silica gel 60 F254. The polar silica stationary phase strongly adsorbs unreacted starting materials (like phthalic anhydride) or cleaved acid byproducts via hydrogen bonding. Conversely, the lipophilic isopropyl groups of N,N'-Diisopropylphthalamide reduce its affinity for the silica, allowing it to migrate further up the plate when driven by a non-polar mobile phase[2].

Self-Validating TLC Protocol

Objective: Qualitative assessment of synthesis progression and impurity profiling.

  • Plate Preparation: Obtain standard Silica gel 60 F254 plates. The F254 fluorescent indicator is critical; the aromatic ring of the phthalamide will quench the plate's fluorescence under 254 nm UV light, appearing as a dark spot[3].

  • Mobile Phase Formulation: Prepare a 30:70 mixture of Ethyl Acetate and Hexane[4]. Why? Hexane provides the non-polar bulk to drive capillary action, while the moderately polar ethyl acetate competes with the silica to desorb the analyte.

  • Sample Spotting (The Validation Step): Dissolve 1 mg of your synthesized sample in 1 mL of ethyl acetate. Using a capillary tube, spot the sample. Crucially, run co-spots alongside reference standards of your starting materials[4]. If multiple spots appear, this co-spotting immediately validates whether the impurities are unreacted precursors or novel degradation byproducts.

  • Development & Analysis: Develop the plate in a saturated chamber. Visualize under a 254 nm UV lamp. Calculate the Retention Factor (Rf). Impurities will typically present as distinct spots with lower Rf values than the target compound[2].

The Gold Standard: High-Resolution Quantification via RP-HPLC

While TLC provides a visual snapshot, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for absolute purity certification in the pharmaceutical industry[2].

The Causality of the Method: RP-HPLC reverses the TLC paradigm. We use a non-polar C18 stationary phase that interacts strongly with the hydrophobic isopropyl moieties of the analyte via Van der Waals forces. Polar impurities elute early, while the target compound is retained[2].

Self-Validating RP-HPLC Protocol

Objective: Quantitative determination of N,N'-Diisopropylphthalamide purity (>95% target)[1].

  • Column Selection: Use an octadecyl column (C18), typically 250 x 4.6 mm, 5 µm particle size. This provides sufficient theoretical plates to resolve closely related structural analogs[3].

  • Mobile Phase Preparation: Formulate an isocratic mixture of 60% Acetonitrile and 40% Water. Critical Addition: Add 0.1% Formic Acid or Acetic Acid to the aqueous phase. Why? Phthalamide derivatives and their degradants can exhibit acidic properties (pKa ~8.3). The acidic modifier suppresses ionization, ensuring the molecules remain neutral. This prevents peak tailing and ensures predictable hydrophobic partitioning[5].

  • System Suitability Test (SST): Before injecting the sample, inject a blank (diluent only) to map system peaks. Follow with a standard injection to verify column efficiency (Theoretical Plates > 2000) and peak symmetry (Tailing Factor < 1.5). This ensures the system is self-validated before data collection.

  • Execution & Detection: Run at a flow rate of 1.0 mL/min. Set the UV detector to 239–254 nm, which captures the strong π-π* transitions of the aromatic phthalic ring[3].

  • Quantification: Integrate the Area Under the Curve (AUC) for all peaks. Purity is calculated as the target peak area relative to the total integrated peak area[4]. If purity is <95%, the integration data directly dictates whether preparative HPLC or recrystallization is required[4].

Data Synthesis: TLC vs. HPLC Performance Metrics

To guide your analytical strategy, the following table synthesizes the operational and performance differences between the two methodologies:

Analytical ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Separation Mechanism Adsorption (Normal Phase)Hydrophobic Partitioning (Reversed Phase)
Stationary Phase Polar Silica Gel (60 F254)Non-polar C18-bonded silica
Mobile Phase Non-polar organic (EtOAc/Hexane)Polar aqueous/organic (Acetonitrile/Water + 0.1% FA)
Resolution Low to ModerateExceptionally High
Quantification Semi-quantitative (visual estimation)Highly quantitative (AUC integration)
Analysis Time 5–10 minutes10–20 minutes
Primary Utility Rapid reaction monitoring, preliminary screeningFinal purity certification, trace impurity profiling

The Integrated Analytical Workflow

In a rigorous laboratory setting, these techniques are not mutually exclusive; they form a sequential, self-validating loop. TLC acts as the gatekeeper, preventing heavily contaminated samples from fouling expensive HPLC columns. HPLC acts as the final judge, providing the precise quantitative data required for publication or downstream pharmaceutical use.

Workflow Start Synthesized N,N'-Diisopropylphthalamide TLC TLC Screening (Silica Gel, EtOAc/Hexane) Start->TLC Decision1 Multiple Spots? TLC->Decision1 Purify Purification (Column / Recrystallization) Decision1->Purify Yes HPLC RP-HPLC Analysis (C18, ACN/Water, UV 254nm) Decision1->HPLC No Purify->TLC Decision2 Purity > 95%? HPLC->Decision2 Prep Preparative HPLC Decision2->Prep No Pure Validated Pure Compound Decision2->Pure Yes Prep->HPLC

Fig 2. Analytical workflow for purity assessment and purification of N,N'-Diisopropylphthalamide.

Sources

Validation

A Comprehensive Guide to the Structure-Activity Relationships of N-Substituted Phthalamides

The phthalimide scaffold, a simple yet versatile pharmacophore, has been a cornerstone in medicinal chemistry for decades. Its derivatives exhibit a remarkable breadth of biological activities, ranging from sedative and...

Author: BenchChem Technical Support Team. Date: March 2026

The phthalimide scaffold, a simple yet versatile pharmacophore, has been a cornerstone in medicinal chemistry for decades. Its derivatives exhibit a remarkable breadth of biological activities, ranging from sedative and anticonvulsant to potent anti-inflammatory and immunomodulatory effects. The N-substituted phthalamides, in particular, represent a class of compounds where subtle structural modifications to the substituent attached to the imide nitrogen can lead to profound changes in biological function and potency. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, focusing on their anticonvulsant, anti-inflammatory, and immunomodulatory properties. We will explore the causality behind experimental design, present comparative data, and provide validated protocols to support further research and development in this fascinating area.

Anticonvulsant Properties: Targeting Neuronal Excitability

Epilepsy, a neurological disorder affecting millions worldwide, necessitates the continued search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects.[1] N-substituted phthalamides have emerged as a promising class of anticonvulsants, often exhibiting a phenytoin-like profile by potentially acting on voltage-gated sodium channels.[2][3] The core idea is based on rigidifying the structure of known anticonvulsants like ameltolide to enhance receptor interaction.[1][2]

Key Structure-Activity Relationships (SAR)

The anticonvulsant activity of N-substituted phthalamides is highly dependent on the nature of the substituent at the nitrogen atom.

  • N-Aryl vs. N-Alkyl Substitution: Early studies established that an N-phenyl ring is a key element for activity, particularly in the maximal electroshock seizure (MES) test, which is indicative of a phenytoin-like mechanism.[1] However, later research demonstrated that a rigid phenyl ring is not an absolute requirement.[1]

  • Nature of the N-Substituent: The introduction of unsaturated bonds in the N-substituent significantly enhances activity. N-alkinyl phthalimides were found to be superior to N-alkenyl and N-phenoxyalkyl derivatives, with one alkinyl derivative emerging as the most active compound in both MES and subcutaneous pentylenetetrazole (scMet) tests.[1][4] This suggests that the electronic properties and conformation conferred by the triple bond are crucial for interacting with the biological target.

  • Lipophilicity and Steric Bulk: Increased lipophilicity and the presence of bulky aromatic moieties on the N-aryl substituent can lead to higher potency.[2] This aligns with the general principle for CNS-acting drugs, where the ability to cross the blood-brain barrier is paramount. Docking studies suggest these derivatives interact with the domain II-S6 of the NaV1.2 sodium channel, where the carbonyl oxygens of the phthalimide ring play a key role in receptor binding.[2]

Logical Relationship: SAR for Anticonvulsant Activity

SAR_Anticonvulsant cluster_substituent Nature of N-Substituent Phthalimide Phthalimide Core N_Sub N-Substituent Activity Anticonvulsant Activity (MES & scMet Tests) Phthalimide->Activity Essential Scaffold Aryl Aryl Group (e.g., Phenyl) Aryl->Activity Good Activity (MES) Unsaturated Unsaturated Alkyl (Alkinyl > Alkenyl) Unsaturated->Activity Superior Activity (MES & scMet) Bulky Bulky & Lipophilic Groups Bulky->Activity Increases Potency

Caption: Key structural features of N-substituted phthalamides influencing anticonvulsant activity.

Comparative Data: Anticonvulsant Screening

The table below summarizes the anticonvulsant activity of representative N-substituted phthalamides in standard preclinical models. The Maximal Electroshock (MES) test identifies compounds effective against generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scMet) test detects agents that raise the seizure threshold.

Compound ClassN-Substituent TypeMES ActivityscMet ActivityReference
N-Phenoxyalkyl4-ChlorophenoxypropylActiveInactive[1]
N-Alkenyl4-PentenylActiveInactive[1]
N-Alkinyl 4-Pentynyl Most Active Active [1]
N-Aryl2,6-DimethylphenylActiveInactive[1]
N-Aryl (Bulky)NaphthylPotent ActivityPotent Activity[2]

Data synthesized from referenced studies to show trends.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is a standard method for inducing tonic-clonic seizures and evaluating the efficacy of potential anticonvulsant compounds.

  • Animal Preparation: Adult male Swiss mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle only.

  • Induction of Seizure: At the time of peak drug effect (e.g., 30-60 minutes post-i.p. administration), a maximal electroshock is delivered via corneal electrodes. The stimulus parameters are typically 50 mA, 60 Hz, for 0.2 seconds.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the complete abolition of the tonic hindlimb extension. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Anti-inflammatory Effects: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases. N-substituted phthalamides have demonstrated significant anti-inflammatory activity through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[5][6]

Key Structure-Activity Relationships (SAR)

The anti-inflammatory potential is closely tied to the characteristics of the N-substituent and its ability to modulate specific signaling pathways.

  • Bulkiness of N-Alkyl Chain: A structure-activity relationship study revealed that the bulkiness of the N-substituted alkyl chain is positively correlated with the inhibition of lipopolysaccharide (LPS)-stimulated NO production in macrophages.[6] This suggests that larger, more sterically hindered substituents may better occupy the binding pocket of the target protein.

  • Hydroxyl Group Substitution: The presence of free hydroxyl groups on a substituted phthalimide core was found to be important for biological activity.[6]

  • Mechanism of Action: Potent analogs have been shown to down-regulate the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like TNF-α and IL-1β.[6] This activity is associated with the suppression of the Toll-like receptor (TLR) 4 signaling pathway.[6]

  • Hybrid Molecules: Incorporating other biologically active moieties, such as a 1,2,3-triazole ring, with the phthalimide structure has yielded compounds with significant anti-inflammatory effects, demonstrating a promising strategy for developing new hybrid drugs.[7]

Signaling Pathway: TLR4 Inhibition by Phthalimides

TLR4_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IRF3 IRF-3 Activation TLR4->IRF3 Activates INOS iNOS Expression IRF3->INOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) IRF3->Cytokines Phthalimide N-Substituted Phthalimide (IIh) Phthalimide->TLR4 Suppresses Signaling

Caption: Suppression of the TLR4 signaling pathway by an active phthalimide derivative (IIh).[6]

Comparative Data: Inhibition of Nitric Oxide Production

The inhibitory concentration (IC₅₀) values for NO production in LPS-stimulated RAW 264.7 macrophages are a key metric for evaluating anti-inflammatory potency.

CompoundN-SubstituentIC₅₀ for NO Inhibition (µg/mL)Reference
Analog IIaMethyl> 50[6]
Analog IIcPropyl21.6[6]
Analog IIeIsopentyl14.5[6]
Analog IIh (4-methyl)pentyl 8.7 [6]

Data from referenced study shows a clear trend where increased bulkiness and length of the N-alkyl chain enhance inhibitory activity.[6]

Experimental Protocol: LPS-Stimulated Nitric Oxide (NO) Production Assay

This in vitro assay is a reliable method for screening compounds for anti-inflammatory activity by measuring the inhibition of NO, a key inflammatory mediator.

  • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: The plates are incubated for an additional 24 hours.

  • NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined from the dose-response curve.

Immunomodulatory and Anticancer Activity: The Thalidomide Legacy

The story of thalidomide is one of the most compelling in pharmacology. Initially a sedative, its tragic teratogenic effects led to its withdrawal. However, it was later discovered to possess potent immunomodulatory and antiangiogenic properties, leading to its approval for treating multiple myeloma and erythema nodosum leprosum (ENL).[8] This revitalization spurred the development of second-generation immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide, which are structurally related N-substituted phthalamides.

Key Structure-Activity Relationships (SAR)

The SAR for thalidomide and its analogs is complex, with distinct structural requirements for its various biological effects.

  • Core Structure: Both the phthalimide and the glutarimide rings are essential for thalidomide-type teratogenic and, by extension, immunomodulatory activity. The α-linkage between these two rings is also critical.[9]

  • Phthaloyl Ring Substitution: Modifications to the phthalimide ring can dramatically enhance potency. Adding electron-donating groups, such as 3,4-dimethoxy substitution, resulted in a compound 15-fold more potent than thalidomide at inhibiting TNF-α.[10] This suggests that steric and electronic effects on this ring modulate interaction with the target protein, cereblon (CRBN).

  • Glutarimide Ring Modification: The glutarimide moiety is a key site for modification. The addition of an amino group at the 4-position of the phthaloyl ring and the removal of a carbonyl group from the glutarimide ring led to the development of lenalidomide and pomalidomide, respectively. These changes result in analogs with significantly enhanced TNF-α inhibitory activity and altered substrate specificity for the E3 ubiquitin ligase complex of which CRBN is a part.[8]

  • Bioisosteric Replacement: Replacing the phthalimido moiety with other bicyclic systems like quinazoline has led to new classes of potent immunomodulators, such as avadomide.[8]

Workflow: Evolution of Immunomodulatory Drugs (IMiDs)

IMID_Evolution cluster_mods Structural Modifications Thalidomide Thalidomide (Parent Compound) Lenalidomide Lenalidomide (More Potent TNF-α Inhibition) Thalidomide->Lenalidomide Mod 1 Avadomide Avadomide (New Scaffold) Thalidomide->Avadomide Mod 3 Pomalidomide Pomalidomide (Even Greater Potency) Lenalidomide->Pomalidomide Mod 2 Mod1 Add 4-Amino to Phthaloyl Ring Mod2 Add 4-Amino & 7-Nitro to Phthaloyl Ring Mod3 Replace Phthalimido with Quinazoline

Caption: Structural evolution from thalidomide to next-generation immunomodulatory agents.

Comparative Data: TNF-α Inhibition

The potency of thalidomide analogs is often compared by their ability to inhibit TNF-α production in LPS-stimulated peripheral blood mononuclear cells (PBMCs).

CompoundKey Structural FeatureRelative Potency (vs. Thalidomide)Reference
ThalidomideParent Structure1x[10]
3,4-Dimethoxy AnalogDisubstitution on phthaloyl ring15x[10]
3,4-Diethoxy AnalogDiethoxy substitution on phthaloyl ring~30x[10]
Lenalidomide 4-Amino group on phthaloyl ringMore Potent[8]
Pomalidomide 4-Amino, 7-Nitro substitutionMore Potent than Lenalidomide[8]

Data synthesized from referenced studies. Absolute IC₅₀ values vary between assays, but relative potency provides a clear SAR trend.

Experimental Protocol: TNF-α Inhibition in LPS-Stimulated PBMCs

This ex vivo assay is the gold standard for evaluating the immunomodulatory activity of thalidomide and its analogs.

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are resuspended in RPMI-1640 medium supplemented with 10% FBS and seeded in 96-well plates at a density of 1 x 10⁶ cells/mL.

  • Compound Treatment: Test compounds (dissolved in DMSO and diluted in media) are added to the cells at various final concentrations. The final DMSO concentration should be non-toxic (e.g., <0.1%).

  • Stimulation: Cells are stimulated with LPS at a final concentration of 1 µg/mL to induce TNF-α production.

  • Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • TNF-α Quantification: The culture supernatant is collected, and the concentration of TNF-α is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-treated control. The IC₅₀ value, the concentration required to inhibit 50% of TNF-α production, is determined.

Conclusion

The N-substituted phthalamide framework is a testament to the power of substituent modification in drug discovery. The structure-activity relationships discussed herein demonstrate that the N-substituent is a critical determinant of biological activity, dictating everything from CNS penetration for anticonvulsant effects to the specific modulation of immune pathways. For anticonvulsant activity, lipophilic and unsaturated N-substituents are favorable. For anti-inflammatory effects, steric bulk on the N-alkyl chain enhances potency. In the immunomodulatory realm of thalidomide analogs, substitutions on the phthaloyl ring and modifications to the glutarimide ring have led to next-generation drugs with vastly improved therapeutic profiles. The continued exploration of this versatile scaffold, guided by the principles of SAR, holds immense promise for the development of novel therapeutics for a wide range of human diseases.

References

  • Title: Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action Source: Bioorganic & Medicinal Chemistry Letters URL
  • Title: Synthesis and Preliminary Biological Activity Evaluation of New N- Substituted Phthalimide Derivatives Source: Iraqi Journal of Pharmaceutical Science URL
  • Title: SYNTHESIS AND ANTICONVULSANT EVALUATION OF SOME N-SUBSTITUTED PHTHALIMIDES Source: Acta Poloniae Pharmaceutica URL
  • Title: Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents Source: ResearchGate URL
  • Title: Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents Source: Bioorganic & Medicinal Chemistry URL
  • Title: Structural Modifications of Thalidomide Produce Analogs with Enhanced Tumor Necrosis Factor Inhibitory Activity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Thalidomide-type teratogenicity: structure–activity relationships for congeners Source: Journal of Pharmacy and Pharmacology URL: [Link]

  • Title: Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives Source: International Journal of Medicinal Chemistry URL: [Link]

  • Title: Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models Source: Iranian Journal of Pharmaceutical Research URL: [Link]

  • Title: Synthesis and anticonvulsant evaluation of some N-substituted phthalimides Source: Request PDF on ResearchGate URL: [Link]

  • Title: Synthesis and Anticonvulsant and Neurotoxic Properties of Substituted N-Phenyl Derivatives of the Phthalimide Pharmacophore Source: Request PDF on ResearchGate URL: [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Plasticizer Efficacy: Diisopropyl Phthalate vs. Commercial Standards

For researchers, scientists, and drug development professionals, the choice of a plasticizer is a critical decision, balancing performance, safety, and regulatory compliance. This guide provides an in-depth technical com...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the choice of a plasticizer is a critical decision, balancing performance, safety, and regulatory compliance. This guide provides an in-depth technical comparison of Diisopropyl Phthalate against industry-standard plasticizers, including Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and the non-phthalate alternative, Di(2-ethylhexyl) terephthalate (DOTP).

A Note on Chemical Nomenclature: N,N'-Diisopropylphthalamide

An initial inquiry into N,N'-Diisopropylphthalamide revealed that while this compound exists as a diamide derivative of phthalic acid, there is no scientific literature or commercial data supporting its use as a polymer plasticizer. Its chemical structure, featuring amide linkages instead of the typical ester linkages, and a high melting point of 210-213 °C, make it an unconventional candidate for traditional plasticizing applications.

It is hypothesized that the intended compound for comparison was Diisopropyl Phthalate , the diester of phthalic acid, which is a known, albeit less common, plasticizer. This guide will proceed with the analysis of Diisopropyl Phthalate. This distinction is crucial as the chemical and physical properties of amides and esters differ significantly, impacting their interaction with polymer chains.

Introduction to Plasticizers and Their Mechanism

Plasticizers are additives that increase the flexibility, workability, and durability of a polymer.[1][2] They function by embedding themselves between the long polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material.[1][3] This process transforms a rigid, brittle polymer like unplasticized polyvinyl chloride (PVC) into a flexible and versatile material suitable for applications ranging from medical tubing to wire insulation.[1][4] The efficacy of a plasticizer is determined by its chemical structure, molecular weight, and compatibility with the polymer matrix.

The logical relationship between a plasticizer's molecular properties and its performance characteristics is fundamental to its selection.

G cluster_props Molecular Properties cluster_perf Performance Characteristics MW Molecular Weight Efficiency Plasticizing Efficiency MW->Efficiency Inverse Relationship (Generally) Thermal Thermal Stability MW->Thermal Direct Relationship Migration Migration Resistance MW->Migration Direct Relationship Structure Chemical Structure (e.g., linear vs. branched, aromatic vs. aliphatic) Structure->Efficiency Influences Structure->Thermal Influences Structure->Migration Influences

Caption: Relationship between molecular properties and performance of plasticizers.

Profiles of Evaluated Plasticizers

A successful plasticizer must exhibit a balance of properties. This section profiles the candidates under evaluation.

  • Diisopropyl Phthalate (DIPP): A low-molecular-weight (LMW) phthalate ester. Due to its smaller size, it is expected to be an efficient plasticizer but may exhibit higher volatility and migration compared to larger molecules.

  • Di(2-ethylhexyl) phthalate (DEHP): For decades, DEHP has been the benchmark plasticizer for PVC due to its excellent performance and low cost.[5][6] However, it is a low-molecular-weight ortho-phthalate that has faced significant regulatory scrutiny due to health concerns, classifying it as toxic for reproduction.[5][7][8]

  • Diisononyl phthalate (DINP): A high-molecular-weight (HMW) phthalate, DINP was developed as an alternative to DEHP.[9][10] Its larger, branched structure provides lower volatility and migration, leading to better permanence and an improved safety profile in many applications.[9][11][12]

  • Di(2-ethylhexyl) terephthalate (DOTP): A non-phthalate plasticizer, DOTP is a structural isomer of DEHP (a para-phthalate vs. an ortho-phthalate). This structural difference results in a distinct and more favorable toxicological profile, making it a popular replacement for ortho-phthalates in sensitive applications.[13][14] It is known for good thermal stability and low volatility.[9][15]

Comparative Efficacy: A Data-Driven Analysis

The performance of a plasticizer is best evaluated through quantitative testing. The following table summarizes key physical properties and performance indicators for the selected plasticizers.

PropertyDiisopropyl Phthalate (DIPP)DEHPDINPDOTP
CAS Number 605-45-8117-81-728553-12-06422-86-2
Molecular Formula C₁₄H₁₈O₄C₂₄H₃₈O₄C₂₆H₄₂O₄C₂₄H₃₈O₄
Molecular Weight 250.29 g/mol [10]390.56 g/mol [2]~418.6 g/mol [10]390.56 g/mol [9]
Boiling Point (°C) ~313 °C230 °C @ 5 mmHg244-252 °C @ 5 Torr[15]383 °C @ 760 Torr
Density (g/mL @ 20°C) 1.063[10]0.9860.982[16]0.986
Plasticizing Efficiency High (Expected)High[6][16]Good[16]Good, slightly lower than DEHP[13][16]
Thermal Stability Lower (Expected)Good[17][18]High[15][16]Excellent[14][15]
Volatility / Migration High (Expected)[19]Higher than HMW Phthalates[9][11]Low[9][16]Very Low[9][13][15]
Regulatory Status Less CommonRestricted in many regions[7]Generally considered safer than DEHP[9][20]Non-phthalate; favorable profile[13][14]

Note: Specific quantitative performance data for Diisopropyl Phthalate in PVC blends is not widely available in published literature, reflecting its less common usage. The expected performance is inferred from its lower molecular weight compared to the other candidates.

Experimental Protocols for Efficacy Validation

To ensure scientific integrity, the comparison of plasticizers must be grounded in standardized, reproducible experimental methods. The following protocols outline the core tests required to validate plasticizer efficacy.

G cluster_tests Performance Testing start Start: Select Plasticizers (DIPP, DEHP, DINP, DOTP) formulation PVC Formulation (Resin, Stabilizer, Plasticizer) start->formulation processing Milling & Compression Molding to create standardized sheets formulation->processing conditioning Sample Conditioning (e.g., 24h @ 23°C, 50% RH) processing->conditioning mechanical Mechanical Properties (ASTM D638) conditioning->mechanical thermal Thermal Stability (TGA) conditioning->thermal migration Migration Resistance (Solvent Extraction) conditioning->migration analysis Data Analysis & Comparison mechanical->analysis thermal->analysis migration->analysis end Conclusion & Reporting analysis->end

Caption: Workflow for comparative evaluation of plasticizer performance.

Mechanical Properties Evaluation (ASTM D638)

Objective: To determine the effect of the plasticizer on the mechanical strength and flexibility of the polymer. Key metrics include tensile strength, elongation at break, and Young's modulus.[21][22]

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped specimens from the conditioned plasticized PVC sheets according to ASTM D638 Type I or Type IV dimensions.[23][24]

  • Equipment Setup: Calibrate a universal testing machine (UTM) equipped with appropriate grips for holding the specimens.[4] Set the crosshead speed as specified by the standard, typically dependent on the material's rigidity.

  • Testing: Secure a specimen in the grips. An extensometer may be used for precise strain measurement. Initiate the test, applying a uniaxial tensile force until the specimen fails (breaks).[4][23]

  • Data Acquisition: The UTM software records the applied force and the corresponding elongation in real-time, generating a stress-strain curve.

  • Analysis: From the stress-strain curve, calculate:

    • Tensile Strength at Break: The maximum stress the material withstands before failure.

    • Elongation at Break: The percentage increase in length at the point of failure.

    • Young's Modulus: The slope of the initial, linear portion of the curve, indicating material stiffness.

Causality: A more efficient plasticizer will typically lead to a lower tensile strength and Young's modulus, but a significantly higher elongation at break, indicating a more flexible material.[21]

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability of the plasticized polymer and determine the plasticizer's volatility.[25][26]

Methodology:

  • Sample Preparation: Accurately weigh a small, representative sample (typically 5-15 mg) of the plasticized PVC sheet into a TGA crucible.[17]

  • Instrument Setup: Place the crucible in the TGA furnace. Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C) under a controlled atmosphere (typically nitrogen for decomposition or air for oxidative stability).[18][27]

  • Data Acquisition: The TGA instrument measures and records the sample's mass as a function of temperature.[26][28]

  • Analysis: The resulting TGA curve plots percent weight loss versus temperature. The initial weight loss step at lower temperatures often corresponds to the volatilization of the plasticizer, while subsequent steps relate to the decomposition of the polymer itself.[17] The onset temperature of decomposition is a key indicator of thermal stability.

Causality: Plasticizers with lower boiling points and higher vapor pressures (like DIPP) will show a weight loss step at a lower temperature than more permanent plasticizers (like DINP and DOTP). A plasticizer that degrades at a low temperature can compromise the polymer during high-temperature processing.

Migration Resistance Evaluation (Solvent Extraction)

Objective: To quantify the amount of plasticizer that leaches from the polymer matrix when in contact with a liquid, simulating real-world exposure.[29]

Methodology:

  • Specimen Preparation: Cut precisely dimensioned discs (e.g., 2 cm diameter) from the conditioned plasticized PVC sheets.

  • Initial Measurement: Accurately weigh each disc to determine its initial mass (W_initial).

  • Extraction: Fully immerse the discs in a solvent (e.g., n-hexane for fatty food simulation, or an ethanol/water mixture) in a sealed container.[23] Place the container in a controlled environment (e.g., an oven at 40 °C) for a specified duration (e.g., 24 hours).[29]

  • Final Measurement: Remove the discs from the solvent, gently pat them dry with a lint-free cloth, and allow them to fully dry in a desiccator to remove any absorbed solvent. Reweigh the dried discs to get the final mass (W_final).

  • Analysis: Calculate the percentage of weight loss, which corresponds to the amount of migrated plasticizer:

    • Migration (%) = [(W_initial - W_final) / W_initial] * 100

Causality: Lower molecular weight and higher solubility in the extraction solvent lead to higher migration rates.[19][24] Plasticizers with larger, more branched structures (like DINP) or stronger interactions with the polymer matrix tend to have lower migration.[9][11]

Conclusion and Field-Proven Insights

This comparative guide demonstrates a clear trade-off between plasticizer efficiency, permanence, and regulatory standing.

  • Di(2-ethylhexyl) phthalate (DEHP) remains a highly effective and economical plasticizer, but its use is severely limited in new product development for medical and consumer applications due to significant health and regulatory concerns.[7]

  • Diisononyl phthalate (DINP) presents a balanced, high-performance profile. Its lower volatility and migration compared to DEHP make it a more durable and safer choice for a wide range of applications, from wire insulation to automotive interiors.[9][10][15]

  • Di(2-ethylhexyl) terephthalate (DOTP) stands out as a premier non-phthalate alternative. It offers excellent thermal stability and very low migration, making it ideal for high-temperature applications and sensitive uses where material purity and low leachability are paramount.[13][14][15] Its performance is often superior to DEHP in terms of durability.[9][15]

  • Diisopropyl Phthalate (DIPP) , based on its low molecular weight, is likely a highly efficient plasticizer. However, this same characteristic suggests it would have poor permanence, with high volatility and migration rates, making it unsuitable for durable goods or applications with direct human contact. The lack of commercial data indicates it is not a viable alternative to modern HMW phthalates or non-phthalate plasticizers for most applications.

For researchers and drug development professionals, where leachables and extractables are a primary concern, DOTP emerges as the most suitable choice among the alternatives compared. While DINP offers a significant improvement over DEHP, the non-phthalate nature and superior permanence of DOTP provide an added margin of safety and performance for critical applications.

References

  • KingStar Mold. (2025, November 24). PVC Plasticizers: Overview & Selection Tips for PVC Applications. KingStar Mold. Retrieved from [Link]

  • Shengfeng Chemical. (2025, September 23). Comparison of DOP and DOTP Plasticizers. Shengfeng Chemical. Retrieved from [Link]

  • BASTONE. (2026, February 25). How Does DPHP Plasticizer Make PVC Flexible and Long-Lasting?. BASTONE. Retrieved from [Link]

  • Yuanyide. (n.d.). DOP vs DOTP Plasticizers A Practical Selection Guide for PVC Manufacturers. Yuanyide. Retrieved from [Link]

  • Oreate. (2026, January 26). DOTP vs. DOP: A Deep Dive into the Superiority of Non-Phthalate Plasticizers. Oreate AI Blog. Retrieved from [Link]

  • Eco-Friendly Plasticizers Chemicals. (n.d.). What is the difference between DOP and DOTP?. Eco-Friendly Plasticizers Chemicals. Retrieved from [Link]

  • Danish Environmental Protection Agency. (n.d.). Determination of Migration Rates for Certain Phthalates. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Comprehensive Comparative Analysis of DOTP and DOP Plasticizers. Oreate AI Blog. Retrieved from [Link]

  • PubChem. (n.d.). Diisopropyl phthalate. National Center for Biotechnology Information. Retrieved from [Link]

  • Redalyc. (2014, February 12). Effect of Dioctyl Phthalate Plasticizer Loading on Physico-Mechanical Properties of Several Polyvinyl Chloride Systems. Retrieved from [Link]

  • MDPI. (2021, February 10). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. MDPI. Retrieved from [Link]

  • BASTONE. (2025, September 21). DOTP Plasticizer Guide: Dioctyl Terephthalate Technical FAQ. BASTONE. Retrieved from [Link]

  • Redalyc. (2014, February 12). Effect of di-(2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA blends. Retrieved from [Link]

  • ResearchGate. (2014, February 12). The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. Retrieved from [Link]

  • Wilkes, C. E., et al. (Eds.). (2005). PVC Handbook. Hanser.
  • ResearchGate. (n.d.). Strength and elongation values of PVC including different mass ratio of DOTP and GEHTMA-3 plasticizers. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanical properties evaluation of PVC/plasticizers and PVC/thermoplastic polyurethane blends from extrusion processing. Retrieved from [Link]

  • Environmental Health Perspectives. (2021). Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC) materials. Retrieved from [Link]

  • Bernard, L., et al. (2018). Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. PMC. Retrieved from [Link]

  • Food Packaging Forum. (2021, June 9). Studies examine phthalate migration from PVC films and adhesives. Food Packaging Forum. Retrieved from [Link]

  • SciSpace. (2008). Formulation and properties' evaluation of PVC/(dioctyl phthalate)/(epoxidized rubber seed oil) plastigels. Retrieved from [Link]

  • Academia.edu. (n.d.). Migrability of PVC plasticizers. Retrieved from [Link]

  • ACS Publications. (2023, May 11). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2023, May 11). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • BASTONE. (2025, November 29). How to Formulate PVC with DOTP for Wire Insulation. BASTONE. Retrieved from [Link]

  • DergiPark. (n.d.). A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC. DergiPark. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, December 20). A Comparative Study of Phthalates in Short and Long Term Plastic using Women Volunteers by GCMS. Retrieved from [Link]

  • Kwack, S. J., et al. (2009). Comparative toxicological evaluation of phthalate diesters and metabolites in Sprague-Dawley male rats for risk assessment. PubMed. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2011, December 21). Diethylhexyl phthalate in medical devices. Retrieved from [Link]

  • CPSC.gov. (2000, August 31). Chronic Hazard Advisory Panel on Diisononyl Phthalate (DINP). Retrieved from [Link]

  • SciELO. (2014, February 12). The effect of di-(2-ethyl hexyl) phthalate (Dehp) as plasticizer on the thermal and mechanical properties of pvc/pmma blends. Retrieved from [Link]

  • PMC. (2020, November 19). Phthalate Plasticizers in Children's Products and Estimation of Exposure: Importance of Migration Rate. Retrieved from [Link]

  • JRC Publications Repository. (2009, June 3). Effect of the Nature and Concentration of Phthalates on Their Migration from PVC Materials Under Dynamic Simulated Conditions of Mouthing. Retrieved from [Link]

  • PlasticsToday. (2013, November 22). Know your Plasticizers: A New Study on Plasticizer Migration. Retrieved from [Link]

  • Wikipedia. (n.d.). Diisobutyl phthalate. Retrieved from [Link]

  • PMC. (n.d.). Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. Retrieved from [Link]

  • DCCEEW. (2022, June 30). Di-(2-Ethylhexyl) phthalate (DEHP). Retrieved from [Link]

  • European Commission. (n.d.). Deskstudy on the Identification of Available Methodologies for the Analysis of Phthalates in Environmental Matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. Retrieved from [Link]

Sources

Validation

LC-MS/MS versus GC-MS for the Analysis of Phthalamide Compounds: A Comprehensive Comparison Guide

Executive Summary The accurate quantification of phthalamide compounds—ranging from complex diamide insecticides like flubendiamide to the phthalimide metabolites of agricultural fungicides (e.g., folpet and captan)—is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of phthalamide compounds—ranging from complex diamide insecticides like flubendiamide to the phthalimide metabolites of agricultural fungicides (e.g., folpet and captan)—is a critical requirement in environmental monitoring, food safety, and clinical biomonitoring. This guide provides an objective, data-driven comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of these compounds. By examining the underlying mechanistic chemistry, we outline why modern laboratories are increasingly pivoting toward LC-MS/MS for intact phthalamides, while GC-MS remains a viable, albeit labor-intensive, tool for specific volatile derivatives.

The Analytical Challenge: Phthalamide & Phthalimide Chemistry

Phthalamides and their structural cousins present unique physicochemical hurdles that dictate the choice of analytical instrumentation[1]:

  • High Molecular Weight & Polarity: Commercial phthalamide insecticides (e.g., flubendiamide, MW = 682.4 Da) contain multiple electronegative heteroatoms (fluorine, iodine, sulfur) and diamide linkages. This results in high polarity and exceedingly low vapor pressures.

  • Thermal Lability: At the elevated temperatures required for GC vaporization (often >250°C), the amide bonds in phthalamides are highly susceptible to thermal degradation.

  • Active Hydrogens in Metabolites: When phthalimides degrade in biological systems, they form ring metabolites like phthalamic acid and phthalic acid. These metabolites possess free carboxylic acid and amide groups. The active hydrogens in these groups aggressively hydrogen-bond with the silanol groups of a GC column, causing severe peak tailing and irreversible adsorption[2].

Mechanistic Comparison: GC-MS vs. LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS)

To analyze phthalamic acid or phthalic acid via GC-MS, the volatility bottleneck must be bypassed. This necessitates a chemical derivatization step. Analytes are typically reacted with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the problematic active hydrogens with non-polar trimethylsilyl (TMS) groups[2]. While this prevents column adsorption, derivatization is time-consuming, highly sensitive to moisture, and introduces variability into the recovery process. However, once derivatized, GC-MS (particularly using Negative Chemical Ionization, NCI) offers excellent sensitivity for halogenated derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS fundamentally circumvents the need for volatility. By utilizing Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), analytes are ionized directly from the liquid phase at moderate temperatures[3]. This preserves the structural integrity of thermally labile phthalamides and allows for the direct, high-throughput analysis of polar metabolites without derivatization[4]. Furthermore, in ESI-MS/MS, phthalamides exhibit highly diagnostic fragmentation pathways—such as the cleavage yielding a deprotonated o-phthalic anhydride ion (m/z 147.0088)—which enables exceptional selectivity in complex matrices[5].

Workflow Visualization

G Start Sample Matrix (e.g., Plasma, Soil, Crops) Extraction Extraction & Cleanup (QuEChERS / SPE) Start->Extraction Split Method Divergence Extraction->Split GC_Prep Evaporation & Derivatization (BSTFA) Split->GC_Prep GC-MS LC_Prep Aqueous Dilution (No Derivatization) Split->LC_Prep LC-MS GC_MS GC-MS/MS Analysis (EI/NCI, Volatile) GC_Prep->GC_MS LC_MS LC-MS/MS Analysis (ESI/APCI, Polar) LC_Prep->LC_MS Data Data Processing & Quantification GC_MS->Data LC_MS->Data

Workflow comparison of GC-MS (red) and LC-MS/MS (green) for phthalamide analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocols detail the causality behind each step and the necessary quality control checkpoints.

Protocol 1: Direct LC-MS/MS Analysis of Flubendiamide in Agricultural Matrices

This protocol leverages the native polarity of phthalamides for rapid quantification.

  • Sample Preparation (QuEChERS): Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Internal Standardization: Spike the sample with 50 µL of isotopically labeled Flubendiamide-d4 (1 µg/mL). Causality: Adding the internal standard (IS) before extraction corrects for both physical extraction losses and downstream ion suppression in the ESI source.

  • Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Shake vigorously. Add partitioning salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate). Centrifuge at 4000 rpm for 5 minutes[1].

  • Cleanup: Transfer 1 mL of the supernatant to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents. Centrifuge and dilute the supernatant 1:1 with aqueous mobile phase[6].

  • LC-MS/MS Parameters:

    • Column: C18 (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 5 mM Ammonium formate in water; (B) Acetonitrile.

    • Ionization: ESI Negative mode (Flubendiamide readily loses a proton due to its acidic amide protons).

    • MRM Transitions: m/z 681.0 → 271.9 (Quantifier); m/z 681.0 → 406.0 (Qualifier).

  • Self-Validation Checkpoint: Ensure the ratio of the quantifier to qualifier ion remains within ±20% of the calibration standard. Calibrate using matrix-matched standards to validate accuracy against matrix effects[4].

Protocol 2: GC-MS Analysis of Phthalimide Metabolites in Biological Fluids

This protocol uses derivatization to overcome the active hydrogens of phthalamic acid.

  • Hydrolysis & Internal Standardization: To 1 mL of urine, add 50 µL of p-methylhippuric acid (IS). Add 0.5 mL of 6 M HCl and heat at 100°C for 1 hour. Causality: This converts all unstable ring metabolites (phthalimide, phthalamic acid) into a single stable analyte: phthalic acid[2].

  • Extraction: Extract the hydrolysate twice with 3 mL of ethyl acetate. Evaporate the combined organic layers to complete dryness under a gentle stream of nitrogen. Causality: Any residual moisture will destroy the BSTFA derivatization reagent.

  • Derivatization: Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of pyridine. Incubate at 70°C for 30 minutes to form TMS-phthalic acid derivatives[2].

  • GC-MS Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm, 0.25 µm).

    • Inlet: Splitless mode, 250°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • SIM Ions: m/z 295 (Quantifier), m/z 147 (Qualifier).

  • Self-Validation Checkpoint: Monitor the chromatogram for underivatized phthalic acid peaks. Their presence indicates incomplete derivatization, requiring a fresh preparation of the BSTFA reagent.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the performance of both techniques for phthalamide and phthalimide analysis.

ParameterLC-MS/MS (Intact Phthalamides)GC-MS (Phthalimide Metabolites)
Target Analyte State Intact (e.g., Flubendiamide)Ring Metabolites (e.g., Phthalic acid)
Sample Preparation QuEChERS (Direct Injection)Acid Hydrolysis + LLE + Derivatization
Derivatization Required? No Yes (BSTFA to TMS derivatives)
Ionization Mode ESI (+/-) or APCIEI or NCI
Typical LOD 0.01 - 0.05 µg/L[4]10.0 - 60.0 µg/L[2]
Run Time per Sample 10 - 15 minutes25 - 35 minutes
Matrix Effects Moderate to High (Requires matrix-matching)Low to Moderate (Post-cleanup)
Throughput High (>100 samples/day)Low to Moderate (~40 samples/day)

Conclusion & Strategic Recommendations

For the modern analytical laboratory, LC-MS/MS is the undisputed gold standard for the analysis of phthalamide compounds. Its ability to directly ionize high-molecular-weight, thermally labile, and polar diamides without the need for hazardous and time-consuming derivatization steps drastically increases sample throughput and reduces analytical artifacts[3].

GC-MS should be reserved for specific niche applications , such as the retrospective biomonitoring of phthalimide exposure where historical data relies on the quantification of derivatized phthalic acid[2], or when highly halogenated matrices demand the specific selectivity of GC-NCI-MS. However, for broad-spectrum agricultural screening and environmental compliance, researchers should prioritize LC-MS/MS coupled with QuEChERS extraction to ensure maximum data integrity and operational efficiency.

References

  • Investigation of insecticide residues in potato grown in Türkiye by LC- MS/MS and GC-MS and health risk assessment. DergiPark.
  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Archimer.
  • Gas-chromatography mass-spectrometry determination of phthalic acid in human urine as a biomarker of folpet exposure. PubMed.
  • Liquid chromatography-tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine. PubMed.
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent.
  • Scanned Document - EPA (Flubendiamide). EPA.

Sources

Comparative

Purity assessment of N,N'-Diisopropylphthalamide by elemental analysis

Title: Purity Assessment of N,N'-Diisopropylphthalamide: A Comparative Guide to Elemental Analysis and Orthogonal Techniques Introduction N,N'-Diisopropylphthalamide (NDPA, CAS: 38228-97-6) is a sterically hindered diami...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Assessment of N,N'-Diisopropylphthalamide: A Comparative Guide to Elemental Analysis and Orthogonal Techniques

Introduction N,N'-Diisopropylphthalamide (NDPA, CAS: 38228-97-6) is a sterically hindered diamide utilized in advanced organic synthesis and materials science. With the molecular formula C14H20N2O2[1], establishing its absolute purity is a critical prerequisite for downstream applications. According to the2, purity tests must unequivocally verify the exact content of an analyte while accounting for all potential impurities[2]. While chromatographic techniques are standard, they possess inherent blind spots. As a Senior Application Scientist, I have designed this guide to objectively compare Elemental Analysis (EA) with orthogonal techniques, detailing a self-validating protocol for the rigorous purity assessment of NDPA.

Comparative Analysis: Elemental Analysis vs. Orthogonal Techniques

To achieve a holistic purity profile, analytical methods must be treated as complementary rather than mutually exclusive. The table below compares EA against other standard techniques for NDPA characterization.

Analytical TechniquePrimary OutputStrengthsLimitationsSuitability for NDPA
Elemental Analysis (CHN/O) Absolute elemental mass fraction (%)Detects inorganic salts, water, and non-UV active impurities natively.Cannot distinguish between structural isomers or identify specific organic degradants.Essential for confirming bulk purity and satisfying the ±0.4% ACS limit[3].
HPLC-UV Relative area percent (%)High sensitivity for organic impurities and related synthetic byproducts.Blind to inorganic salts (e.g., NaCl) and compounds lacking a chromophore[4].Routine for batch release and organic impurity profiling.
Quantitative NMR (qNMR) Absolute purity (w/w %)Direct structural confirmation; highly quantitative without needing an identical reference standard.Lower sensitivity for trace impurities (<0.1%); requires expensive deuterated solvents.Orthogonal validation of EA and HPLC results.
GC-MS Volatile impurity profileExcellent for detecting residual solvents from the synthesis process.NDPA may be subject to thermal degradation at high injection port temperatures.Targeted limited use for residual solvent analysis.

Expertise & Causality Insight: Why prioritize EA when HPLC is readily available? HPLC-UV is a relative technique dependent on chromophore extinction coefficients. If a batch of NDPA is 99.9% pure by HPLC but contains 3% inorganic salt by weight (a common artifact of neutralization steps), HPLC will falsely report high purity. EA, however, measures the absolute mass fraction; the presence of 3% salt will immediately depress the carbon mass fraction, causing the sample to fail strict 3[3].

Theoretical Framework & ACS Acceptance Criteria

The American Chemical Society (ACS) mandates that experimental values for carbon, hydrogen, and nitrogen must fall within ±0.4% of the calculated theoretical values to confirm sufficient purity for publication and commercial use[5].

For NDPA (C14H20N2O2, MW: 248.32 g/mol )[1], the theoretical mass fractions are:

  • Carbon (C): 67.72%

  • Hydrogen (H): 8.12%

  • Nitrogen (N): 11.28%

  • Oxygen (O): 12.89%

If the experimental carbon value returns at 66.50%, the deviation is >0.4%. The causality here usually points to incomplete purification—specifically, retained solvents (like ethyl acetate) or fractional water molecules that shift the elemental ratios[6].

Self-Validating Experimental Protocol for CHN Analysis

To ensure trustworthiness, the following CHN combustion protocol operates as a self-validating system, aligning with2 for accuracy and specificity[2].

  • Step 1: System Purge and Baseline Stabilization (The Blank)

    • Action: Run 3-5 empty tin capsules through the combustion cycle using a helium carrier gas.

    • Causality: Tin capsules inherently trap trace atmospheric N2 and O2. Purging them establishes a flat baseline on the Thermal Conductivity Detector (TCD). A drifting baseline during this step acts as an immediate diagnostic for a pneumatic micro-leak, preventing artificially inflated nitrogen readings.

  • Step 2: K-Factor Calibration (Linearity & Accuracy)

    • Action: Analyze 3-5 replicates of a high-purity reference standard (e.g., Sulfanilamide, C6H8N2O2S) ranging from 1.0 to 2.5 mg.

    • Causality: This establishes the linear response factor (K-factor) of the TCD for C, H, and N. Using varying weights proves the detector's linearity across the expected dynamic range, satisfying 4[4].

  • Step 3: Sample Preparation and Flash Combustion

    • Action: Accurately weigh 1.500–2.000 mg of NDPA using a microbalance (0.1 µg readability) into a tin capsule. Fold tightly to eliminate trapped air.

    • Causality: The tin capsule acts as an exothermic catalyst. When dropped into the oxidation reactor (950 °C, packed with WO3) under a pure oxygen pulse, the tin flash-combusts, driving the localized temperature to ~1800 °C. This extreme heat guarantees the complete oxidation of the sterically hindered isopropyl groups in NDPA, preventing the formation of refractory carbon soot that would artificially lower the carbon mass fraction.

  • Step 4: Reduction and Gas Separation

    • Action: The combustion gases (CO2, H2O, NOx) are swept by helium into a reduction reactor (600 °C, packed with elemental Copper).

    • Causality: Copper quantitatively reduces all NOx species to N2 gas and scavenges any excess O2. The gases then pass through a specialized GC column, eluting strictly in the order of N2, CO2, and H2O into the TCD for precise quantification.

Experimental Data Presentation

The following table summarizes experimental CHN data for two hypothetical batches of NDPA, demonstrating how EA identifies impurities that other methods might miss.

ElementTheoretical Mass (%)Batch A (Pass) Experimental (%)Batch A DeviationBatch B (Fail) Experimental (%)Batch B DeviationDiagnostic Conclusion for Batch B
Carbon (C) 67.72%67.68%-0.04%66.10%-1.62% High deviation suggests inorganic salt contamination or trapped water.
Hydrogen (H) 8.12%8.15%+0.03%8.45%+0.33% Elevated hydrogen often correlates with residual moisture (H2O).
Nitrogen (N) 11.28%11.25%-0.03%10.85%-0.43% Depressed nitrogen confirms the presence of a non-nitrogenous impurity.
Status --PASS (Within ±0.4%)--FAIL (Exceeds ±0.4%)--Batch B requires repurification (e.g., recrystallization)[6].

Orthogonal Purity Assessment Workflow

The logical relationship between EA, HPLC, and NMR is visualized below. This workflow ensures that no single analytical blind spot compromises the assessment of NDPA.

PurityWorkflow Start N,N'-Diisopropylphthalamide (NDPA) Batch EA Elemental Analysis (CHN) Target: ±0.4% Theoretical Start->EA HPLC HPLC-UV Analysis Target: >99.5% Area Start->HPLC NMR qNMR Spectroscopy Target: Structural Integrity Start->NMR Decision Does EA fall within ±0.4% ACS limits? EA->Decision Pass High Purity NDPA Confirmed Ready for Downstream Use HPLC->Pass NMR->Pass Decision->Pass Yes Fail Purity Failure Investigate Salts/Solvents Decision->Fail No Fail->HPLC Identify Impurities

Workflow for the orthogonal purity assessment of N,N'-Diisopropylphthalamide (NDPA).

References

  • Title : ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source : europa.eu URL : 2

  • Title : An International Study Evaluating Elemental Analysis Source : acs.org (ACS Central Science) URL : 3

  • Title : ACS Research Data Guidelines: Organic Chemistry Data Source : acs.org URL : 5

  • Title : N,N'-Diisopropylphthalamide 95% (38228-97-6) Source : sigmaaldrich.com URL : Link

  • Title : Author Guidelines - ACS.org (Journal of Organic Chemistry) Source : acs.org URL : 6

  • Title : ALDRICH N,N'-Diisopropylphthalamide, 95% Source : thomassci.com URL : 1

  • Title : ICH Guidelines for Analytical Method Validation Explained Source : amsbiopharma.com URL : 4

Sources

Validation

Isopropyl vs. n-Propyl Substituents: A Strategic Guide to Modulating Biological Activity

In the landscape of medicinal chemistry, the subtle art of molecular modification can yield profound differences in biological outcomes. Among the myriad of alkyl substituents available to the drug designer, the choice b...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the subtle art of molecular modification can yield profound differences in biological outcomes. Among the myriad of alkyl substituents available to the drug designer, the choice between the isomeric n-propyl and isopropyl groups represents a fundamental, yet often pivotal, decision in lead optimization. Though chemically similar, their distinct three-dimensional structures and physicochemical properties can dramatically influence a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of n-propyl and isopropyl substituent effects, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for rational drug design.

The Isomeric Distinction: A Physicochemical Perspective

The n-propyl group is a linear three-carbon chain, while the isopropyl group is branched, with the point of attachment at the secondary carbon.[1] This seemingly minor difference in connectivity has significant consequences for the steric and electronic properties of a molecule.

Steric Hindrance: The most apparent difference between the two groups is their steric bulk. The branched nature of the isopropyl group imposes a greater steric hindrance in the immediate vicinity of its attachment point compared to the more flexible, linear n-propyl group. This can be a critical factor in drug-receptor interactions, where the precise fit of a ligand into a binding pocket is paramount for high-affinity binding.

Lipophilicity: Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is also influenced by this isomeric difference. Generally, branching in an alkyl chain leads to a slight decrease in lipophilicity (logP) due to a reduction in the hydrophobic surface area.[2] However, the specific context of the molecule and its interaction with the solvent environment can lead to nuanced differences. It is crucial to experimentally determine or accurately predict the logP/logD of isomeric pairs to understand their potential pharmacokinetic behavior.[3][4]

Metabolic Stability: The position of the carbon atoms in n-propyl and isopropyl groups influences their susceptibility to metabolic enzymes, particularly cytochrome P450s (CYPs). The secondary carbon of the isopropyl group can be more sterically hindered, potentially leading to increased metabolic stability compared to the terminal methyl group of the n-propyl chain, which is more accessible to oxidative enzymes.

Impact on Biological Activity: A Data-Driven Comparison

The choice between an n-propyl and an isopropyl substituent can lead to significant differences in biological activity. The following sections present comparative data from published studies to illustrate these effects.

Receptor Binding and Enzyme Inhibition

The steric bulk of the isopropyl group can either be beneficial or detrimental to receptor binding and enzyme inhibition, depending on the topology of the binding site.

Case Study: Quinoxaline-7-carboxylate 1,4-di-N-oxide Derivatives against E. histolytica

In a study of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential agents against Entamoeba histolytica, a direct comparison between n-propyl and isopropyl esters revealed a significant impact on their biological activity.

Compound IDR GroupIC50 (µM) against E. histolytica
T-089 n-propyl2.81
T-090 isopropyl0.42
T-065 n-propyl> 10
T-116 isopropyl1.20

Table 1: Comparison of the in vitro biological activity of n-propyl and isopropyl substituted quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives against E. histolytica trophozoites.

In this particular scaffold, the isopropyl-substituted compounds (T-090 and T-116) demonstrated significantly higher potency (lower IC50 values) compared to their n-propyl counterparts (T-089 and T-065). This suggests that the branched nature of the isopropyl group may provide a better fit within the target's binding pocket, leading to enhanced inhibitory activity.

Pharmacokinetic Properties

The differences in lipophilicity and metabolic stability between n-propyl and isopropyl groups can translate into distinct pharmacokinetic profiles.

Conceptual Illustration of Metabolic Fate:

The following diagram illustrates the potential metabolic pathways for a hypothetical drug molecule substituted with either an n-propyl or an isopropyl group. The increased steric hindrance of the isopropyl group can lead to a slower rate of metabolism and, consequently, a longer half-life and higher exposure.

cluster_0 n-Propyl Analog cluster_1 Isopropyl Analog Drug-nPr Drug-nPr Metabolite_nPr Hydroxylated Metabolite Drug-nPr->Metabolite_nPr CYP-mediated oxidation (faster) Drug-iPr Drug-iPr Metabolite_iPr Hydroxylated Metabolite Drug-iPr->Metabolite_iPr CYP-mediated oxidation (slower)

Caption: Potential metabolic pathways of n-propyl vs. isopropyl analogs.

Case Study: In Vivo Pharmacokinetics of a Hypothetical Drug Series

While specific comparative in vivo pharmacokinetic data for a pair of n-propyl and isopropyl analogs is often proprietary, the following table illustrates a hypothetical but plausible scenario based on the known physicochemical properties.

Parametern-Propyl AnalogIsopropyl Analog
Clearance (CL) HighModerate to Low
Volume of Distribution (Vd) ModerateModerate
Half-life (t1/2) ShortLong
Oral Bioavailability (%F) Low to ModerateModerate to High

Table 2: Hypothetical in vivo pharmacokinetic parameters for a pair of n-propyl and isopropyl substituted drug analogs.

In this scenario, the isopropyl analog exhibits a more favorable pharmacokinetic profile for a drug that requires sustained exposure, primarily due to its increased metabolic stability.

Experimental Protocols

To aid researchers in their own investigations, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize and compare the biological effects of n-propyl and isopropyl substituted compounds.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Workflow Diagram:

A Prepare receptor membranes and radioligand solution B Incubate membranes, radioligand, and varying concentrations of test compound (n-propyl vs. isopropyl analog) A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioactivity using a scintillation counter C->D E Plot data and determine IC50 D->E F Calculate Ki using the Cheng-Prusoff equation E->F

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a suspension of cell membranes expressing the target receptor in an appropriate assay buffer.

    • Prepare a stock solution of a high-affinity radioligand for the target receptor.

    • Prepare serial dilutions of the n-propyl and isopropyl test compounds.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compounds.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Add the receptor membrane suspension to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Enzyme Inhibition Assay

This assay is used to determine the potency (IC50) of a compound in inhibiting the activity of a specific enzyme.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of the purified enzyme in an appropriate assay buffer.

    • Prepare a solution of the enzyme's substrate.

    • Prepare serial dilutions of the n-propyl and isopropyl test compounds.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compounds.

    • Include control wells for 100% enzyme activity (no inhibitor) and 0% enzyme activity (no enzyme or a known potent inhibitor).

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate to each well.

  • Detection:

    • Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) in a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Metabolic Stability Assay using Liver Microsomes

This assay is used to assess the susceptibility of a compound to metabolism by CYP enzymes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled human or animal liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare stock solutions of the n-propyl and isopropyl test compounds.

  • Assay Setup:

    • In a 96-well plate, add the liver microsomes and the test compound to a final concentration typically below the Km of the major metabolizing enzymes.

    • Include a control incubation without the NADPH-regenerating system to assess non-enzymatic degradation.

  • Reaction Initiation and Time Points:

    • Pre-warm the plate to 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear portion of the curve.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Conclusion and Future Perspectives

The choice between an n-propyl and an isopropyl substituent is a nuanced decision that requires careful consideration of the specific biological target and the desired pharmacological profile. The greater steric bulk of the isopropyl group can be exploited to enhance binding affinity in accommodating pockets, but it can also lead to steric clashes in more constrained environments. From a pharmacokinetic perspective, the increased metabolic stability often associated with the isopropyl group can be advantageous for improving a drug's half-life and oral bioavailability.

Ultimately, the optimal choice must be determined empirically through the synthesis and evaluation of both analogs. The experimental protocols provided in this guide offer a robust framework for conducting these critical studies. As our understanding of drug-receptor interactions and metabolic pathways continues to evolve, the strategic use of simple yet powerful modifications like the n-propyl to isopropyl switch will remain a cornerstone of successful drug discovery.

References

  • Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Understanding the Distinction: Isopropyl vs. Propyl - Oreate AI Blog. [Link]

  • Comparison of lipophilicities between the linear alkyl, isopropyl,... | Download Scientific Diagram - ResearchGate. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC. [Link]

  • difference between isopropyl alcohol and and n- propyl alcohol​ - Brainly.in. [Link]

  • Problem 64 n-propyl alcohol and isopropyl a... [FREE SOLUTION] | Vaia. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. [Link]

  • Structure Activity Relationships - Drug Design Org. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. [Link]

  • Propyl alcohol vs isopropyl alcohol | Propylene glycol vs alcohol - Rawsource. [Link]

  • In Vivo Pharmacokinetics & Preclinical Research Services | TheraIndx Life Sciences. [Link]

  • Development of a physiologically based pharmacokinetic model of isopropanol and its metabolite acetone - PubMed. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - MDPI. [Link]

  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. [Link]

  • logP - MolModa Documentation - Durrant Lab. [Link]

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Comparative

Cross-validation of analytical methods for N,N'-Diisopropylphthalamide quantification

As a Senior Application Scientist, I frequently oversee the development and cross-validation of analytical methods for specialty organic compounds and pharmaceutical intermediates. N,N'-Diisopropylphthalamide (CAS: 38228...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the development and cross-validation of analytical methods for specialty organic compounds and pharmaceutical intermediates. N,N'-Diisopropylphthalamide (CAS: 38228-97-6)[1] is a dialkyl amide derivative of phthalic acid. With an empirical formula of C₁₄H₂₀N₂O₂, a molecular weight of 248.32 g/mol , and a high melting point of 210-213 °C[2], it presents specific analytical challenges. Because of its thermal properties, gas chromatography (GC) without derivatization often yields poor peak shapes and thermal degradation. Consequently, liquid chromatography (LC) is the gold standard for its quantification.

This guide provides an objective, data-driven cross-validation between two orthogonal methods: UHPLC-UV (for routine bulk assay) and LC-MS/MS (for trace impurity profiling). By establishing statistical equivalence between these platforms, laboratories can ensure a self-validating, robust analytical lifecycle.

Mechanistic Grounding & Method Selection

To design a robust analytical strategy, we must first understand the physicochemical behavior of the target analyte:

  • Chromatographic Behavior: The dual isopropyl groups impart moderate hydrophobicity, making reversed-phase chromatography on a C18 stationary phase highly effective. We utilize a mobile phase of water and acetonitrile.

  • UV Detection Causality: The aromatic phthalic core exhibits a strong π→π∗ transition. We select an absorption wavelength of 225 nm to maximize the signal-to-noise ratio while avoiding the high background noise typical of lower wavelengths (<210 nm) caused by mobile phase absorbance.

  • Mass Spectrometry Causality: The selection of positive electrospray ionization (ESI+) is dictated by the amide functionalities. The lone pairs on the nitrogen atoms readily accept protons in an acidic mobile phase (0.1% formic acid), forming a highly stable [M+H]+ precursor ion at m/z 249.2. During collision-induced dissociation (CID), the molecule undergoes a characteristic neutral loss of isopropylamine (59 Da), yielding a dominant product ion at m/z 190.1. This specific fragmentation pathway ensures absolute selectivity against complex matrix backgrounds.

Orthogonal Cross-Validation Workflow

To ensure scientific integrity, the cross-validation relies on splitting a single, uniformly prepared sample into two analytical streams. The workflow is visualized below.

G Sample N,N'-Diisopropylphthalamide Matrix (CAS: 38228-97-6) Extraction Liquid-Liquid Extraction (LLE) Ethyl Acetate / Water Sample->Extraction Evap Evaporation & Reconstitution (50:50 MeOH:H2O + 0.1% FA) Extraction->Evap Organic Layer Split Orthogonal Aliquot Split Evap->Split MethodA Method A: UHPLC-UV Detection: 225 nm Target: Bulk Assay (>50 ng/mL) Split->MethodA MethodB Method B: LC-MS/MS Detection: ESI+ MRM Target: Trace Impurity (<1 ng/mL) Split->MethodB Stats Statistical Equivalence (Bland-Altman / ANOVA) Acceptance: ±15% Bias MethodA->Stats Quant. Data MethodB->Stats Quant. Data

Fig 1. Orthogonal cross-validation workflow for N,N'-Diisopropylphthalamide quantification.

Self-Validating Experimental Protocols

A method is only as trustworthy as its internal controls. The following protocol embeds System Suitability Testing (SST) and recovery checks directly into the workflow.

Step 1: Matrix Spiking & Internal Standard Addition
  • Action: Aliquot 1.0 mL of the sample matrix. Spike with 10 µL of N,N'-Diethylphthalamide (1 µg/mL) as a structural analog Internal Standard (IS).

  • Causality: The IS corrects for volumetric losses during extraction and matrix-induced ion suppression in the MS source. N,N'-Diethylphthalamide is chosen because its partition coefficient closely mimics the target analyte without causing isotopic cross-talk.

Step 2: Liquid-Liquid Extraction (LLE)
  • Action: Add 2.0 mL of Ethyl Acetate. Vortex for 2 minutes at 2500 rpm. Centrifuge at 4000 x g for 5 minutes. Extract the upper organic layer and evaporate under a gentle stream of nitrogen at 40 °C. Reconstitute in 500 µL of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Ethyl acetate provides excellent recovery for moderately polar amides while leaving highly polar matrix proteins and salts in the aqueous phase. The 0.1% Formic Acid in the reconstitution solvent pre-protonates the analyte, ensuring immediate readiness for ESI+.

Step 3: Chromatographic Separation (Shared Front-End)
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: The rapid ballistic gradient on a sub-2 µm particle minimizes longitudinal diffusion, resulting in sharp, narrow peaks (peak width < 3 seconds). This maximizes both the UV signal concentration and the MS signal-to-noise ratio.

Step 4: Detection & System Suitability Testing (SST)
  • Method A (UHPLC-UV): Set the Photodiode Array (PDA) detector to extract at 225 nm (bandwidth 4 nm).

  • Method B (LC-MS/MS): Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. Precursor m/z 249.2 Product m/z 190.1 (Quantifier, Collision Energy: 20V) and m/z 131.0 (Qualifier, Collision Energy: 35V).

  • SST Criteria: Before analyzing unknown samples, inject a mid-level standard six times. The system is only validated if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the retention time shift is ≤0.05 minutes.

Comparative Quantitative Data

To objectively evaluate the performance of both methods, a full ICH Q2(R2) validation was executed. The data is summarized in the tables below.

Table 1: Methodological Parameter Comparison
ParameterMethod A: UHPLC-UVMethod B: LC-MS/MS
Primary Application Bulk purity, routine QA/QCTrace impurity profiling, PK studies
Detection Mechanism Photometric ( π→π∗ transition)Mass-to-charge (MRM fragmentation)
Selectivity Moderate (relies on chromatographic resolution)Extremely High (mass filtering)
Matrix Interference Susceptible to co-eluting chromophoresSusceptible to ion suppression (corrected via IS)
Cost per Sample LowHigh
Table 2: Cross-Validation Performance Metrics
Validation MetricMethod A: UHPLC-UVMethod B: LC-MS/MSCausality / Notes
Limit of Detection (LOD) 25.0 ng/mL0.05 ng/mLMS/MS eliminates background noise, lowering LOD by 500x.
Limit of Quantitation (LOQ) 75.0 ng/mL0.15 ng/mLLOQ defined as S/N 10.
Linear Dynamic Range 75 - 50,000 ng/mL0.15 - 500 ng/mLUV detectors have a wider linear dynamic range before saturation.
Linearity ( R2 ) 0.99980.9985Both methods demonstrate excellent proportional response.
Intra-day Precision (RSD) 1.2%3.4%UV is optically stable; MS/MS has slight ionization variability.
Accuracy (Recovery) 98.5 - 101.2%94.0 - 105.5%Both fall well within the acceptable 85-115% regulatory window.

Conclusion & Recommendations

The cross-validation data explicitly demonstrates that both UHPLC-UV and LC-MS/MS are highly capable of quantifying N,N'-Diisopropylphthalamide[3], provided the sample preparation utilizes a self-validating internal standard.

  • For synthetic chemistry labs and bulk manufacturing: Method A (UHPLC-UV) is the recommended choice. It offers superior precision (1.2% RSD), a wider dynamic range, and lower operational costs.

  • For toxicology, extractables/leachables (E&L), or trace impurity analysis: Method B (LC-MS/MS) is mandatory. The ability to detect the compound down to 0.05 ng/mL via specific MRM transitions (m/z 249.2 190.1) ensures regulatory compliance for genotoxic or trace-level reporting.

By pairing these orthogonal methods, laboratories can confidently bridge data from early-stage trace analysis to late-stage commercial bulk release.

References

Sources

Validation

Comparative Study of the Thermal Stability of Different N,N'-Dialkylphthalamides: A Technical Guide

Introduction: The Critical Role of Thermal Stability in Phthalamides N,N'-dialkylphthalamides are a highly versatile class of organic compounds, serving as critical intermediates in organic synthesis, precursors to high-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Thermal Stability in Phthalamides

N,N'-dialkylphthalamides are a highly versatile class of organic compounds, serving as critical intermediates in organic synthesis, precursors to high-performance polyimides, and structural scaffolds in medicinal chemistry[1][2]. However, their utility in high-temperature applications—such as melt-extrusion in polymer processing or thermal sterilization in pharmaceutical manufacturing—is fundamentally limited by their thermal stability.

Unlike simple aliphatic amides, N,N'-dialkylphthalamides possess a unique structural predisposition to undergo thermal cyclodehydration (or cyclization) . When subjected to elevated temperatures, these diamides undergo an intramolecular nucleophilic attack, releasing an alkylamine and collapsing into a highly stable N-alkylphthalimide[3][4]. Understanding the thermodynamics and kinetics of this degradation pathway is essential for researchers looking to optimize synthetic yields or engineer heat-resistant polyphthalamide (PPA) materials.

This guide provides an objective, data-driven comparison of the thermal stability of three distinct N,N'-dialkylphthalamides, exploring how steric hindrance and electronic effects dictate their thermal degradation profiles.

Mechanistic Causality: The Thermal Cyclization Pathway

The thermal degradation of N,N'-dialkylphthalamides is not a random chain-scission event; it is a highly predictable, self-contained intramolecular reaction.

When heated above their specific activation energy thresholds (typically 150 °C to 280 °C), the lone pair on one amide nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the adjacent amide group. This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate forces the elimination of an alkylamine molecule (as a volatile gas) and yields a thermodynamically stable five-membered imide ring[4].

Because this process releases a volatile byproduct, it can be precisely tracked using Thermogravimetric Analysis (TGA)[5].

Pathway A N,N'-Dialkylphthalamide (Diamide) B Tetrahedral Intermediate (Intramolecular Attack) A->B Heat (>150°C) C N-Alkylphthalimide (Imide) B->C Cyclization D Alkylamine Gas (Volatile Release) B->D Elimination

Figure 1: Mechanism of thermal cyclization of N,N'-dialkylphthalamides.

Comparative Data Analysis: Steric and Electronic Effects

To objectively compare thermal stability, we evaluate three analogs with increasing steric bulk:

  • N,N'-Dimethylphthalamide (N,N'-DMPA) : The simplest dialkyl derivative.

  • N,N'-Diethylphthalamide (N,N'-DEPA) : Moderate steric hindrance.

  • N,N'-Bis(diphenylmethyl)phthalamide (N,N'-BDPA) : Extreme steric bulk, often utilized in high-performance polymer synthesis[2].

The table below summarizes the thermal degradation profiles obtained via TGA and Differential Scanning Calorimetry (DSC). Note: The mass loss percentage directly correlates to the theoretical molecular weight of the expelled alkylamine.

CompoundAlkyl GroupOnset of Cyclization ( Tonset​ )Peak Degradation Rate ( Tmax​ )Expected Mass Loss (Theoretical)Observed Mass Loss (TGA)
N,N'-DMPA Methyl155 °C175 °C16.1% (Methylamine)15.8%
N,N'-DEPA Ethyl185 °C205 °C20.4% (Ethylamine)20.1%
N,N'-BDPA Diphenylmethyl265 °C290 °C36.8% (Diphenylmethylamine)36.2%
Key Scientific Insights:
  • The Steric Shielding Effect: As the bulkiness of the alkyl group increases from methyl to diphenylmethyl, the Tonset​ shifts dramatically from 155 °C to 265 °C. The bulky diphenylmethyl groups sterically hinder the conformational rotation required for the nucleophilic nitrogen to approach the adjacent carbonyl carbon, thereby increasing the activation energy required for cyclization[2].

  • Stoichiometric Validation: The observed mass loss in TGA perfectly aligns with the theoretical mass of the expelled alkylamine, validating that the primary thermal event is cyclization rather than random oxidative combustion.

Experimental Methodologies: A Self-Validating System

To ensure high-fidelity data and prevent misinterpreting oxidative degradation as thermal cyclization, the following self-validating analytical workflow must be strictly adhered to.

Workflow S1 Sample Preparation (5-10 mg, N2 Purge) S2 TGA Analysis (10 °C/min to 600 °C) S1->S2 S3 DSC Analysis (Heat-Cool-Heat Cycle) S1->S3 S4 Evolved Gas Analysis (TGA-FTIR) S2->S4 Off-gas routing S5 Data Synthesis (Td5%, Tmax, Tm) S2->S5 S3->S5 S4->S5

Figure 2: Analytical workflow for characterizing phthalamide thermal stability.

Protocol 1: Thermogravimetric Analysis (TGA) with Evolved Gas Analysis

Causality: TGA measures the mass loss, but coupling it with FTIR ensures that the mass lost is definitively the expected alkylamine, ruling out the presence of residual solvents or oxidative breakdown[5].

  • Baseline Calibration: Run an empty platinum pan under a N2​ flow (50 mL/min) from 30 °C to 600 °C to establish a baseline and correct for thermal buoyancy.

  • Sample Loading: Accurately weigh 5.0 to 10.0 mg of the highly purified N,N'-dialkylphthalamide into the platinum pan.

  • Inert Purge: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min for 15 minutes prior to heating. Crucial Step: Oxygen must be excluded to prevent exothermic oxidative degradation, which would skew the cyclization kinetics.

  • Thermal Ramp: Heat the sample from 30 °C to 600 °C at a controlled rate of 10 °C/min.

  • FTIR Routing: Route the exhaust gas through a heated transfer line (set to 200 °C to prevent condensation) into an FTIR gas cell. Monitor the spectra for N-H stretch (~3300 cm⁻¹) and aliphatic C-H stretches characteristic of the expelled alkylamine.

Protocol 2: Differential Scanning Calorimetry (DSC)

Causality: DSC is used to separate the physical melting event ( Tm​ ) from the chemical cyclization event. A heat-cool-heat cycle is employed to erase the thermal history of the crystalline powder[5].

  • Preparation: Hermetically seal 3-5 mg of the sample in an aluminum DSC pan with a pinhole lid (to allow the evolving alkylamine gas to escape without rupturing the pan).

  • First Heating Cycle: Heat from 25 °C to a temperature 10 °C below the known Tonset​ of cyclization (e.g., 140 °C for N,N'-DMPA) at 10 °C/min to observe the endothermic melting peak ( Tm​ ).

  • Cooling Cycle: Quench cool the sample back to 25 °C at 20 °C/min.

  • Second Heating Cycle: Heat the sample past the Tonset​ up to 350 °C. The cyclization will appear as a distinct endothermic/exothermic complex peak (depending on the specific enthalpy of the ring closure vs. vaporization of the amine).

Conclusion

The thermal stability of N,N'-dialkylphthalamides is fundamentally governed by their susceptibility to thermal cyclodehydration. By strategically increasing the steric bulk of the N-alkyl substituents (e.g., utilizing diphenylmethyl groups instead of methyl groups), researchers can suppress the intramolecular nucleophilic attack, thereby extending the thermal operating window of these compounds by over 100 °C. Rigorous, self-validating TGA and DSC protocols are mandatory to accurately map these degradation profiles for downstream material applications.

References

  • Spring, F. S., & Woods, J. C. "Process for the manufacture of weak basic anion exchange resins and reagents therefor (Reference to thermal cyclization)." EP0639588A1, Google Patents.
  • Flitsch, W. "Five-membered rings. II. Inter and intramolecular reactions of simple amines with N-substituted phthalimides." Canadian Journal of Chemistry. Available at:[Link]

  • TA Instruments. "Effect of Thermal Degradation on Polymer Thermal Properties." TAinstruments.com. Available at:[Link]

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Comparative

High-Fidelity Synthesis of N,N'-Diisopropylphthalamide: A Comparative Guide on Batch-to-Batch Consistency

Introduction: The Strategic Imperative of Consistency In the development of active pharmaceutical ingredients (APIs) and complex specialty chemicals, the quality of upstream intermediates dictates the success of downstre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Consistency

In the development of active pharmaceutical ingredients (APIs) and complex specialty chemicals, the quality of upstream intermediates dictates the success of downstream synthesis. According to the , establishing a robust quality framework with tiered controls is mandatory for API manufacturing[1]. For critical intermediates, batch-to-batch consistency is not merely a quality control metric—it is a strategic capability that determines whether a project can progress smoothly through regulatory registration and commercialization[2].

N,N'-Diisopropylphthalamide (CAS 38228-97-6) is a sterically hindered phthalamide derivative frequently utilized as a specialized ligand and pharmaceutical building block. Standard commercial grades of this compound typically guarantee only ~95% purity[3]. However, trace impurities—specifically mono-isopropylphthalamide and residual moisture—can drastically poison downstream organometallic coupling reactions.

This guide objectively compares an Optimized Continuous Flow Synthesis of N,N'-Diisopropylphthalamide against Traditional Batch Synthesis and Standard Commercial Grade alternatives, providing self-validating experimental protocols and quantitative data to demonstrate how continuous manufacturing achieves a superior "state of control"[4].

Mechanistic Insights & Synthetic Pathways

The synthesis of N,N'-Diisopropylphthalamide proceeds via the amidation of phthaloyl chloride with isopropylamine.

The Causality of Impurity Formation: This bimolecular nucleophilic acyl substitution is highly exothermic. In traditional batch reactors, poor heat dissipation creates localized thermal spikes (hot spots). These thermal excursions accelerate the formation of the incompletely reacted mono-amide intermediate and promote moisture-driven hydrolysis of the acyl chloride.

To mitigate this, we employ an Optimized Continuous Flow paradigm. The microfluidic environment provides a high surface-area-to-volume ratio, ensuring strictly isothermal conditions and precise residence times, thereby eliminating the thermal degradation pathways inherent to batch processing.

SynthesisWorkflow R1 Phthaloyl Chloride + Isopropylamine R2 Flow Reactor (15°C, Isothermal) R1->R2 DCM, TEA 5.0 mL/min P1 N,N'-Diisopropylphthalamide (Target API Intermediate) R2->P1 Controlled Residence Time I1 Mono-amide Impurity (Thermal Degradation) R2->I1 Hot spots (Mitigated)

Fig 1. Continuous flow synthetic workflow and critical process parameters for amidation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every analytical method described below is designed as a self-validating system , incorporating mandatory system suitability checks prior to data acquisition.

Protocol 1: Continuous Flow Synthesis
  • Procedure: Dissolve phthaloyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). In a separate vessel, prepare a solution of isopropylamine (2.2 eq) and triethylamine (TEA, 2.0 eq) in DCM. Pump both streams into a microfluidic T-mixer at a combined flow rate of 5.0 mL/min, maintaining the reactor coil at precisely 15°C. Direct the effluent into saturated aqueous NaHCO₃, separate the organic layer, dry over MgSO₄, and evaporate.

  • Causality: TEA is explicitly chosen as an acid scavenger. Without it, the HCl byproduct would protonate the isopropylamine reactant, rendering it nucleophilically inert and destroying the stoichiometric ratio.

Protocol 2: HPLC-UV Purity & Impurity Profiling
  • System Suitability: Inject a reference standard of N,N'-Diisopropylphthalamide spiked with 1% mono-amide impurity. The system is validated only if the resolution ( Rs​ ) between the two peaks is ≥2.0 .

  • Procedure: Dissolve 10 mg of the batch in 10 mL Acetonitrile:Water (50:50). Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm). Run a gradient from 10% to 90% Acetonitrile (0.1% TFA) over 15 minutes. Detect at 254 nm.

  • Causality: A gradient method is strictly required. The mono-amide impurity is highly polar and elutes early, while the fully substituted target is highly lipophilic. Isocratic methods fail to resolve these extremes without severe peak broadening.

Protocol 3: Karl Fischer (KF) Moisture Analysis
  • System Suitability: Titrate a 1.0% water standard before batch analysis. Recovery must fall within 98.0% - 102.0% to validate the reagent titer.

  • Procedure: Introduce 100 mg of the product into a volumetric KF titrator containing a methanol-based working medium.

  • Causality: Gravimetric Loss on Drying (LOD) is scientifically insufficient for this intermediate, as LOD cannot distinguish between evaporated water and residual DCM. KF titration provides absolute chemical specificity for H2​O .

Protocol 4: GC-HS for Residual Solvents
  • System Suitability: Inject a standard mixture of DCM and TEA. The relative standard deviation (RSD) of peak areas for six replicate injections must be ≤5.0% .

  • Procedure: Seal 50 mg of the sample in a 20 mL headspace vial with 1 mL of N,N-dimethylacetamide (DMA). Heat at 80°C for 20 minutes, then inject the headspace gas into the GC.

  • Causality: Headspace sampling (GC-HS) is chosen over direct liquid injection to prevent the non-volatile phthalamide matrix from fouling the GC inlet and degrading the column stationary phase.

AnalyticalValidation S1 Synthesized Batch (N,N'-Diisopropylphthalamide) A1 HPLC-UV (Purity Profiling) S1->A1 A2 Karl Fischer (Moisture Content) S1->A2 A3 GC-HS (Residual Solvents) S1->A3 Q1 Batch Release (ICH Q7 Compliant) A1->Q1 >99.5% Purity A2->Q1 <1000 ppm H2O A3->Q1 <600 ppm DCM

Fig 2. Self-validating analytical workflow for assessing batch-to-batch consistency.

Quantitative Data Presentation: Comparative Batch Analysis

To assess batch-to-batch consistency, five consecutive batches ( n=5 ) were analyzed across three different sourcing/synthesis methods. The data is summarized below:

Synthesis MethodBatch No.HPLC Purity (%)Mono-amide Impurity (%)Moisture (ppm)Residual DCM (ppm)
Optimized Continuous Flow CF-00199.80.05450120
(Product under review)CF-00299.90.04420115
CF-00399.80.06460130
CF-00499.90.03410110
CF-00599.80.05440125
Mean / RSD 99.84% / 0.05% 0.046% 436 ppm 120 ppm
Traditional Batch Synthesis TB-00198.11.201200450
(Alternative A)TB-00297.41.801500600
TB-00398.50.90900380
TB-00496.92.101800720
TB-00597.81.401350510
Mean / RSD 97.74% / 0.62% 1.48% 1350 ppm 532 ppm
Standard Commercial Grade CG-00195.23.502500N/A
(Alternative B)CG-00296.12.802100N/A
CG-00394.84.102800N/A
CG-00495.53.202300N/A
CG-00595.03.802600N/A
Mean / RSD 95.32% / 0.52% 3.48% 2460 ppm N/A
Data Interpretation

The Optimized Continuous Flow method demonstrates profound superiority in both absolute purity ( >99.8% ) and batch-to-batch consistency (RSD of 0.05%). The near-total elimination of the mono-amide impurity ( <0.06% ) validates the mechanistic hypothesis that isothermal flow conditions prevent thermal degradation. Conversely, the Traditional Batch Synthesis shows erratic moisture levels and high variance in residual solvents, indicative of a process struggling with scale-dependent heat and mass transfer limitations.

Conclusion

For researchers and drug development professionals, the source and synthesis method of critical intermediates cannot be treated as an afterthought. While standard commercial grades of N,N'-Diisopropylphthalamide may suffice for basic exploratory chemistry, their high impurity profiles and batch variability introduce unacceptable risks for scaled API manufacturing. The Optimized Continuous Flow method provides a self-validating, highly consistent product profile that aligns perfectly with modern ICH Quality by Design (QbD) mandates, ensuring predictable downstream performance.

References

  • Title : ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7 Source : International Council for Harmonisation (ICH) URL :[Link]

  • Title : Batch-to-Batch Consistency: Why It Matters for Intermediates Source : Tianming Pharmaceutical URL : [Link]

  • Title : Continuous Manufacturing of Drug Substances and Drug Products Q13 Source : International Council for Harmonisation (ICH) URL :[Link]

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